GW6471
Description
Properties
IUPAC Name |
N-[(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36F3N3O4/c1-4-33(43)39-22-29(40-23(2)20-32(42)26-12-14-28(15-13-26)35(36,37)38)21-25-10-16-30(17-11-25)44-19-18-31-24(3)45-34(41-31)27-8-6-5-7-9-27/h5-17,20,29,40H,4,18-19,21-22H2,1-3H3,(H,39,43)/b23-20-/t29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEFSRMOUXWTDN-DYQICHDWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC(CC1=CC=C(C=C1)OCCC2=C(OC(=N2)C3=CC=CC=C3)C)NC(=CC(=O)C4=CC=C(C=C4)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC[C@H](CC1=CC=C(C=C1)OCCC2=C(OC(=N2)C3=CC=CC=C3)C)N/C(=C\C(=O)C4=CC=C(C=C4)C(F)(F)F)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601014896 | |
| Record name | GW6471 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880635-03-0, 436159-64-7 | |
| Record name | N-[(2S)-2-[[(1Z)-1-Methyl-3-oxo-3-[4-(trifluoromethyl)phenyl]-1-propen-1-yl]amino]-3-[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]propyl]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=880635-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GW 6471 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0880635030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GW6471 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GW6471 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 880635-03-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
what is the mechanism of action of GW6471
An In-Depth Technical Guide to the Mechanism of Action of GW6471
Introduction
This compound is a potent and widely utilized small molecule inhibitor of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). As a member of the nuclear hormone receptor superfamily, PPARα is a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid metabolism, fatty acid oxidation, and inflammation. The antagonistic action of this compound on PPARα makes it an invaluable chemical probe for elucidating the physiological and pathophysiological roles of this receptor. This document provides a comprehensive overview of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
The primary mechanism of action of this compound is its function as a competitive antagonist of the PPARα receptor.[1] Unlike PPARα agonists, which promote a conformational state that facilitates the recruitment of transcriptional coactivators, this compound induces a distinct conformational change in the receptor that leads to transcriptional repression.
Binding to the Ligand-Binding Domain (LBD)
This compound directly binds to the ligand-binding domain (LBD) of PPARα. The LBD is a structurally conserved region in nuclear receptors that accommodates ligands and undergoes conformational changes upon binding. Structural studies have revealed that this compound adopts a unique U-shaped configuration within the LBD, wrapping around a key cysteine residue (Cys276) in helix 3.[2]
Allosteric Repositioning of Helix 12
The binding of this compound to the LBD induces a critical allosteric change, specifically repositioning the C-terminal activation helix, known as helix 12 (H12).[2] In the agonist-bound state, H12 folds into a conformation that creates a binding surface for coactivator proteins. This compound's presence physically obstructs H12 from adopting this active conformation.[2] This disruption is a hallmark of its antagonist activity.
Enhanced Co-repressor Recruitment
The repositioning of H12 not only prevents coactivator binding but actively promotes the recruitment of transcriptional co-repressor proteins. This compound has been shown to enhance the binding affinity of the PPARα LBD for co-repressors such as the Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT) and Nuclear Receptor Co-repressor (NCoR).[3] These co-repressors mediate the active repression of target gene transcription.
Signaling Pathway Diagram
The following diagram illustrates the differential effects of a PPARα agonist versus the antagonist this compound on the PPARα signaling pathway.
Caption: PPARα signaling pathway modulation by an agonist versus the antagonist this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified across various assays. The following table summarizes key reported values.
| Parameter | Value | Target/System | Reference(s) |
| IC₅₀ | 0.24 µM | Inhibition of GW409544-induced activation of PPARα | [4] |
| IC₅₀ | ~0.02 µM (20 nM) | LanthaScreen™ TR-FRET binding assay for PPARα | [5] |
| IC₅₀ | ~0.03 µM (30 nM) | LanthaScreen™ TR-FRET binding assay for PPARγ | [5] |
| EC₅₀ | 2.1 µM | Blocking SARS-CoV-2 infection in airway organoids |
Note: Recent studies have indicated that this compound also possesses high affinity for PPARγ, acting as a dual PPARα/γ antagonist, which should be considered in experimental design.[5][6]
Cellular and Physiological Consequences
Inhibition of PPARα by this compound leads to a range of biological effects, primarily through the downregulation of PPARα target genes involved in fatty acid metabolism.
-
Metabolic Reprogramming : this compound has been shown to inhibit metabolic pathways crucial for cancer cell survival, including glycolysis and fatty acid oxidation.[1][7]
-
Cell Cycle Arrest and Apoptosis : In various cancer cell lines, including renal cell carcinoma and breast cancer, this compound induces cell cycle arrest and promotes apoptosis.[1]
-
Inhibition of Cell Proliferation and Invasion : The compound reduces cancer cell viability, proliferation, and the formation of tumor spheroids in vitro.[1][8][9] In animal models, this compound administration has been shown to attenuate tumor growth.[4][7]
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the mechanism of action of this compound.
TR-FRET Competitive Binding Assay
This assay is used to determine the binding affinity of a test compound to the PPARα receptor.
-
Objective : To quantify the IC₅₀ value of this compound for the PPARα Ligand-Binding Domain (LBD).
-
Materials : LanthaScreen™ TR-FRET PPARα Competitive Binding Assay kit (contains GST-tagged PPARα-LBD, a terbium-labeled anti-GST antibody, and a fluorescently labeled PPAR ligand). This compound, DMSO, assay buffer, 96-well plates.
-
Procedure :
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer.
-
In a 96-well plate, add the fluorescent ligand, the terbium anti-GST antibody, and the PPARα-LBD protein to each well.
-
Add the diluted this compound or DMSO (as a negative control) to the respective wells. A known PPARα agonist (e.g., GW7647) is used as a positive control.
-
Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature, protected from light.
-
Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a suitable plate reader. The signal is typically read at two wavelengths (e.g., emission at 520 nm and 495 nm).
-
Calculate the emission ratio. The displacement of the fluorescent probe by this compound results in a decrease in the FRET signal.
-
Plot the emission ratio against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[2][5]
-
Cell-Based Reporter Gene Assay
This assay measures the functional antagonist activity of this compound in a cellular context.
-
Objective : To determine the ability of this compound to inhibit agonist-induced PPARα transcriptional activity.
-
Materials : A suitable cell line (e.g., HEK293 or HepG2) co-transfected with two plasmids: one expressing the full-length PPARα receptor and another containing a luciferase reporter gene under the control of a PPAR response element (PPRE). A known PPARα agonist (e.g., WY14,643 or GW409544), this compound, cell culture medium, and a luciferase assay kit.
-
Procedure :
-
Seed the transfected cells into a multi-well plate and allow them to adhere.
-
Treat the cells with a fixed concentration of the PPARα agonist to induce reporter gene expression.
-
Concurrently, treat the cells with increasing concentrations of this compound. Include control wells with agonist only and vehicle (DMSO) only.
-
Incubate the cells for 18-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., β-galactosidase) or total protein content to account for differences in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the log concentration of this compound to calculate the IC₅₀ for functional antagonism.[4]
-
In Vivo Tumor Xenograft Study
This protocol assesses the anti-tumor efficacy of this compound in a living organism.
-
Objective : To evaluate the effect of this compound on the growth of human tumors implanted in immunodeficient mice.
-
Materials : Immunodeficient mice (e.g., athymic Nu/Nu mice). A human cancer cell line (e.g., Caki-1 renal cell carcinoma). This compound, sterile vehicle for injection (e.g., saline with 10% DMSO). Calipers for tumor measurement.
-
Procedure :
-
Subcutaneously implant a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., ~5 mm in diameter).
-
Randomize the mice into two groups: a control group receiving the vehicle and a treatment group receiving this compound.
-
Administer this compound intraperitoneally at a predetermined dose and schedule (e.g., 20 mg/kg every other day for 4 weeks).[3][4]
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for biomarkers like c-Myc).[4]
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for characterizing a potential PPARα antagonist like this compound.
Caption: A standard experimental workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a specific and potent antagonist of PPARα that functions by binding to the receptor's ligand-binding domain, inducing a conformational change that prevents coactivator binding and promotes the recruitment of co-repressor proteins like SMRT and NCoR. This leads to the transcriptional repression of PPARα target genes, resulting in significant effects on cellular metabolism, proliferation, and survival. While it is a cornerstone tool for studying PPARα biology, emerging evidence of its activity at PPARγ necessitates careful interpretation of experimental results. The detailed protocols and quantitative data provided herein serve as a comprehensive resource for researchers utilizing this compound to investigate the multifaceted roles of PPAR signaling in health and disease.
References
- 1. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | PPARα antagonist | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PPARα and PPARγ activation is associated with pleural mesothelioma invasion but therapeutic inhibition is ineffective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
GW6471: A Technical Guide to its Discovery, Synthesis, and Application as a PPARα Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of GW6471, a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). We delve into the seminal discovery of this compound, its mechanism of action at the molecular level, and its biological effects in various preclinical models. This document includes a summary of its quantitative biological activity, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows. While a detailed, publicly available synthesis protocol for this compound remains proprietary, a plausible synthetic route is described based on its chemical structure.
Introduction to PPARα
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a ligand-activated transcription factor and a member of the nuclear hormone receptor superfamily. It is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney. Upon activation by endogenous ligands (e.g., fatty acids and their derivatives) or synthetic agonists, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the regulation of gene expression involved in lipid metabolism, inflammation, and energy homeostasis.
Discovery of this compound
This compound was identified as a potent PPARα antagonist by scientists at GlaxoSmithKline. Its discovery was a significant step in understanding the structural requirements for PPARα antagonism. The seminal work by Xu et al. (2002) published in Nature provided the first crystal structure of the PPARα ligand-binding domain (LBD) in a complex with an antagonist, which was this compound, and a co-repressor peptide from SMRT (Silencing Mediator for Retinoid and Thyroid-hormone receptors).[1] This study was crucial in elucidating the molecular mechanism by which antagonists stabilize the interaction of nuclear receptors with co-repressors, thereby inhibiting transcriptional activation.
Chemical Synthesis of this compound
The full chemical name of this compound is N-((2S)-2-(((1Z)-1-methyl-3-oxo-3-(4-(trifluoromethyl)phenyl)prop-1-enyl)amino)-3-(4-(2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy)phenyl)propyl)propanamide. Its molecular formula is C35H36F3N3O4, and it has a molecular weight of 619.67 g/mol .
While a detailed, step-by-step synthesis protocol for this compound is not publicly available and is likely proprietary information of GlaxoSmithKline, a plausible retrosynthetic analysis based on its structure suggests a convergent synthesis approach. The synthesis would likely involve the preparation of three key fragments:
-
A substituted phenylpropanolamine core: This chiral backbone would likely be synthesized from a corresponding amino acid derivative.
-
An oxazole-containing side chain: This fragment could be prepared through standard oxazole (B20620) synthesis methods, such as the Robinson-Gabriel synthesis or from a corresponding α-haloketone and an amide.
-
A trifluoromethylated phenyl enamine side chain: This moiety could be formed by the condensation of a β-diketone with a primary amine.
The final steps would involve the coupling of these fragments, for example, through an etherification to connect the oxazole side chain to the phenylpropanolamine core, followed by the formation of the enamine and finally the amidation of the primary amine.
Mechanism of Action
This compound functions as a competitive antagonist of PPARα. Unlike agonists that promote a conformational change in the PPARα LBD that facilitates the dissociation of co-repressors and the recruitment of co-activators, this compound induces a different conformational state.[1] The binding of this compound to the PPARα LBD stabilizes the interaction with co-repressor proteins like SMRT and NCoR (Nuclear Receptor Co-repressor).[1]
The crystal structure reveals that this compound occupies the ligand-binding pocket in a "U-shaped" conformation. This conformation displaces the activation helix (AF-2 or helix 12) from its active position, creating a surface that accommodates the binding of the co-repressor's α-helical interaction motif.[1] By stabilizing the PPARα/co-repressor complex, this compound effectively blocks the transcriptional activation of PPARα target genes.
Quantitative Biological Activity
The biological activity of this compound has been characterized in various in vitro and in vivo assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 0.24 µM | Cell-based reporter assay inhibiting GW409544-induced PPARα activation | [2][3][4] |
| EC50 | 2.1 µM | Inhibition of SARS-CoV-2 infection in airway organoids | [1][3] |
| Cell Line | Effect | Concentration Range | Duration | Reference |
| Caki-1 (Renal Cell Carcinoma) | Inhibition of cell viability | 12.5 - 100 µM | 72 hours | [2] |
| 786-O (Renal Cell Carcinoma) | Inhibition of cell viability | 12.5 - 100 µM | 72 hours | [2] |
| MDA-MB-231 (Triple-Negative Breast Cancer) Mammospheres | Reduced cell viability | 4 - 16 µM | 72 hours |
| In Vivo Model | Dose and Administration | Effect | Reference |
| Caki-1 Xenograft Mouse Model | 20 mg/kg, intraperitoneally, every other day for 4 weeks | Attenuation of tumor growth | [2] |
Experimental Protocols
PPARα Transactivation Assay (Cell-Based Reporter Assay)
Objective: To determine the antagonist activity of this compound against PPARα.
Materials:
-
Host cell line (e.g., HEK293T or HepG2)
-
Expression vector for full-length human PPARα
-
Reporter vector containing a PPRE-driven luciferase gene
-
Transfection reagent
-
PPARα agonist (e.g., GW409544 or WY14643)
-
This compound
-
Luciferase assay system
-
Luminometer
Protocol:
-
Co-transfect the host cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent.
-
After 24 hours, plate the transfected cells into 96-well plates.
-
Pre-incubate the cells with varying concentrations of this compound for 1 hour.
-
Add a fixed concentration of a PPARα agonist (e.g., the EC50 concentration of GW409544) to the wells.
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Calculate the percent inhibition of agonist-induced luciferase activity for each concentration of this compound and determine the IC50 value.
In Vivo Xenograft Tumor Growth Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Athymic nude mice
-
Cancer cell line (e.g., Caki-1 renal cell carcinoma)
-
This compound
-
Vehicle (e.g., 4% DMSO in PBS)
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously implant cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., ~5 mm in diameter).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 20 mg/kg) or vehicle to the respective groups via intraperitoneal injection every other day for a specified period (e.g., 4 weeks).[2]
-
Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Signaling Pathways and Workflows
Caption: PPARα signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the characterization of a PPARα antagonist like this compound.
Conclusion
This compound is a pivotal tool compound for the study of PPARα biology. Its discovery and the elucidation of its antagonistic mechanism have provided invaluable insights into the structural biology of nuclear receptors. As a potent and selective PPARα antagonist, this compound continues to be a critical pharmacological reagent for investigating the role of PPARα in various physiological and pathological processes, particularly in cancer metabolism. This guide has summarized the core knowledge surrounding this compound, offering a valuable resource for researchers in the fields of molecular biology, pharmacology, and drug development.
References
An In-depth Technical Guide to the Biological Activity of GW6471
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the biological activity of GW6471, a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). It details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and illustrates the signaling pathways it modulates.
Core Mechanism of Action
This compound functions as a competitive antagonist for the PPARα nuclear receptor.[1][2] Unlike PPARα agonists which promote the recruitment of co-activator proteins, this compound alters the conformation of the receptor's ligand-binding domain. This conformational change drives the displacement of co-activators and facilitates the recruitment of co-repressor proteins, such as SMRT (Silencing Mediator for Retinoid and Thyroid-hormone receptors) and NCoR (Nuclear receptor Co-Repressor).[3][4] This action effectively inhibits the transcription of PPARα target genes, which are critically involved in lipid metabolism, fatty acid oxidation, and inflammation.[5][6]
Quantitative Biological Data
The potency and activity of this compound have been quantified in various assays. The data highlights its high affinity and specific antagonism towards PPARα.
| Parameter | Value | Assay / System | Target / Effect | Reference(s) |
| IC₅₀ | 0.24 µM (240 nM) | Cell-based reporter assay | Inhibition of GW409544-induced PPARα activation | [3][7][8][9] |
| IC₅₀ | 10 µM | Cell viability assay | Inhibition of cell viability in PTJ64i HNPGL cells | [10] |
| IC₅₀ | 16 µM | Cell viability assay | Inhibition of cell viability in PTJ86i HNPGL cells | [10] |
| EC₅₀ | 2.1 µM | Airway organoids | Blockade of SARS-CoV-2 infection |
Key Biological Activities & Signaling Pathways
This compound has demonstrated significant biological effects across several disease models, primarily in oncology and virology.
Anti-Cancer Effects
This compound exhibits potent anti-proliferative and pro-apoptotic activity in various cancer models by modulating key cellular pathways.
A. Kidney Cancer: In renal cell carcinoma (RCC) cell lines (both VHL wild type and mutated), this compound induces apoptosis and cell cycle arrest at the G0/G1 phase.[7][11] This effect is mediated by the downregulation of critical cell cycle regulatory proteins, including c-Myc, Cyclin D1, and CDK4.[11] Furthermore, this compound inhibits the metabolic reprogramming characteristic of kidney cancer, including attenuating enhanced glycolysis.[12][13][14] In xenograft mouse models, administration of this compound significantly reduces RCC tumor growth with minimal toxicity.[7][12]
B. Breast Cancer: In triple-negative breast cancer, this compound specifically targets cancer stem cells (CSCs).[1][15] It reduces CSC viability, proliferation, and the ability to form mammospheres.[1][16] This leads to apoptosis and significant metabolic impairment within the CSC population.[1][17]
C. Head and Neck Paraganglioma (HNPGL): this compound reduces the viability and growth of HNPGL cells by inducing caspase-dependent apoptosis and cell cycle arrest.[10] A key mechanism in this context is the inhibition of the PI3K/GSK3β/β-catenin signaling pathway. Treatment with this compound leads to decreased expression of PI3K and β-catenin, alongside an increase in the active form of GSK3β, which promotes β-catenin degradation.[10]
Antiviral Activity
This compound has been identified as an inhibitor of SARS-CoV-2 infection. It blocks viral infection in airway organoids by downregulating the hypoxia-inducible factor 1-alpha (HIF1α) and the associated HIF1 pathway, which is implicated in viral replication. This action also leads to a reduction in viral RNA.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key assays used to characterize the biological activity of this compound.
PPARα Luciferase Reporter Assay
This cell-based assay is used to quantify the agonist or antagonist activity of a compound on PPARα. It measures the change in light output from a luciferase reporter gene whose transcription is controlled by a PPAR-responsive promoter.
Objective: To determine the IC₅₀ of this compound against PPARα activation by a known agonist.
Materials:
-
HepG2 or other suitable cells stably co-transfected with a human PPARα expression vector and a luciferase reporter vector containing PPAR response elements (PPREs).[5]
-
Cell culture medium (e.g., DMEM) with 10% charcoal-stripped FBS.
-
PPARα agonist (e.g., GW409544, WY14643).[7]
-
This compound.
-
96-well white, clear-bottom assay plates.
-
Luciferase Assay Reagent (e.g., Promega Luciferase Assay System).[5]
-
Plate-reading luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells into a 96-well plate at a density of 1-2 x 10⁴ cells/well and incubate for 18-24 hours.[5]
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Prepare a fixed, sub-maximal concentration (e.g., EC₈₀) of the PPARα agonist.
-
Treatment: Remove the seeding medium. Add the medium containing the fixed concentration of agonist along with the varying concentrations of this compound to the appropriate wells. Include "agonist only" and "vehicle only" controls.
-
Incubation: Incubate the plate for 22-24 hours at 37°C in a CO₂ incubator.[18]
-
Lysis and Luminescence Reading: Discard the treatment media. Add Luciferase Detection Reagent to each well according to the manufacturer's protocol.[18]
-
Data Analysis: Measure luminescence using a luminometer. Calculate the percent inhibition for each this compound concentration relative to the "agonist only" control. Plot the percent inhibition against the log concentration of this compound and use non-linear regression to determine the IC₅₀ value.[18]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method for assessing cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.
Objective: To assess the dose-dependent effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., Caki-1, 786-O, MDA-MB-231).[1][7]
-
Complete culture medium.
-
This compound.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO, acidified isopropanol).
-
96-well clear assay plates.
-
Microplate absorbance reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 12.5 to 100 µM).[7][8] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 72 hours).[1][7]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of ~630 nm).
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot viability against this compound concentration to observe the dose-dependent effect.
In Vivo Xenograft Tumor Growth Study
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a mouse model.
References
- 1. mdpi.com [mdpi.com]
- 2. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GW 6471, PPAR alpha antagonist (CAS 880635-03-0) | Abcam [abcam.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene Expression Changes Induced by PPAR Gamma Agonists in Animal and Human Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | PPARα antagonist | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Effects of PPARα inhibition in head and neck paraganglioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of PPARα Induces Cell Cycle Arrest and Apoptosis, and Synergizes with Glycolysis Inhibition in Kidney Cancer Cells | PLOS One [journals.plos.org]
- 12. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. imedpub.com [imedpub.com]
- 16. researchgate.net [researchgate.net]
- 17. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. korambiotech.com [korambiotech.com]
The Disruption of Gene Expression by GW6471: A Technical Guide for Researchers
An In-depth Analysis of the Core Mechanisms and Methodologies
For researchers, scientists, and drug development professionals, understanding the precise molecular impact of investigational compounds is paramount. GW6471, a potent and selective antagonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), has emerged as a critical tool for dissecting the roles of this nuclear receptor in health and disease. This technical guide provides a comprehensive overview of the effects of this compound on gene expression, detailing its mechanism of action, impact on key signaling pathways, and the experimental methodologies used to elucidate these effects.
Core Mechanism of Action: Antagonism of PPARα
This compound functions as a high-affinity antagonist for PPARα, with a reported IC50 of approximately 240 nM. Its primary mechanism involves binding to the ligand-binding domain of PPARα, which induces a conformational change. This alteration disrupts the interaction between PPARα and its co-activators, essential for the initiation of gene transcription. Concurrently, this compound promotes the recruitment of co-repressor proteins, such as SMRT (Silencing Mediator for Retinoid and Thyroid-hormone receptors) and NCoR (Nuclear receptor Co-Repressor), to the PPARα complex. This co-repressor binding actively represses the transcription of PPARα target genes.
The canonical signaling pathway of PPARα involves its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their expression. This compound effectively blocks this entire process.
Quantitative Effects on Gene and Protein Expression
Treatment with this compound leads to significant alterations in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism. The following tables summarize the observed changes across different cell types as reported in the literature.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Assay | Concentration (µM) | Duration (h) | Result |
| Breast Cancer Stem Cells (MDA-MB-231 derived mammospheres) | MTS | 4, 8, 16 | 72 | Significant dose-dependent reduction in cell viability[1][2] |
| Renal Cell Carcinoma (Caki-1) | MTT | 12.5 - 100 | 72 | Significant dose-dependent inhibition of cell viability (up to ~80%)[3] |
| Renal Cell Carcinoma (786-O) | MTT | 12.5 - 100 | 72 | Significant dose-dependent inhibition of cell viability (up to ~80%)[3] |
| Head and Neck Paraganglioma (PTJ64i) | Cell Viability Assay | 10 (IC50) | 72 | Significant inhibition of viability[4] |
| Head and Neck Paraganglioma (PTJ86i) | Cell Viability Assay | 16 (IC50) | 72 | Significant inhibition of viability[4] |
| Intestinal Cells (HT-29) | WST-1 | 1, 10 | Not Specified | 89.57% of control (1 µM), 66.49% of control (10 µM)[5] |
Table 2: Effect of this compound on Gene and Protein Expression
| Gene/Protein | Cell Type | Effect of this compound Treatment | Method of Analysis |
| c-Myc | Renal Cell Carcinoma (Caki-1, 786-O) | Significant decrease in protein levels | Western Blot[6] |
| Cyclin D1 | Breast Cancer Stem Cells | Downregulation of protein levels | Western Blot[7] |
| Cyclin B2 | Breast Cancer Stem Cells | Downregulation of protein levels | Western Blot[7] |
| p21 | Breast Cancer Stem Cells | Upregulation of protein levels | Western Blot[7] |
| p27 | Breast Cancer Stem Cells | Upregulation of protein levels | Western Blot[7] |
| CDK4 | Head and Neck Paraganglioma | Marked decrease in protein expression | Not Specified[4] |
| Cyclin D3 | Head and Neck Paraganglioma | Marked decrease in protein expression | Not Specified[4] |
| Cyclin B1 | Head and Neck Paraganglioma | Marked decrease in protein expression | Not Specified[4] |
| p21 | Head and Neck Paraganglioma | Increased expression | Not Specified[4] |
| HMGCR | Breast Cancer Stem Cells | Strong reduction in gene expression | qRT-PCR[7] |
| GLUT-1 | Breast Cancer Stem Cells | Significant downregulation of protein levels | Western Blot[7] |
| HKII | Breast Cancer Stem Cells | Significant downregulation of protein levels | Western Blot[7] |
| PKM | Breast Cancer Stem Cells | Significant downregulation of protein levels | Western Blot[7] |
| Villin | Caco-2 (undifferentiated) | 1.32-fold increase in expression | In-Cell ELISA[5] |
| Villin | Caco-2 (differentiated) | 1.13-fold increase in expression | In-Cell ELISA[5] |
Impact on Signaling Pathways
Beyond its direct antagonism of PPARα, this compound has been shown to modulate other critical signaling pathways, notably the PI3K/GSK3β/β-catenin pathway. In head and neck paraganglioma cells, treatment with this compound was associated with the inhibition of this pathway, which is known to play a crucial role in cell proliferation and survival.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the impact of this compound on gene expression and cellular processes.
Cell Viability and Cytotoxicity Assays (MTS/MTT)
These colorimetric assays are used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells reduce a tetrazolium salt (MTS or MTT) to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol (General):
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength (typically 490-570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. IC50 values can be determined by plotting cell viability against the logarithm of this compound concentration.
-
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to quantify the expression levels of specific genes.
-
Principle: This technique amplifies and simultaneously quantifies a targeted DNA molecule. The amount of amplified product is measured in real-time using fluorescent dyes.
-
Protocol (as described for breast cancer stem cells[7]):
-
RNA Extraction: Isolate total RNA from this compound-treated and control cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction using a master mix (e.g., containing SYBR Green or a probe-based system), gene-specific primers, and the synthesized cDNA.
-
Thermal Cycling: Perform the qRT-PCR in a real-time PCR thermal cycler using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data using the 2-ΔΔCt method to calculate the fold change in gene expression, normalized to a housekeeping gene (e.g., GAPDH, β-actin).
-
Western Blotting
Western blotting is used to detect and quantify specific proteins in a sample.
-
Principle: This technique involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the protein of interest.
-
Protocol (General):
-
Protein Extraction: Lyse this compound-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
-
Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-c-Myc, anti-Cyclin D1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
-
Conclusion
This compound serves as an indispensable tool for elucidating the multifaceted roles of PPARα in cellular processes. Its application has revealed profound effects on the expression of genes central to cell cycle control, metabolism, and apoptosis. The data summarized in this guide underscore the potential of PPARα antagonism as a therapeutic strategy in various disease contexts, particularly in oncology. For researchers and drug development professionals, a thorough understanding of the experimental methodologies outlined herein is crucial for the accurate interpretation of data and the advancement of novel therapeutic interventions targeting the PPARα signaling axis.
References
- 1. Differential Regulation of Cyclin D1 Expression by Protein Kinase C α and ϵ Signaling in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional interplay between c‐Myc and Max in B lymphocyte differentiation | EMBO Reports [link.springer.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. When Activator and Inhibitor of PPARα Do the Same: Consequence for Differentiation of Human Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to GW6471 and its Antagonistic Activity on PPARγ
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor and a key regulator of adipogenesis, lipid metabolism, and inflammation. Its modulation has been a therapeutic target for various metabolic diseases. While agonists of PPARγ have been utilized clinically, their use is associated with significant side effects. This has spurred interest in the development and characterization of PPARγ antagonists. GW6471, initially identified as a potent PPARα antagonist, has been demonstrated to exhibit robust antagonistic activity against PPARγ as well, positioning it as a dual PPARα/γ antagonist. This technical guide provides a comprehensive overview of this compound, focusing on its interaction with PPARγ, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its characterization.
Introduction to this compound
This compound is a synthetic, small-molecule antagonist of peroxisome proliferator-activated receptors (PPARs).[1][2] While initially developed and marketed as a selective PPARα antagonist, subsequent research has unequivocally demonstrated its high affinity and potent antagonistic effects on PPARγ, classifying it as a dual PPARα/γ antagonist.[1][2] This dual activity makes this compound a valuable tool for investigating the distinct and overlapping roles of PPARα and PPARγ in various physiological and pathological processes.
Chemical and Physical Properties:
| Property | Value | Reference |
| IUPAC Name | N-((2S)-2-(((1Z)-1-Methyl-3-oxo-3-(4-(trifluoromethyl)phenyl)prop-1-enyl)amino)-3-(4-(2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy)phenyl)propyl)propanamide | Tocris Bioscience |
| Molecular Formula | C₃₅H₃₆F₃N₃O₄ | [3] |
| Molecular Weight | 619.67 g/mol | [3] |
| CAS Number | 880635-03-0 | [3] |
| Solubility | Soluble in DMSO (to 75 mM) and ethanol (B145695) (to 10 mM) | [4] |
Mechanism of Action: Antagonism of PPARγ
The transcriptional activity of PPARγ is regulated by the binding of ligands, which induces a conformational change in the ligand-binding domain (LBD). This change facilitates the dissociation of co-repressor complexes and the recruitment of co-activator proteins, leading to the transcription of target genes.[5][6]
This compound functions as a PPARγ antagonist by binding to the LBD and inducing a conformation that is unfavorable for the binding of co-activators. Instead, the antagonist-bound conformation of PPARγ promotes the recruitment of co-repressor proteins, such as Nuclear Receptor Co-repressor (NCoR) and Silencing Mediator for Retinoid and Thyroid-Hormone Receptors (SMRT).[4][5][6] This co-repressor complex actively represses the transcription of PPARγ target genes.[5] The critical structural element in this process is Helix 12 (H12) of the LBD, which adopts a different position upon antagonist binding, sterically hindering co-activator interaction and creating a binding surface for co-repressors.[3][7]
References
- 1. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 2. PPARα and PPARγ activation is associated with pleural mesothelioma invasion but therapeutic inhibition is ineffective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and structural basis for the pharmacological inhibition of nuclear hormone receptor PPARγ by inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nuclear receptor corepressors and PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PPARγ in Complex with an Antagonist and Inverse Agonist: a Tumble and Trap Mechanism of the Activation Helix - PMC [pmc.ncbi.nlm.nih.gov]
The PPARα Antagonist GW6471: A Technical Guide for Metabolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW6471 is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2][3][4][5] With an IC50 of approximately 0.24 μM, it has emerged as a critical tool in metabolic disease research, enabling the elucidation of PPARα's role in lipid metabolism, glucose homeostasis, and cellular proliferation.[1][2][3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data from seminal studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Core Concepts: Mechanism of Action
This compound exerts its antagonistic effect not by preventing ligand binding, but by modulating the interaction of PPARα with transcriptional co-regulators. Upon binding to the ligand-binding domain of PPARα, this compound promotes a conformational change that enhances the recruitment of co-repressor proteins, such as SMRT (Silencing Mediator for Retinoid and Thyroid-hormone receptors) and NCoR (Nuclear receptor Co-Repressor).[1][3][4][5] This action effectively displaces co-activator proteins, leading to the transcriptional repression of PPARα target genes. These genes are centrally involved in fatty acid uptake, transport, and β-oxidation.[6][7]
Signaling Pathway
The PPARα signaling pathway is a cornerstone of metabolic regulation. Endogenous ligands, such as fatty acids or xenobiotics like fibrate drugs, activate PPARα. The activated receptor forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription. This compound intervenes by stabilizing the interaction with co-repressors, thereby inhibiting this transcriptional activation.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intestinal peroxisome proliferator‐activated receptor α‐fatty acid‐binding protein 1 axis modulates nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
role of GW6471 in cancer cell apoptosis
An In-depth Technical Guide on the Role of GW6471 in Cancer Cell Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a potent and specific antagonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor implicated in the regulation of energy metabolism and tumorigenesis.[1] Emerging research has highlighted the significant role of this compound in inducing apoptosis and cell cycle arrest in various cancer cell types, positioning it as a compound of interest for oncological drug development. This document provides a comprehensive technical overview of the mechanisms, quantitative efficacy, signaling pathways, and experimental methodologies related to the pro-apoptotic effects of this compound in cancer cells. In renal cell carcinoma (RCC) and breast cancer stem cells, this compound has been shown to inhibit proliferation, induce cell cycle arrest at the G0/G1 phase, and trigger the intrinsic apoptotic pathway.[1][2] Its mechanism is primarily linked to the antagonism of PPARα, leading to the downregulation of key cell cycle proteins such as c-Myc, Cyclin D1, and CDK4, and the upregulation of cell cycle inhibitors like p21 and p27.[2][3] Furthermore, this compound-induced apoptosis is confirmed by the cleavage of executioner caspases 3 and 7, and initiator caspase 9.[2] This guide consolidates the current understanding of this compound's action, presenting data in a structured format to aid in comparative analysis and future research design.
Introduction
Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors belonging to the steroid hormone receptor superfamily that play pivotal roles in regulating glucose, lipid, and fatty acid metabolism.[2] The PPAR family consists of three isotypes: PPARα, PPARβ/δ, and PPARγ. While their functions can be pleiotropic and context-dependent, massive activation of PPARα has been associated with tumor progression in several cancers, including renal, breast, and glioblastoma.[2][4] This makes the PPARα pathway a viable target for therapeutic intervention.
This compound has been identified as a competitive PPARα antagonist with an IC50 value in the nanomolar range.[2] Its primary mode of action involves disrupting the interaction between PPARα and its coactivators while promoting the binding of co-repressors, thereby inhibiting the transcription of PPARα target genes.[5] Studies have demonstrated that this antagonism translates into potent anti-cancer effects, specifically the induction of programmed cell death, or apoptosis, in cancer cells.[1][2] This paper will delve into the technical details of these effects.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The primary anti-cancer effect of this compound stems from its ability to induce both cell cycle arrest and apoptosis through the specific antagonism of PPARα.[1] This has been confirmed in multiple studies where the effects of this compound were mimicked by siRNA-mediated knockdown of PPARα, ruling out significant off-target effects.[1][3]
Cell Cycle Arrest at G0/G1 Phase
Treatment with this compound leads to a significant arrest of cancer cells in the G0/G1 phase of the cell cycle.[1][3] This is achieved through the modulation of key cell cycle regulatory proteins:
-
Downregulation of Pro-proliferative Proteins: In both renal cancer cells (Caki-1 and 786-O) and breast cancer stem cells, this compound treatment markedly decreases the protein levels of c-Myc, Cyclin D1, and Cyclin-Dependent Kinase 4 (CDK4).[1][2][3] These proteins are critical for the transition from the G1 to the S phase, and their attenuation effectively halts cell cycle progression.
-
Upregulation of Cell Cycle Inhibitors: In breast cancer stem cells, this compound treatment leads to a significant increase in the expression of the cyclin-dependent kinase inhibitors p21 and p27, further contributing to the G1 arrest.[2]
Activation of the Intrinsic Apoptotic Pathway
This compound triggers apoptosis primarily through the intrinsic, or mitochondrial, pathway. This is evidenced by the activation of key caspases, which are the central executioners of apoptosis.[6][7]
-
Caspase Activation: Studies in breast cancer stem cells have shown that this compound treatment leads to the increased cleavage of initiator caspase-9 and executioner caspases-3 and -7.[2] The activation of caspase-9 is a hallmark of the intrinsic pathway, typically occurring after mitochondrial outer membrane permeabilization.
-
PARP Cleavage: Confirmation of apoptosis is further provided by the observed cleavage of Poly (ADP-ribose) polymerase (PARP) in renal cancer cells following this compound treatment, a classic indicator of active caspase-3.[1][3]
Quantitative Analysis of this compound Efficacy
The effectiveness of this compound has been quantified in several studies, providing valuable data for drug development professionals. The data is summarized below for easy comparison.
| Parameter | Value | Cell Line(s) / Context | Source(s) |
| IC50 (PPARα Antagonism) | 0.24 µM | Cell-free assay | [5] |
| Effective Concentration | 25 µM | Renal Cell Carcinoma (Caki-1, 786-O) | [8] |
| Effective Concentration Range | 4 - 16 µM | Breast Cancer Stem Cells (MDA-MB-231 derived) | [2] |
| Chosen Experimental Dose | 8 µM for 72h | Breast Cancer Stem Cells (MDA-MB-231 derived) | [2][9] |
| In Vivo Dosage | 20 mg/kg | Caki-1 Xenograft Mouse Model | [10] |
Table 1: Summary of this compound Concentrations and Potency.
| Cell Line | Treatment | Observation | Source(s) |
| Caki-1 (RCC) | This compound (25 µM, 24h) | Increased total apoptotic cells | [1][3] |
| 786-O (RCC) | This compound (25 µM, 24h) | Increased total apoptotic cells | [1][3] |
| Caki-1 & 786-O (RCC) | This compound (25 µM, 24h) | G0/G1 cell cycle arrest | [1][3] |
| Caki-1 & 786-O (RCC) | This compound (25 µM, 24h) | Marked decrease in c-Myc, Cyclin D1, CDK4 | [3][8] |
| MDA-MB-231 mammospheres | This compound (8 µM, 72h) | Significant reduction in cell viability | [2] |
| MDA-MB-231 mammospheres | This compound (8 µM, 72h) | G1 phase cell cycle block | [2] |
| MDA-MB-231 mammospheres | This compound (8 µM, 72h) | Increased cleaved caspases 3, 7, and 9 | [2] |
| MDA-MB-231 mammospheres | This compound (8 µM, 72h) | Significant increase in p21 and p27 | [2] |
Table 2: Summary of Cellular Effects of this compound Treatment.
Key Signaling Pathways and Visualizations
The mechanism of this compound-induced apoptosis can be visualized as a signaling cascade initiated by the inhibition of PPARα.
Caption: Signaling pathway of this compound-induced apoptosis and cell cycle arrest.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of the findings discussed. Below are protocols for key experiments based on the cited literature.
Cell Viability / Cytotoxicity Assay (MTS/MTT)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231 mammospheres) in a 96-well plate at a predetermined density and allow them to adhere or form spheroids overnight.[2]
-
Treatment: Expose cells to a range of this compound concentrations (e.g., 4-16 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).[2][9]
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Caption: Workflow for a typical cell viability (MTS) assay.
Apoptosis Analysis by Flow Cytometry (Annexin V Staining)
This method quantifies the percentage of apoptotic cells.
-
Cell Culture and Treatment: Grow cells (e.g., Caki-1, 786-O) and treat with this compound (e.g., 25 µM) or DMSO for 24 hours.[1]
-
Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI) according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Analysis: Quantify the percentage of cells in each quadrant to determine the total apoptotic population.
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify specific proteins.
-
Cell Lysis: After treatment with this compound, wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, PARP, c-Myc, Cyclin D1, CDK4, p21, β-actin).[2][3]
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.
Caption: Standard workflow for Western Blotting analysis.
Synergistic Effects and Therapeutic Potential
An interesting finding is the synergistic cytotoxicity observed when this compound is combined with glycolysis inhibitors in renal cancer cells.[1][3] PPARα is known to activate fatty acid oxidation (FAO). It is hypothesized that antagonizing PPARα with this compound forces the cancer cells to become more reliant on glycolysis for energy.[1] Consequently, the simultaneous inhibition of glycolysis creates a metabolic crisis, leading to enhanced cell death. This suggests a novel therapeutic approach for RCC, targeting its metabolic vulnerabilities.[1][11]
Caption: Logic of synergistic cytotoxicity with this compound and glycolysis inhibition.
Conclusion and Future Directions
This compound, as a specific PPARα antagonist, demonstrates significant potential as an anti-cancer agent by effectively inducing cell cycle arrest and apoptosis in cancer cells. Its well-defined mechanism of action, involving the downregulation of c-Myc, Cyclin D1, and CDK4 and the activation of the intrinsic apoptotic pathway, provides a strong rationale for its further development. The quantitative data available supports its potency in relevant cancer models, including difficult-to-treat triple-negative breast cancer stem cells.[2][12]
Future research should focus on several key areas:
-
Combination Therapies: Further exploration of synergistic combinations, not only with metabolic inhibitors but also with standard-of-care chemotherapeutics and targeted agents, is warranted.
-
In Vivo Efficacy: While initial xenograft studies are promising, more extensive in vivo testing in various cancer models is necessary to evaluate efficacy, pharmacokinetics, and potential toxicities.[10][11]
-
Resistance Mechanisms: Investigating potential mechanisms of resistance to this compound will be crucial for its long-term clinical viability.
-
Biomarker Development: Identifying biomarkers that predict sensitivity to this compound could help in patient stratification for future clinical trials.
References
- 1. Inhibition of PPARα Induces Cell Cycle Arrest and Apoptosis, and Synergizes with Glycolysis Inhibition in Kidney Cancer Cells | PLOS One [journals.plos.org]
- 2. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of PPARα Induces Cell Cycle Arrest and Apoptosis, and Synergizes with Glycolysis Inhibition in Kidney Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Caspases and cancer: mechanisms of inactivation and new treatment modalities. | Semantic Scholar [semanticscholar.org]
- 7. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of PPARα in Lipid Metabolism
An In-depth Technical Guide to GW6471 in Lipid Metabolism Research
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: This technical guide provides a comprehensive overview of this compound, a potent and selective antagonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a critical nuclear receptor that functions as a primary regulator of lipid metabolism, particularly fatty acid catabolism. This compound has emerged as an invaluable chemical tool for elucidating the complex roles of PPARα in various physiological and pathological states. This document details the mechanism of action of this compound, summarizes key quantitative findings from in vitro and in vivo studies, presents detailed experimental protocols, and illustrates the core signaling pathways involved. The information is intended to equip researchers with the foundational knowledge required to effectively design and interpret experiments utilizing this compound for the study of lipid metabolism.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] It is highly expressed in tissues with high rates of fatty acid oxidation, such as the liver, heart, kidney, and brown adipose tissue.[1][2] PPARα acts as a master regulator of lipid homeostasis by controlling the expression of a wide array of genes involved in multiple facets of lipid metabolism.[3]
Upon activation by endogenous ligands, primarily fatty acids and their derivatives, PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[4] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[3][5] This binding event recruits co-activator proteins, initiating the transcription of genes that govern:
-
Fatty Acid Uptake and Transport: Including fatty acid translocase (CD36) and fatty acid-binding proteins (FABPs).[2]
-
Mitochondrial and Peroxisomal Fatty Acid Oxidation (FAO): Key enzymes such as Carnitine Palmitoyltransferase 1 (CPT1) and Acyl-CoA Oxidase 1 (ACOX1).[2][6]
-
Triglyceride Metabolism and Lipolysis. [3]
-
Ketogenesis: The production of ketone bodies during periods of fasting.[1]
Given its central role, dysregulation of PPARα signaling is implicated in metabolic disorders, making it a significant target for therapeutic intervention and research.[2]
This compound: A Selective PPARα Antagonist
This compound is a potent, synthetic, and highly selective antagonist for PPARα. Its utility in research stems from its ability to specifically inhibit PPARα-mediated signaling, thereby allowing for the precise investigation of its downstream effects.
Mechanism of Action: Unlike PPARα agonists that promote the recruitment of co-activator complexes, this compound functions as a competitive antagonist.[7] Upon binding to the ligand-binding domain of PPARα, this compound induces a conformational change that prevents the release of co-repressor proteins, such as SMRT (Silencing Mediator for Retinoid and Thyroid-hormone receptors) and NCoR (Nuclear receptor Co-Repressor). This action actively suppresses the transcription of PPARα target genes, effectively blocking the signaling pathway.
Quantitative Data and Key Findings from this compound Studies
This compound has been employed across numerous studies to probe the function of PPARα. The quantitative data from these investigations are summarized below.
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 619.67 Da | |
| CAS Number | 880635-03-0 | |
| Target | PPARα | |
| IC₅₀ | 0.24 µM (240 nM) | [8] |
| Solubility | Soluble in DMSO (up to 75 mM) and ethanol (B145695) (up to 10 mM) |
Table 2: Effects of this compound on Lipid Metabolism In Vitro
| Cell Model | Concentration(s) | Duration | Key Findings | Reference |
| Renal Cell Carcinoma (Caki-1, 786-O) | 25 µM | 24 h | Attenuated enhanced fatty acid oxidation (FAO) associated with glycolysis inhibition. | [9] |
| Breast Cancer Stem Cells (MDA-MB-231) | 8 µM | 72 h | Reduced lipid droplet accumulation and cholesterol content. | [7][10] |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | 15 µM | 48 h | Reduced tumor-derived exosome-induced lipid accumulation and restored metabolic balance from FAO towards glycolysis. | [11] |
| Prostate Cancer Cells (PC3-LN4) | 4 µM | 24 h | Significantly reduced both the size and number of lipid droplets. | [12] |
| HepG2 Cells | 10 µM | 24 h | Significantly reduced the regulatory effects of agonists on the protein expression of PPARα, CPT-1a, ACOX1, and FASN. | [8] |
Table 3: Effects of this compound on Lipid Metabolism In Vivo
| Animal Model | Dosage & Route | Duration | Key Findings | Reference |
| Nude Mice (Renal Cancer Xenograft) | 20 mg/kg, i.p., every other day | 4 weeks | Attenuated tumor growth; no observed toxicity or adverse effects on kidney/liver function. | [8][9][13] |
| C57BL/6N Mice (High-Fat Diet Model) | 10 mg/kg, gavage, daily | 12 weeks | Improved obesity and NASH, dependent on intestinal PPARα; no hepatotoxicity observed. | [14][15] |
| PPARA-humanized Mice (High-Fat Diet) | 10 mg/kg, gavage, daily | 12 weeks | Decreased hepatic lipid accumulation, body weight, liver weight, and serum TC/TG/ALT levels. | [15] |
Table 4: Summary of Gene Expression Changes Modulated by this compound
| Gene Target | Effect of this compound | Biological Function | Reference |
| CPT1A | Downregulation | Rate-limiting enzyme in mitochondrial FAO | [8] |
| ACOX1 | Downregulation | First enzyme in peroxisomal FAO | [8] |
| FASN | Downregulation | Fatty Acid Synthase; lipogenesis | [8] |
| FABP1 | Downregulation | Fatty Acid Binding Protein 1; intestinal fatty acid uptake | [15] |
| FABP7 | Downregulation | Fatty Acid Binding Protein 7; lipid transport | [10] |
| c-Myc | Downregulation (in RCC cells) | Oncogene involved in metabolic reprogramming | [8][9] |
Signaling Pathways and Mechanisms
Visualizing the molecular interactions is crucial for understanding the role of this compound. The following diagrams illustrate the PPARα signaling pathway and the specific mechanism of this compound antagonism.
Experimental Protocols
The following sections provide generalized protocols for using this compound based on methodologies reported in the literature. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Studies (Cell Culture)
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
Culture cells of interest (e.g., HepG2, Caki-1, MDA-MB-231) to the desired confluency (typically 70-80%).[7][8][9]
-
On the day of the experiment, dilute the this compound stock solution in the appropriate cell culture medium to the final desired concentration (commonly 1-25 µM).[8][9]
-
Ensure the final concentration of DMSO in the culture medium is consistent across all conditions (including vehicle control) and is non-toxic to the cells (typically ≤0.1%).
-
Incubate cells with this compound or vehicle control for the specified duration (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.[8][9]
-
-
Downstream Analysis:
-
Gene Expression: RNA extraction followed by qRT-PCR to measure mRNA levels of PPARα target genes (e.g., CPT1A, ACOX1).[8]
-
Lipid Accumulation: Staining with lipid-specific dyes like BODIPY 493/503 or Oil Red O, followed by microscopy or flow cytometry to quantify lipid droplets.[11][12]
-
Metabolic Flux Analysis: Use of instruments like the Seahorse XF Analyzer to measure oxygen consumption rate (OCR) as an indicator of fatty acid oxidation.[9][11]
-
In Vivo Studies (Animal Models)
-
Animal Model and Acclimatization:
-
Select an appropriate animal model (e.g., C57BL/6N mice for metabolic studies, athymic nude mice for xenograft models).[9][14]
-
Allow animals to acclimatize to the facility for at least one week before the start of the experiment.
-
If applicable, induce the disease model (e.g., by feeding a high-fat diet for several weeks to induce obesity and NAFLD).[14][15]
-
-
Preparation of Dosing Solution:
-
For Intraperitoneal (i.p.) Injection: Dissolve this compound in a vehicle such as 4% DMSO in sterile PBS.[9][13]
-
For Oral Gavage: Dissolve this compound in DMSO and then dilute in a vehicle like 0.5% sodium carboxymethyl cellulose (B213188) containing 2.5% Tween 80.[14]
-
Prepare dosing solutions fresh or store appropriately as determined by stability studies.
-
-
Administration:
-
Administer this compound at a dose reported to be effective (e.g., 10-20 mg/kg body weight).[9][14]
-
The route and frequency will depend on the study design (e.g., daily by oral gavage or every other day by i.p. injection).[9][14]
-
The control group should receive the vehicle solution in the same volume and by the same route and schedule.
-
-
Monitoring and Sample Collection:
-
Monitor animal body weight, food intake, and general health throughout the study.[8][9]
-
At the end of the study, collect blood for serum analysis (e.g., ALT, triglycerides, cholesterol) and harvest tissues of interest (e.g., liver, intestine, tumor).[9][15]
-
Process tissues for downstream analysis such as histology (H&E staining), gene expression (qRT-PCR), protein analysis (Western blot), or lipidomics.
-
References
- 1. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Reactome | Regulation of lipid metabolism by PPARalpha [reactome.org]
- 5. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PPARα Inhibition Overcomes Tumor-Derived Exosomal Lipid-Induced Dendritic Cell Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PIM1 drives lipid droplet accumulation to promote proliferation and survival in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdn-links.lww.com [cdn-links.lww.com]
- 15. Intestinal peroxisome proliferator‐activated receptor α‐fatty acid‐binding protein 1 axis modulates nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Cellular Pathways with GW6471: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GW6471, a potent and selective antagonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). It details the compound's mechanism of action, its application in elucidating cellular pathways, and provides established experimental protocols for its use in research and drug development.
Introduction to this compound
This compound is a critical tool for studying the physiological and pathological roles of PPARα, a nuclear receptor that acts as a transcription factor regulating genes involved in lipid metabolism, inflammation, and energy homeostasis. By selectively inhibiting PPARα, this compound allows for the precise investigation of its downstream signaling cascades and its role in various diseases, particularly cancer and metabolic disorders.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₃₅H₃₆F₃N₃O₄ |
| Molecular Weight | 619.67 g/mol [1] |
| CAS Number | 880635-03-0[1] |
| Solubility | Soluble in DMSO (to 75 mM) and ethanol (B145695) (to 10 mM)[1] |
Mechanism of Action
This compound functions as a competitive antagonist of PPARα with an IC50 of 0.24 μM.[1] Unlike PPARα agonists which promote the recruitment of co-activator proteins, this compound enhances the binding affinity of the PPARα ligand-binding domain to co-repressor proteins such as SMRT (Silencing Mediator for Retinoid and Thyroid-hormone receptors) and NCoR (Nuclear receptor Co-Repressor).[1] This action effectively blocks the transcriptional activation of PPARα target genes.
Cellular Pathways Investigated with this compound
This compound has been instrumental in dissecting the role of PPARα in various cellular processes, primarily in the context of cancer biology.
Cell Cycle Regulation and Apoptosis in Cancer
In several cancer cell lines, including renal cell carcinoma (RCC) and breast cancer, this compound has been shown to induce cell cycle arrest and apoptosis.[1][2] This is often associated with the downregulation of key cell cycle proteins.
Signaling Pathway:
Cancer Metabolism: Glycolysis and Fatty Acid Oxidation
This compound has been used to demonstrate that PPARα inhibition can attenuate the metabolic reprogramming that is a hallmark of many cancers. Specifically, it has been shown to block enhanced glycolysis and fatty acid oxidation in cancer cells.[1][3][4]
Quantitative Data on this compound's Effects:
| Cell Line | Cancer Type | This compound Concentration | Observed Effect | Reference |
| Caki-1, 786-O | Renal Cell Carcinoma | 12.5-100 μM | Inhibition of cell viability | [5] |
| Caki-1, 786-O | Renal Cell Carcinoma | 25 μM | Attenuation of fatty acid oxidation and glycolysis | [1] |
| MDA-MB-231 (mammospheres) | Triple-Negative Breast Cancer | 4-16 μM | Reduced cell viability and spheroid formation | [6] |
| Airway Organoids | - | 2.1 μM (EC50) | Blocked SARS-CoV-2 infection | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound, synthesized from published research.
Cell Viability and Proliferation (MTT Assay)
This protocol is adapted for assessing the effect of this compound on the viability of cancer cell lines such as Caki-1 and 786-O.
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell lines (e.g., Caki-1, 786-O)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[2]
-
Treatment: Prepare serial dilutions of this compound in complete medium. Concentrations typically range from 12.5 to 100 µM for RCC cells.[5] A vehicle control (DMSO) should be included. Remove the old medium and add 100 µL of the this compound-containing medium to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[7][8]
-
Solubilization: Add 100-150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7][9]
-
Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.[7][9]
Western Blotting for Protein Expression Analysis
This protocol is designed to analyze changes in the expression of proteins such as PPARα, c-Myc, Cyclin D1, and CDK4 following this compound treatment.
Materials:
-
This compound
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for PPARα, c-Myc, Cyclin D1, CDK4, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with this compound (e.g., 25 µM for 24 hours), wash the cells with cold PBS and lyse them with lysis buffer on ice.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.
Lactate (B86563) Assay for Glycolysis Assessment
This protocol measures the amount of lactate produced by cells, which is an indicator of the rate of glycolysis.
Materials:
-
This compound
-
Treated and untreated cells in 24-well plates
-
Lactate assay kit (absorbance-based)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed an equal number of cells in 24-well plates and allow them to adhere for 24 hours. Treat the cells with this compound (e.g., 25 µM) for a specified time (e.g., 24 hours).[1]
-
Sample Collection: Collect both the conditioned medium and the cells.
-
Assay: Follow the manufacturer's protocol for the lactate assay kit. This typically involves mixing the samples with a reaction mixture.
-
Incubation: Incubate the mixture at room temperature for approximately 30 minutes.[1]
-
Absorbance Measurement: Read the absorbance at the recommended wavelength (e.g., 450 nm or 490 nm).[1][11]
In Vivo Xenograft Mouse Model
This protocol outlines the use of this compound in a subcutaneous xenograft mouse model to assess its anti-tumor activity in vivo.
Materials:
-
Athymic nude mice (Nu/Nu)
-
Cancer cells (e.g., Caki-1)
-
This compound
-
Vehicle (e.g., 4% DMSO in PBS)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously implant cancer cells (e.g., 1-5 x 10^6 Caki-1 cells) into the flank of each mouse.[1][5]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., ~5 mm in diameter).[1][5]
-
Treatment: Administer this compound intraperitoneally at a dose of 20 mg/kg body weight every other day for a specified period (e.g., 4 weeks).[1][5] A control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor volume with calipers at regular intervals (e.g., twice a week).
-
Toxicity Monitoring: Monitor the mice for any signs of toxicity, including weight loss and changes in behavior.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for c-Myc).[1]
Conclusion
This compound is an invaluable pharmacological tool for the investigation of PPARα-mediated cellular pathways. Its specificity and potency make it ideal for elucidating the complex roles of PPARα in health and disease. The protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further unraveling the therapeutic potential of targeting PPARα. As with any experimental work, appropriate controls and optimization for specific cell types and conditions are essential for obtaining robust and reproducible results.
References
- 1. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cyrusbio.com.tw [cyrusbio.com.tw]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. sciencellonline.com [sciencellonline.com]
Methodological & Application
Application Notes and Protocols for In Vitro Experiments with GW6471
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro use of GW6471, a potent and selective antagonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). The following protocols and data are intended to assist in the design and execution of experiments to investigate the biological effects of this compound in various cell-based assays.
Introduction
This compound is a widely used chemical probe for studying the role of PPARα in physiological and pathological processes. As a competitive antagonist, this compound blocks the activity of PPARα, a nuclear receptor that functions as a ligand-activated transcription factor regulating genes involved in lipid metabolism, inflammation, and cell proliferation.[1] In cancer research, this compound has been shown to induce cell cycle arrest, apoptosis, and metabolic reprogramming in various cancer cell lines, making it a valuable tool for investigating PPARα as a potential therapeutic target.[2][3][4][5][6]
Mechanism of Action
This compound exerts its effects by binding to the ligand-binding domain of PPARα, which prevents the recruitment of coactivator proteins and promotes the binding of corepressors, thereby inhibiting the transcription of PPARα target genes.[1] This inhibition has been demonstrated to impact downstream signaling pathways, notably leading to the suppression of the PI3K/GSK3β/β-catenin pathway and a reduction in the expression of the oncoprotein c-Myc.[2][7]
Data Presentation
The following tables summarize quantitative data from representative in vitro experiments using this compound.
Table 1: Effect of this compound on Cancer Cell Viability (MTS Assay)
| Cell Line | Concentration (µM) | Treatment Duration (hours) | Percent Reduction in Viability (Mean ± SD) | Reference |
| MDA-MB-231 (Breast Cancer) | 4 | 72 | Significant | [4] |
| MDA-MB-231 (Breast Cancer) | 8 | 72 | Significant | [4] |
| MDA-MB-231 (Breast Cancer) | 16 | 72 | Significant | [4] |
| Caki-1 (Renal Cell Carcinoma) | 12.5 - 100 | 72 | Dose-dependent | [8] |
| 786-O (Renal Cell Carcinoma) | 12.5 - 100 | 72 | Dose-dependent | [8] |
| HNPGL | Not Specified | 72 | Significant | [2] |
Table 2: Effect of this compound on Cell Cycle and Apoptosis-Related Proteins (Western Blot)
| Cell Line | Protein | Effect of this compound Treatment | Reference |
| HNPGL | CDK4 | Marked Decrease | [2] |
| HNPGL | Cyclin D3 | Marked Decrease | [2] |
| HNPGL | Cyclin B1 | Marked Decrease | [2] |
| HNPGL | p21 | Increased Expression | [2] |
| HNPGL | PI3K | Decreased Expression | [2] |
| HNPGL | β-catenin | Decreased Expression | [2] |
| RCC Cells (Caki-1, 786-O) | c-Myc | Decreased Expression | [5][7] |
| RCC Cells (Caki-1, 786-O) | Cyclin D1 | Decreased Expression | [5] |
| RCC Cells (Caki-1, 786-O) | CDK4 | Decreased Expression | [5] |
| MDA-MB-231 | Cyclin D1 | Significant Reduction | [4] |
| MDA-MB-231 | Cyclin B1 | Significant Reduction | [4] |
| MDA-MB-231 | p21 | Significantly Increased | [4] |
| MDA-MB-231 | p27 | Significantly Increased | [4] |
Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by this compound.
Caption: this compound inhibits PPARα, leading to downstream effects on the PI3K/GSK3β/β-catenin pathway.
Experimental Workflow
The diagram below outlines a typical workflow for in vitro experiments with this compound.
Caption: A generalized workflow for investigating the in vitro effects of this compound.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted from methodologies used to assess the effect of this compound on the viability of cancer cell lines.[4]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^6 cells/mL and allow them to adhere for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution. A final concentration range of 4-16 µM is a good starting point for many cancer cell lines.[4] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[4]
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis
This protocol outlines the steps for analyzing changes in protein expression following this compound treatment.[2][4]
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against CDK4, Cyclin D1, p21, PI3K, β-catenin, c-Myc)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment with this compound for the desired time (e.g., 24-72 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qPCR)
This protocol is for analyzing changes in gene expression levels in response to this compound treatment.[4]
Materials:
-
Treated and untreated cells
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green or TaqMan master mix
-
Gene-specific primers for target genes (e.g., GLUT-1, HKII, PKM) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Treat cells with this compound for the desired duration.
-
Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Reverse transcribe an equal amount of RNA into cDNA using a cDNA synthesis kit.
-
Set up the qPCR reaction by mixing the cDNA template, SYBR Green or TaqMan master mix, and forward and reverse primers.
-
Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[9]
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Apoptosis Assay (Annexin V Staining)
This protocol is for detecting apoptosis induced by this compound using flow cytometry.[5]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentrations for 24 hours.[5]
-
Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.
These protocols provide a foundation for investigating the in vitro effects of this compound. Researchers should optimize conditions such as cell density, reagent concentrations, and incubation times for their specific cell lines and experimental goals.
References
- 1. This compound | PPARα antagonist | TargetMol [targetmol.com]
- 2. Effects of PPARα inhibition in head and neck paraganglioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of PPARα Induces Cell Cycle Arrest and Apoptosis, and Synergizes with Glycolysis Inhibition in Kidney Cancer Cells | PLOS One [journals.plos.org]
- 6. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Detection of GPCR mRNA Expression in Primary Cells Via qPCR, Microarrays, and RNA-Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing of GW6471 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW6471 is a potent and selective antagonist of the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, inflammation, and cellular proliferation. As such, this compound is a valuable tool for investigating the physiological and pathophysiological roles of PPARα in various disease models. These application notes provide detailed protocols for the in vivo administration of this compound to mice, summarizing established dosing regimens and methodologies from published research. The information herein is intended to guide researchers in designing and executing experiments to effectively study the effects of PPARα antagonism in a preclinical setting.
Quantitative Data Summary
The following table summarizes the quantitative data for two commonly used in vivo dosing regimens for this compound in mice.
| Parameter | Dose 1 | Dose 2 |
| Dosage | 10 mg/kg | 20 mg/kg |
| Administration Route | Oral Gavage | Intraperitoneal (IP) Injection |
| Vehicle | DMSO diluted 40x in 0.5% sodium carboxymethyl cellulose (B213188) containing 2.5% Tween 80[1] | 4% DMSO in PBS[2] |
| Frequency | Once daily[1] | Every other day[2] |
| Mouse Strain (Example) | C57BL/6N[1] | Nude (Nu/Nu) mice[2][3][4] |
| Experimental Context | Non-alcoholic fatty liver disease (NAFLD) models[1] | Renal cell carcinoma (RCC) xenograft model[2][3][4] |
| Observed Effects | Reduced body weight gain, improved hepatic steatosis, and decreased insulin (B600854) resistance in high-fat diet-fed mice.[1][5] | Attenuation of tumor growth in a xenograft mouse model.[2][3][4][6] |
| Toxicity | No significant toxicity observed.[1] | Minimal obvious toxicity, with no adverse effects on body weight or kidney and liver function tests.[3][6] |
Signaling Pathway
The diagram below illustrates the signaling pathway of PPARα, which is antagonized by this compound. In its active state, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) on target genes, regulating their transcription. This compound blocks this activation.
Caption: PPARα signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Oral Gavage Administration of 10 mg/kg this compound for Metabolic Studies
This protocol is adapted from studies investigating the effects of this compound on metabolic disorders such as NAFLD.[1]
1. Materials:
- This compound (powder)
- Dimethyl sulfoxide (B87167) (DMSO)
- 0.5% Sodium carboxymethyl cellulose (CMC-Na) solution
- 2.5% Tween 80 solution
- Sterile microcentrifuge tubes
- Vortex mixer
- Oral gavage needles (20-22 gauge, ball-tipped)
- Syringes (1 mL)
- Animal balance
2. Preparation of this compound Formulation:
- Prepare a stock solution of this compound in DMSO. For example, dissolve 100 mg of this compound in 1 mL of DMSO to get a 100 mg/mL stock.
- On the day of dosing, calculate the required volume of this compound stock solution based on the number of animals and their average weight.
- Prepare the final dosing vehicle by mixing 0.5% CMC-Na and 2.5% Tween 80.
- Dilute the this compound stock solution 40-fold in the vehicle. For example, to prepare 1 mL of the final formulation, add 25 µL of the 100 mg/mL this compound stock to 975 µL of the vehicle. This will result in a final concentration of 2.5 mg/mL.
- Vortex the solution thoroughly to ensure a homogenous suspension.
3. Dosing Procedure:
- Weigh each mouse to determine the precise dosing volume. For a 10 mg/kg dose, a 25g mouse would require 0.25 mg of this compound, which corresponds to 100 µL of the 2.5 mg/mL formulation.
- Gently restrain the mouse and administer the calculated volume of the this compound formulation via oral gavage.
- Administer the vehicle alone to the control group.
- Dosing is typically performed once daily for the duration of the study.[1]
Protocol 2: Intraperitoneal Injection of 20 mg/kg this compound for Oncology Studies
This protocol is based on studies evaluating the anti-tumor effects of this compound in mouse xenograft models.[2][3][4]
1. Materials:
- This compound (powder)
- Dimethyl sulfoxide (DMSO)
- Sterile Phosphate-Buffered Saline (PBS)
- Sterile microcentrifuge tubes
- Vortex mixer
- Insulin syringes with 28-30 gauge needles
- Animal balance
2. Preparation of this compound Formulation:
- Prepare a stock solution of this compound in DMSO.
- On the day of dosing, prepare a 4% DMSO in PBS solution. For example, add 40 µL of sterile DMSO to 960 µL of sterile PBS.
- Dilute the this compound stock solution in the 4% DMSO/PBS vehicle to achieve the final desired concentration. For a 20 mg/kg dose administered in a volume of 200 µL to a 25g mouse, the required concentration is 2.5 mg/mL.
- Vortex the solution to ensure it is well-mixed.
3. Dosing Procedure:
- Weigh each mouse to calculate the exact dosing volume.
- Restrain the mouse by scruffing the neck to expose the abdomen.
- Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
- Inject the calculated volume of the this compound formulation.
- Administer the 4% DMSO in PBS vehicle to the control group.
- Dosing is typically performed every other day for the duration of the experiment.[2][3]
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo study using this compound in mice.
Caption: A generalized workflow for in vivo experiments with this compound in mice.
References
- 1. cdn-links.lww.com [cdn-links.lww.com]
- 2. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Intestinal peroxisome proliferator‐activated receptor α‐fatty acid‐binding protein 1 axis modulates nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo imaging reveals selective PPAR activity in the skin of peroxisome proliferator-activated receptor responsive element-luciferase reporter mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GW6471 in Triple-Negative Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Constituting about 15-20% of all breast cancers, TNBC is characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. A promising area of investigation for TNBC therapeutics is the targeting of cancer stem cells (CSCs), a subpopulation of tumor cells implicated in tumor progression, metastasis, and drug resistance.
GW6471 is a potent and selective antagonist of the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism. In the context of TNBC, particularly in breast CSCs, the inhibition of PPARα by this compound has been demonstrated to induce metabolic stress and suppress tumor growth. This document provides detailed application notes and protocols for the use of this compound in studying TNBC, based on preclinical research.
Data Presentation
The following tables summarize the quantitative effects of this compound on triple-negative breast cancer stem cells derived from the MDA-MB-231 cell line.
Table 1: Effect of this compound on the Viability of MDA-MB-231 Mammospheres
| This compound Concentration (µM) | Cell Viability (%) vs. Control (72h) | Significance (p-value) |
| 4 | ~80% | p < 0.05 |
| 8 | ~60% | *p < 0.005 |
| 16 | ~40% | **p < 0.0005 |
Data extracted from MTS assay results in Castelli V, et al. Biomedicines. 2021.
Table 2: this compound-Induced Cell Cycle Arrest in MDA-MB-231 Mammospheres (72h treatment)
| Cell Cycle Phase | Control (%) | This compound (8 µM) (%) |
| G0/G1 | 55.0 ± 2.5 | 75.0 ± 3.0 |
| S | 35.0 ± 2.0 | 15.0 ± 1.5 |
| G2/M | 10.0 ± 1.0 | 10.0 ± 1.0 |
Approximate values interpreted from graphical data in Castelli V, et al. Biomedicines. 2021.
Table 3: Modulation of Cell Cycle and Metabolic Proteins by this compound in MDA-MB-231 Mammospheres (72h treatment with 8 µM this compound)
| Protein | Change in Expression vs. Control |
| Cyclin D1 | Decreased |
| Cyclin B2 | Decreased |
| p21 | Increased |
| p27 | Increased |
| p-AMPK | Increased |
Qualitative changes based on Western Blot analyses in Castelli V, et al. Biomedicines. 2021.
Signaling Pathways and Experimental Workflows
Application Notes and Protocols for GW6471 in Renal Cell Carcinoma Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of GW6471, a specific peroxisome proliferator-activated receptor alpha (PPARα) antagonist, in the context of renal cell carcinoma (RCC) research. This compound has emerged as a valuable tool for investigating the role of PPARα in RCC pathogenesis and as a potential therapeutic agent. In RCC, PPARα has been shown to be upregulated in high-grade tumors and its inhibition by this compound leads to significant anti-cancer effects, including cell cycle arrest and apoptosis.[1][2][3][4][5] This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data from published studies.
Mechanism of Action
This compound is a competitive antagonist of PPARα, a nuclear receptor protein that acts as a transcription factor for genes involved in energy metabolism.[1][4][5] In renal cell carcinoma, inhibition of PPARα by this compound disrupts the metabolic reprogramming that is characteristic of many cancers.[6][7] This disruption leads to a cascade of events culminating in the inhibition of tumor growth. Specifically, this compound treatment in RCC cell lines has been shown to:
-
Induce Cell Cycle Arrest: this compound causes a G0/G1 phase cell cycle arrest in RCC cells.[1][2][3][5]
-
Promote Apoptosis: The compound induces programmed cell death in RCC cells.[1][2][3][5]
-
Downregulate Key Regulatory Proteins: Treatment with this compound leads to a marked decrease in the levels of c-Myc, Cyclin D1, and CDK4, proteins that are crucial for cell cycle progression.[1][2][3][5]
-
Synergize with Glycolysis Inhibition: The cytotoxic effects of this compound are enhanced when combined with glycolysis inhibitors, suggesting a metabolic vulnerability in RCC that can be exploited.[1][5]
Data Presentation
In Vitro Efficacy of this compound on RCC Cell Viability
| Cell Line | VHL Status | This compound Concentration (µM) | Incubation Time (hours) | Effect on Cell Viability | Reference |
| Caki-1 | Wild Type | 12.5 - 100 | 72 | Significant and dose-dependent inhibition (up to ~80%) | [1][2] |
| 786-O | Mutated | 12.5 - 100 | 72 | Significant and dose-dependent inhibition (up to ~80%) | [1][2] |
In Vivo Efficacy of this compound in a Xenograft Mouse Model
| Cell Line Implanted | Mouse Model | This compound Dosage | Administration Route | Treatment Duration | Outcome | Reference |
| Caki-1 | Nude (Nu/Nu) mice | 20 mg/kg | Intraperitoneal (every other day) | 4 weeks | Attenuation of RCC tumor growth | [8][9][10] |
Signaling Pathway
Caption: Signaling pathway of this compound in renal cell carcinoma.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability of renal cell carcinoma cells.
Materials:
-
RCC cell lines (e.g., Caki-1, 786-O)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RCC cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 12.5, 25, 50, 100 µM) or DMSO as a vehicle control.[1][2]
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[1][2]
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis (Flow Cytometry)
Objective: To determine the effect of this compound on the cell cycle distribution of RCC cells.
Materials:
-
RCC cell lines
-
Complete cell culture medium
-
DMSO (vehicle control)
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed RCC cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with 25 µM this compound or DMSO for 24 hours.[1][2]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the induction of apoptosis by this compound in RCC cells.
Materials:
-
RCC cell lines
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed RCC cells in 6-well plates.
-
Treat the cells with the desired concentrations of this compound or DMSO for 24 hours.[1][2]
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blotting
Objective: To analyze the protein expression levels of c-Myc, Cyclin D1, and CDK4 following this compound treatment.
Materials:
-
RCC cell lines
-
Complete cell culture medium
-
This compound (25 µM)[11]
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-c-Myc, anti-Cyclin D1, anti-CDK4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat RCC cells with 25 µM this compound or DMSO for 24 hours.[11]
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control.[1]
Experimental Workflow
Caption: General experimental workflow for studying this compound in RCC.
Conclusion
This compound serves as a potent and specific inhibitor of PPARα, demonstrating significant anti-tumor activity in preclinical models of renal cell carcinoma. The protocols and data presented here provide a foundation for researchers to further investigate the therapeutic potential of targeting the PPARα pathway in RCC and to develop novel treatment strategies. The synergistic effect with glycolysis inhibitors also opens new avenues for combination therapies.[1][5]
References
- 1. Inhibition of PPARα Induces Cell Cycle Arrest and Apoptosis, and Synergizes with Glycolysis Inhibition in Kidney Cancer Cells | PLOS One [journals.plos.org]
- 2. Inhibition of PPARα Induces Cell Cycle Arrest and Apoptosis, and Synergizes with Glycolysis Inhibition in Kidney Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of PPARα Induces Cell Cycle Arrest and Apoptosis, and Synergizes with Glycolysis Inhibition in Kidney Cancer Cells [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of PPARα induces cell cycle arrest and apoptosis, and synergizes with glycolysis inhibition in kidney cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: GW6471 in COVID-19 Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the emerging role of GW6471 in COVID-19 research. This compound, a well-characterized antagonist of the peroxisome proliferator-activated receptor alpha (PPARα), has shown potential as an inhibitor of SARS-CoV-2 infection through a mechanism involving the hypoxia-inducible factor 1-alpha (HIF1α) pathway. This document outlines the current understanding of its mechanism of action, provides detailed experimental protocols, and presents available data to guide further investigation into its therapeutic potential.
Mechanism of Action
Recent studies indicate that this compound can impede SARS-CoV-2 infection by downregulating the HIF1α pathway.[1] SARS-CoV-2 infection has been shown to induce and stabilize HIF1α, which in turn can promote viral replication and inflammatory responses.[1] By inhibiting the HIF1α pathway, this compound appears to create an intracellular environment less conducive to viral propagation. While this compound is primarily known as a PPARα antagonist, its antiviral effect in the context of COVID-19 may be independent of its action on PPARα, highlighting a novel area of pharmacological investigation.
Signaling Pathway
Figure 1: Proposed mechanism of this compound in inhibiting SARS-CoV-2 infection.
Quantitative Data Summary
While specific IC50 and EC50 values for this compound against SARS-CoV-2 are not yet widely published, the available research indicates a significant reduction in viral replication upon treatment.
| Compound | Target | Effect on SARS-CoV-2 | Cell Model | Reported Concentration | Citation |
| This compound | HIF1α Pathway | Inhibition of viral replication | hPSC-derived airway and colonoid organoids | Not specified | [2] |
| This compound | PPARα | Antagonist | Not directly tested against SARS-CoV-2 | Not applicable |
Note: Further dose-response studies are required to determine the precise IC50 and EC50 values of this compound for SARS-CoV-2 inhibition in various cell models.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on SARS-CoV-2 infection and the HIF1α pathway in a laboratory setting.
Experimental Workflow
Figure 2: General workflow for testing this compound efficacy against SARS-CoV-2.
Protocol 1: In Vitro Inhibition of SARS-CoV-2 Replication in Human Organoids
Objective: To determine the efficacy of this compound in inhibiting SARS-CoV-2 replication in a physiologically relevant human organoid model.
Materials:
-
Human pluripotent stem cell (hPSC)-derived airway or colonoid organoids
-
SARS-CoV-2 (e.g., WA1 strain)
-
This compound (stock solution in DMSO)
-
Culture medium appropriate for the organoid type
-
96-well plates
-
Biosafety Level 3 (BSL-3) facility and equipment
-
Reagents for RNA extraction and RT-qPCR
Procedure:
-
Organoid Culture: Culture and maintain hPSC-derived organoids according to established protocols.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical starting concentration range could be 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Treatment: Pre-treat the organoids with the different concentrations of this compound or vehicle control for 2-4 hours prior to infection.
-
Infection: In a BSL-3 facility, infect the organoids with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.1.
-
Incubation: Incubate the infected organoids for 48-72 hours at 37°C and 5% CO2.
-
Sample Collection: At the end of the incubation period, collect the organoids and/or the culture supernatant.
-
Viral Load Quantification: Extract viral RNA from the collected samples and perform RT-qPCR to quantify the SARS-CoV-2 genome copy number. The results will indicate the extent of viral replication in the presence of this compound compared to the vehicle control.
Protocol 2: Analysis of HIF1α Pathway Inhibition by this compound
Objective: To assess the effect of this compound on the stabilization and activity of HIF1α in SARS-CoV-2 infected cells.
Materials:
-
Susceptible cell line (e.g., Caco-2, Calu-3) or organoids
-
SARS-CoV-2
-
This compound
-
Lysis buffer for protein extraction
-
Antibodies for Western blotting: anti-HIF1α, anti-β-actin (loading control)
-
HIF1α reporter assay kit (optional)
-
Reagents and equipment for Western blotting or luciferase assay
Procedure:
A. Western Blot Analysis:
-
Cell Culture and Treatment: Seed cells in a multi-well plate. Treat with this compound (e.g., 10 µM) for 2 hours, followed by infection with SARS-CoV-2 (MOI of 1) for 24 hours. Include uninfected and infected vehicle-treated controls.
-
Protein Extraction: Lyse the cells and collect the total protein.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against HIF1α and a loading control.
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities to determine the relative levels of HIF1α protein stabilization.
B. HIF1α Reporter Assay:
-
Transfection: Transfect cells with a reporter plasmid containing a hypoxia-response element (HRE) driving the expression of a reporter gene (e.g., luciferase).
-
Treatment and Infection: After 24 hours, treat the transfected cells with this compound and infect with SARS-CoV-2 as described above.
-
Luciferase Assay: After 24-48 hours of infection, lyse the cells and measure the luciferase activity according to the manufacturer's instructions. A decrease in luciferase activity in this compound-treated cells compared to infected controls would indicate inhibition of HIF1α transcriptional activity.
Conclusion
This compound presents a promising avenue for COVID-19 therapeutic research, potentially acting through the inhibition of the HIF1α pathway to suppress SARS-CoV-2 replication. The provided protocols offer a starting point for researchers to further elucidate its mechanism of action and evaluate its antiviral efficacy. Further studies are crucial to establish a definitive dose-response relationship and to explore its potential in in vivo models of COVID-19.
References
Application Notes and Protocols for Cell Culture Treatment with GW6471
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GW6471, a potent and selective peroxisome proliferator-activated receptor α (PPARα) antagonist, in cell culture experiments. Detailed protocols and data are included to facilitate experimental design and execution.
Introduction
This compound is a high-affinity antagonist for PPARα with an IC50 value of 0.24 μM.[1][2] It functions by preventing the recruitment of coactivators and promoting the binding of corepressors, such as SMRT and NCoR, to the PPARα ligand-binding domain, thereby inhibiting the transcription of PPARα target genes.[1][3] This antagonist is a valuable tool for investigating the physiological and pathological roles of PPARα in various cellular processes, including lipid metabolism, inflammation, and cell proliferation.
Biological Activity
In cell-based assays, this compound effectively blocks PPARα activation induced by agonists.[2] Its application in cell culture has been shown to:
-
Induce apoptosis and cell cycle arrest in cancer cells, including kidney and breast cancer.[1][4]
-
Inhibit cell viability in a dose-dependent manner in various cancer cell lines.[2]
-
Modulate metabolic pathways, including the inhibition of fatty acid oxidation and glycolysis in cancer cells.[5][6]
-
Downregulate the expression of oncogenes such as c-Myc.[5][6]
-
Block SARS-CoV-2 infection in airway organoids by downregulating the HIF1α pathway.[1]
Data Presentation
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 0.24 μM | Cell-based reporter assay | [1][2] |
| EC50 (SARS-CoV-2 inhibition) | 2.1 μM | Airway organoids | [1] |
| Effective Concentration (Cell Viability Inhibition) | 12.5 - 100 μM | Caki-1 and 786-O (Renal Cell Carcinoma) | [2] |
| Effective Concentration (Metabolic Studies) | 4 - 16 µM | MDA-MB-231 (Breast Cancer) Mammospheres | [4] |
| Effective Concentration (Gene Expression) | 10 μM | H9c2 cells | [2] |
| In Vivo Dosage | 20 mg/kg | Xenograft mouse model (Caki-1 cells) | [2][6] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Ethanol (B145695), absolute
-
Sterile microcentrifuge tubes
Protocol:
-
This compound is soluble in DMSO up to 75 mM and in ethanol up to 10 mM.[1]
-
To prepare a 10 mM stock solution in DMSO, dissolve 6.2 mg of this compound (MW: 619.67 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage. For short-term storage, +4°C is acceptable.[1]
General Protocol for Cell Culture Treatment
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Sterile cell culture plates (e.g., 6-well, 24-well, or 96-well)
Protocol:
-
Cell Seeding: Seed cells into the appropriate cell culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.
-
Cell Treatment: Remove the old medium from the cell culture plates and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as cell viability assays (e.g., MTT, MTS), apoptosis assays (e.g., caspase activity, Annexin V staining), cell cycle analysis, gene expression analysis (e.g., qPCR, Western blot), or metabolic assays.
Cell Viability Assay (MTS Assay)
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
Protocol:
-
Following the treatment period with this compound, add the MTS reagent to each well according to the manufacturer's instructions (typically 20 μL per 100 μL of medium).
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Gene Expression Analysis (Quantitative PCR)
Materials:
-
Cells treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., c-Myc, FABP1) and a housekeeping gene (e.g., β-actin, GAPDH)
Protocol:
-
RNA Extraction: Lyse the treated cells and extract total RNA using a commercial kit following the manufacturer's protocol.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, specific primers for your genes of interest, and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene and compared to the vehicle-treated control.
Mandatory Visualizations
Caption: Mechanism of this compound as a PPARα antagonist.
Caption: A typical workflow for cell culture experiments using this compound.
References
- 1. GW 6471 | PPAR alpha Receptor Antagonists: R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: GW6471 for Inhibiting Cardiomyocyte Differentiation
Audience: Researchers, scientists, and drug development professionals.
Introduction
GW6471 is a potent and specific antagonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in the transcriptional regulation of genes involved in lipid metabolism and energy homeostasis, particularly in tissues with high energy demands like the heart.[1][2] Emerging research has highlighted the involvement of PPARα in the differentiation of cardiomyocytes. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to inhibit cardiomyocyte differentiation, primarily in the context of murine embryonic stem cells.
Mechanism of Action
This compound functions by specifically binding to and inhibiting the activity of PPARα.[1][3] During cardiomyocyte differentiation of murine embryonic stem cells, the expression of PPARα is significantly induced.[3] By blocking PPARα, this compound effectively prevents the downstream signaling required for the expression of key cardiac sarcomeric proteins and genes, thereby inhibiting the terminal differentiation of cardiomyocytes.[1][3] Studies suggest a link between the p38 MAPK signaling pathway and the regulation of PPARα during this process.[3] While this compound has been shown to robustly inhibit cardiomyocyte differentiation in murine models, its effect on human pluripotent stem cell-derived cardiomyocytes appears to be less direct, suggesting potential species-specific differences in the role of PPARα in cardiac differentiation.[4]
Data Presentation
Table 1: Effect of this compound on Cardiomyocyte Differentiation Markers in Murine Embryonic Stem Cells
| Marker Type | Marker Name | Effect of this compound Treatment | Reference |
| Cardiac Sarcomeric Proteins | α-Actinin | Reduced Expression | [1][3] |
| Troponin-T | Reduced Expression | [1][3] | |
| Cardiac Specific Genes | α-MHC (alpha-Myosin Heavy Chain) | Reduced Expression | [1][3] |
| MLC2v (Myosin Light Chain 2v) | Reduced Expression | [1][3] | |
| Cardiac Specific Transcription Factors | GATA4 | Unchanged | [1][2] |
| Nkx2.5 | Unchanged | [1][2] | |
| MEF2C | Unchanged | [1][2] |
Table 2: Recommended Concentration and Treatment Conditions for this compound
| Parameter | Value | Reference |
| Concentration | 1 x 10⁻⁵ mol/L (10 µM) | [3] |
| Cell Type | Murine Embryonic Stem Cells | [1][3] |
| Treatment Timing | Time-dependent; application during differentiation | [3] |
Experimental Protocols
Protocol 1: Inhibition of Cardiomyocyte Differentiation from Murine Embryonic Stem Cells
Objective: To inhibit the differentiation of murine embryonic stem (ES) cells into cardiomyocytes using this compound.
Materials:
-
Murine Embryonic Stem (ES) cells
-
ES cell culture medium (e.g., DMEM supplemented with 15% FBS, 2 mM L-glutamine, 1% non-essential amino acids, 0.1 mM β-mercaptoethanol, and 1000 U/mL leukemia inhibitory factor (LIF))
-
Differentiation medium (ES cell culture medium without LIF)
-
Hanging drop culture plates or non-adherent petri dishes
-
This compound (Stock solution prepared in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for analysis (e.g., antibodies for immunofluorescence/Western blotting, primers for qPCR)
Procedure:
-
ES Cell Culture: Maintain murine ES cells in an undifferentiated state on a feeder layer of mitotically inactivated mouse embryonic fibroblasts (MEFs) or in a feeder-free system with LIF-supplemented medium.
-
Embryoid Body (EB) Formation (Hanging Drop Method): a. Dissociate ES cells into a single-cell suspension. b. Resuspend cells in differentiation medium at a concentration of 2 x 10⁴ cells/mL. c. Pipette 20 µL drops of the cell suspension onto the lid of a petri dish. d. Invert the lid over a petri dish containing PBS to maintain humidity. e. Incubate for 2-3 days to allow the formation of embryoid bodies (EBs).
-
Suspension Culture: a. After 2-3 days, gently wash the EBs from the lid into a non-adherent petri dish containing differentiation medium. b. Continue to culture the EBs in suspension for an additional 2-5 days.
-
This compound Treatment: a. On a specific day of differentiation (e.g., day 3 to day 7), add this compound to the differentiation medium to a final concentration of 10 µM.[3] A vehicle control (DMSO) should be run in parallel. b. Culture the EBs in the presence of this compound for the desired period. The inhibitory effect is time-dependent.[3]
-
Adherent Culture and Differentiation Assessment: a. After the suspension culture period, transfer the EBs to gelatin-coated tissue culture plates to allow for attachment and outgrowth. b. Continue to culture for several days, observing for the appearance of spontaneously beating areas in the control group. c. At selected time points, harvest the cells for analysis.
-
Analysis of Cardiomyocyte Differentiation:
-
Immunofluorescence: Fix the cells and stain for cardiac-specific proteins such as α-actinin and troponin-T to visualize cardiomyocyte formation.[1][3]
-
Western Blotting: Analyze the expression levels of cardiac sarcomeric proteins in cell lysates.[3]
-
Quantitative PCR (qPCR): Measure the mRNA expression levels of cardiac-specific genes like α-MHC and MLC2v.[1][3]
-
Visualizations
Caption: Signaling pathway of this compound in cardiomyocyte differentiation.
Caption: Experimental workflow for inhibiting cardiomyocyte differentiation.
References
- 1. Peroxisome proliferator-activated receptor alpha is involved in cardiomyocyte differentiation of murine embryonic stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Time-dependence of cardiomyocyte differentiation disturbed by peroxisome proliferator-activated receptor alpha inhibitor this compound in murine embryonic stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PPARdelta activation induces metabolic and contractile maturation of human pluripotent stem-cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GW6471 in Glioblastoma Stem Cell Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GW6471, a selective peroxisome proliferator-activated receptor alpha (PPARα) antagonist, in the context of glioblastoma stem cell (GSC) research. The provided data and protocols are synthesized from published research to guide the design and execution of experiments aimed at investigating the therapeutic potential of targeting PPARα in glioblastoma.
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by high rates of recurrence and therapeutic resistance, which are largely attributed to a subpopulation of cancer cells with stem-like properties known as glioblastoma stem cells (GSCs).[1] These cells are capable of self-renewal and are implicated in tumor initiation and maintenance.[2][3] A growing body of evidence suggests that GSCs exhibit distinct metabolic profiles to survive in the harsh tumor microenvironment, which is often characterized by hypoxia and nutrient deprivation.[1][2]
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play crucial roles in regulating cellular metabolism.[4] In GSCs, the α isotype (PPARα) has been identified as a key regulator of metabolic adaptation, particularly under hypoxic conditions.[1][4] Upregulation of PPARα in hypoxic GSCs is associated with increased proliferation and metabolic reprogramming, including enhanced glucose uptake and lipid storage.[1][4]
This compound is a potent and selective antagonist of PPARα. By inhibiting PPARα activity, this compound has been shown to disrupt the metabolic plasticity of GSCs, leading to decreased proliferation, reduced sphere formation, and induction of apoptosis.[1][4] This makes this compound a valuable tool for studying the role of PPARα in GSC biology and a potential therapeutic agent for targeting this resilient cell population.
Mechanism of Action
In glioblastoma stem cells, particularly under hypoxic conditions, there is an upregulation of PPARα. This nuclear receptor acts as a transcription factor that, when activated, promotes the expression of genes involved in fatty acid metabolism and energy storage. This compound functions by competitively binding to the ligand-binding domain of PPARα, thereby preventing its activation by endogenous ligands. This inhibition of PPARα signaling leads to a cascade of downstream effects that collectively impair the survival and proliferation of GSCs.
The key molecular consequences of this compound treatment in GSCs include:
-
Reduced Proliferation: Inhibition of PPARα disrupts the metabolic processes that fuel rapid cell division.
-
Induction of Apoptosis: By interfering with essential metabolic pathways, this compound can trigger programmed cell death in GSCs.
-
Impaired Sphere Formation: The ability of GSCs to form neurospheres, a key characteristic of their stem-like nature, is significantly diminished.
-
Alterations in Lipid Metabolism: this compound has been shown to decrease the levels of fatty acid binding protein 7 (FABP7) and affect lipid droplet accumulation in GSCs.
Data Presentation
The following tables summarize the quantitative effects of this compound on glioblastoma stem cells as reported in the literature.
Table 1: Effect of this compound on GSC Proliferation (BrdU Assay)
| Condition | This compound Concentration (µM) | Proliferation (% of Control) |
| Normoxia | 4 | Significantly Decreased |
| Normoxia | 8 | Significantly Decreased |
| Normoxia | 16 | Significantly Decreased |
| Hypoxia | 8 | Significantly Decreased |
| Hypoxia | 16 | Significantly Decreased |
Data synthesized from Ciaffaglione et al., Oncotarget, 2017.[1][4]
Table 2: Effect of this compound on GSC Apoptosis
| Condition | This compound Concentration (µM) | Apoptosis Induction |
| Normoxia | 8 | Increased |
| Normoxia | 16 | Increased |
| Hypoxia | 16 | Increased |
Data synthesized from Ciaffaglione et al., Oncotarget, 2017.[1][4]
Table 3: Effect of this compound on Neurosphere Formation
| Condition | This compound Treatment | Number of Neurospheres |
| Normoxia | Treated | Significantly Decreased |
| Hypoxia | Treated | Significantly Decreased |
Data synthesized from Ciaffaglione et al., Oncotarget, 2017.[1][4]
Table 4: Effect of this compound on Protein Expression in Hypoxic GSCs
| Protein | This compound Concentration (µM) | Expression Level |
| FABP7 | 16 | Decreased |
| PPARγ | 16 | Increased |
Data synthesized from Ciaffaglione et al., Oncotarget, 2017.[1][4]
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on glioblastoma stem cells.
Protocol 1: Glioblastoma Stem Cell Culture and this compound Treatment
Objective: To culture patient-derived GSCs as neurospheres and treat them with this compound.
Materials:
-
Patient-derived glioblastoma tissue
-
DMEM/F12 medium
-
B27 supplement
-
EGF (Epidermal Growth Factor)
-
bFGF (basic Fibroblast Growth Factor)
-
Penicillin-Streptomycin
-
Non-adherent culture flasks/plates
-
This compound (stock solution in DMSO)
-
Hypoxia chamber or incubator (for hypoxic conditions)
Procedure:
-
GSC Isolation and Culture: Isolate GSCs from fresh glioblastoma tissue using established protocols involving mechanical and enzymatic dissociation. Culture the isolated cells in serum-free DMEM/F12 medium supplemented with B27, 20 ng/mL EGF, 20 ng/mL bFGF, and 1% Penicillin-Streptomycin in non-adherent flasks to promote neurosphere formation.
-
Cell Seeding: Once stable neurosphere cultures are established, dissociate the spheres into single cells using a suitable dissociation reagent (e.g., Accutase). Count the viable cells using a hemocytometer or automated cell counter.
-
This compound Treatment: Seed the single cells in fresh neurosphere medium in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis). Allow the cells to attach and begin forming new spheres for 24 hours.
-
Prepare serial dilutions of this compound in the culture medium from a concentrated stock solution. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Add the desired concentrations of this compound (e.g., 2, 4, 8, 16 µM) to the cells. Include a vehicle control (DMSO only).
-
Incubation: For normoxic conditions, incubate the cells at 37°C in a humidified atmosphere with 5% CO2. For hypoxic conditions, place the culture plates in a hypoxia chamber with 1% O2, 5% CO2, and 94% N2.
-
Incubate for the desired duration (e.g., 72 hours) before proceeding with downstream assays.
Protocol 2: Cell Proliferation Assessment (BrdU Assay)
Objective: To quantify the effect of this compound on GSC proliferation using a BrdU incorporation assay followed by flow cytometry.
Materials:
-
This compound-treated GSCs
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution (10 mM stock)
-
Fixation/Permeabilization buffer
-
DNase I solution
-
Anti-BrdU antibody (FITC-conjugated)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
BrdU Labeling: Approximately 2-4 hours before the end of the this compound treatment period, add BrdU labeling solution to the cell culture medium to a final concentration of 10 µM.[5]
-
Incubate the cells for the desired labeling period (e.g., 2 hours) at 37°C.
-
Cell Harvesting: Harvest the neurospheres and dissociate them into a single-cell suspension.
-
Fixation and Permeabilization: Wash the cells with PBS and then fix and permeabilize them using a commercially available kit or a buffer containing paraformaldehyde and a detergent like saponin (B1150181) or Triton X-100.[5]
-
DNA Denaturation: To expose the incorporated BrdU, treat the cells with a DNase I solution or with 2N HCl followed by neutralization with a borate (B1201080) buffer.[5][6]
-
Antibody Staining: Wash the cells and then incubate them with a FITC-conjugated anti-BrdU antibody in the dark for 30-60 minutes at room temperature.
-
Flow Cytometry Analysis: Wash the cells to remove unbound antibody and resuspend them in flow cytometry staining buffer. Analyze the samples on a flow cytometer, gating on the single-cell population and quantifying the percentage of FITC-positive (BrdU-positive) cells.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To determine the percentage of apoptotic and necrotic GSCs after this compound treatment using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
This compound-treated GSCs
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect the neurospheres and the culture medium (to include any detached, apoptotic cells). Dissociate the spheres into a single-cell suspension.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[7]
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[7] Distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
Protocol 4: Neurosphere Formation Assay
Objective: To assess the self-renewal capacity of GSCs treated with this compound by quantifying their ability to form new neurospheres.
Materials:
-
This compound-treated GSCs
-
Neurosphere medium
-
Non-adherent 96-well plates
-
Microscope
Procedure:
-
Cell Seeding: Following treatment with this compound for a specified period (e.g., 72 hours), harvest the cells, dissociate them into a single-cell suspension, and count the viable cells.
-
Seed the cells at a low density (e.g., 100-500 cells/well) in a non-adherent 96-well plate in fresh neurosphere medium without this compound.
-
Incubation: Culture the cells for 7-14 days to allow for the formation of new neurospheres.
-
Quantification: Count the number of neurospheres in each well under a microscope. A sphere is typically defined as a free-floating cluster of cells with a diameter greater than 50 µm.
-
Calculate the sphere formation efficiency as (Number of spheres formed / Number of cells seeded) x 100%.
Protocol 5: Western Blotting for FABP7 and PPARγ
Objective: To analyze the protein expression levels of FABP7 and PPARγ in GSCs following this compound treatment.
Materials:
-
This compound-treated GSCs
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-FABP7, anti-PPARγ, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the this compound-treated GSCs with ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies against FABP7, PPARγ, and a loading control (β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize the expression of the target proteins to the loading control.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in GSCs.
Experimental Workflow
Caption: Experimental workflow for studying this compound in GSCs.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Cell Biology Meets Cell Metabolism: Energy Production Is Similar in Stem Cells and in Cancer Stem Cells in Brain and Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic mapping of glioblastoma stem cells reveals NADH fluxes associated with glioblastoma phenotype and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Energy metabolism in glioblastoma stem cells: PPARα a metabolic adaptor to intratumoral microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. flowcytometry-embl.de [flowcytometry-embl.de]
- 7. benchchem.com [benchchem.com]
Application Notes: GW6471 for the Study of Fatty Acid Oxidation
Introduction
Fatty Acid Oxidation (FAO) is a critical metabolic pathway responsible for energy production from lipids, particularly during periods of fasting or high energy demand. The nuclear receptor Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a master regulator of this process.[1][2] Upon activation by endogenous ligands like fatty acids, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[1] This binding initiates the transcription of a suite of genes involved in fatty acid uptake, transport, and catabolism, including Carnitine Palmitoyltransferase 1A (CPT1A) and Acyl-CoA Oxidase 1 (ACOX1).[1][2]
GW6471 is a potent and specific antagonist of PPARα.[3] It functions by competitively binding to the ligand-binding domain of PPARα, preventing the conformational change required for coactivator recruitment and subsequent gene transcription. Instead, it can enhance the recruitment of co-repressor proteins, actively silencing gene expression.[4] This makes this compound an invaluable pharmacological tool for researchers studying the role of PPARα-mediated fatty acid oxidation in various physiological and pathological contexts, including metabolic syndrome, nonalcoholic fatty liver disease (NAFLD), and cancer.[5][6]
Mechanism of Action: PPARα Inhibition by this compound
The primary mechanism by which this compound inhibits fatty acid oxidation is through the direct antagonism of PPARα. In a normal physiological state, fatty acids or synthetic agonists bind to PPARα, leading to the activation of genes that promote FAO. This compound blocks this process, leading to a downregulation of FAO-related genes and a subsequent decrease in the rate of fatty acid catabolism.
Caption: PPARα signaling pathway and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound as reported in various studies. These tables provide a reference for expected outcomes when using this antagonist.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Treatment | Result | Reference |
| IC₅₀ | - | Inhibition of GW409544-induced PPARα activation | 0.24 µM | [3][4] |
| FAO Rate | VL-17A Human Hepatoma | 5 µM this compound for 24h | Restored ethanol-mediated inhibition of oleate (B1233923) oxidation | [7] |
| Gene Expression | HepG2 | This compound | Significantly reduced protein expression of PPARα, CPT-1a, ACOX1 | [3] |
| Cell Viability | Caki-1, 786-O (Renal Cancer) | 12.5 - 100 µM for 72h | Dose-dependent decrease in cell viability | [3] |
| Apoptosis | Caki-1, 786-O (Renal Cancer) | 25-50 µM for 24h | Induced apoptosis and cell cycle arrest at G0/G1 | [8] |
| Fatty Acid Uptake | Intestinal Organoids | 6 µM this compound for 24h | Markedly decreased fatty acid uptake | [6][9] |
Table 2: In Vivo Efficacy of this compound
| Model | Treatment Protocol | Key Finding | Reference |
| Xenograft Mouse Model (Caki-1 cells) | 20 mg/kg, intraperitoneally, every other day for 4 weeks | Significantly attenuated tumor growth | [10] |
| NAFLD Mouse Model (HFD-fed) | 10 mg/kg, gavage, daily | Improved obesity and NASH, decreased intestinal fatty acid uptake | [6][9] |
Experimental Protocols
Herein, we provide detailed protocols for utilizing this compound to study its effects on fatty acid oxidation in cell culture.
Protocol 1: In Vitro Inhibition of FAO in Cultured Cells
This protocol outlines the general procedure for treating adherent cells with this compound to assess its impact on FAO-related endpoints.
Materials:
-
This compound (Tocris, MedChemExpress, or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Appropriate cell culture medium and supplements (e.g., FBS)
-
Adherent cells of interest (e.g., HepG2, Caki-1)
-
Sterile microcentrifuge tubes and serological pipettes
-
Cell culture plates (e.g., 6-well or 12-well)
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Seed cells in the appropriate culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Treatment Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare working solutions of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration (typically ≤ 0.1%).
-
-
Cell Treatment:
-
Remove the old medium from the cell culture plates.
-
Wash the cells once with sterile Phosphate-Buffered Saline (PBS).
-
Add the prepared medium containing this compound or the vehicle control to the respective wells.
-
-
Incubation:
-
Return the plates to the incubator for the desired treatment period (typically 24-48 hours, but may require optimization).
-
-
Downstream Analysis:
-
After incubation, cells can be harvested for various analyses, such as RNA extraction for RT-qPCR (Protocol 3), protein extraction for Western blotting, or direct measurement of FAO (Protocol 2).
-
Protocol 2: Measurement of Fatty Acid Oxidation via Radiolabeled Substrate
This protocol measures the rate of FAO by quantifying the production of ³H₂O from [9,10-³H]-oleic acid.
Materials:
-
[9,10-³H]-oleic acid or [1-¹⁴C]-palmitic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
L-Carnitine
-
Cells cultured in 6-well plates, treated with this compound as per Protocol 1
-
Assay Medium: Serum-free medium containing 1% fatty acid-free BSA and 0.5 mM L-Carnitine
-
Substrate Medium: Assay medium containing the radiolabeled fatty acid
-
10% Trichloroacetic acid (TCA)
-
Activated charcoal
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Cell Preparation: Treat cells with this compound or vehicle for the desired duration (e.g., 24 hours) as described in Protocol 1.
-
Pre-incubation:
-
Remove the treatment medium and wash cells twice with warm PBS.
-
Add 1 mL of pre-warmed Assay Medium to each well and incubate for 30-60 minutes at 37°C to deplete endogenous fatty acids.
-
-
Initiate FAO Reaction:
-
Prepare the Substrate Medium containing the radiolabeled oleate (final activity of ~1-2 µCi/mL).
-
Remove the pre-incubation medium and add 1 mL of the Substrate Medium to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Reaction Termination and Separation:
-
Transfer the radioactive medium from each well to a labeled microcentrifuge tube.
-
Add 100 µL of 10% TCA to each tube to precipitate proteins and un-metabolized oleate bound to BSA.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Separation of ³H₂O:
-
Prepare a column by adding a 10% activated charcoal slurry to a pasture pipette plugged with glass wool.
-
Carefully transfer the supernatant from the centrifuged tube to the charcoal column. The charcoal will bind the un-metabolized [³H]-oleate.
-
Collect the flow-through, which contains the ³H₂O produced during β-oxidation.
-
-
Quantification:
-
Add a known volume of the flow-through to a scintillation vial containing scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Normalization:
-
After removing the radioactive medium, lyse the cells in the wells and measure the total protein concentration (e.g., using a BCA assay).
-
Normalize the CPM values to the total protein content in each well (CPM/mg protein) to determine the FAO rate.
-
Caption: Experimental workflow for measuring fatty acid oxidation.
Protocol 3: Analysis of FAO Gene Expression by RT-qPCR
This protocol is for measuring changes in the mRNA levels of PPARα target genes (e.g., CPT1A, ACOX1) following this compound treatment.
Materials:
-
Cells treated with this compound as per Protocol 1
-
RNA extraction kit (e.g., TRIzol, Qiagen RNeasy)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (CPT1A, ACOX1) and a housekeeping gene (GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Lysis and RNA Extraction:
-
Following treatment (Protocol 1), wash cells with PBS and lyse them directly in the well.
-
Extract total RNA according to the manufacturer's protocol of your chosen RNA extraction kit.
-
Quantify RNA concentration and assess purity (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and diluted cDNA.
-
Run the qPCR reaction using a standard thermal cycling protocol (including initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include no-template controls (NTC) and no-reverse-transcriptase (-RT) controls.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
-
Compare the normalized expression levels in this compound-treated samples to the vehicle-treated control samples.
-
References
- 1. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GW 6471 | PPARα | Tocris Bioscience [tocris.com]
- 5. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intestinal peroxisome proliferator‐activated receptor α‐fatty acid‐binding protein 1 axis modulates nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of PPARα Induces Cell Cycle Arrest and Apoptosis, and Synergizes with Glycolysis Inhibition in Kidney Cancer Cells | PLOS One [journals.plos.org]
- 9. cdn-links.lww.com [cdn-links.lww.com]
- 10. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for the Use of GW6471 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of GW6471, a potent peroxisome proliferator-activated receptor alpha (PPARα) antagonist, in preclinical xenograft models of cancer. The following sections detail the mechanism of action, experimental protocols, and expected outcomes based on peer-reviewed studies.
Introduction
This compound is a selective antagonist of PPARα, a nuclear receptor and transcription factor that plays a significant role in lipid metabolism and energy homeostasis.[1][2] In the context of oncology, PPARα has been identified as a potential therapeutic target in various cancers, including renal cell carcinoma (RCC) and breast cancer, where it can influence metabolic reprogramming, cell proliferation, and survival.[3][4][5] this compound competitively inhibits the binding of ligands to PPARα, leading to the recruitment of co-repressors and subsequent downregulation of target gene expression.[6] This inhibitory action can disrupt cancer cell metabolism and attenuate tumor growth, making this compound a valuable tool for preclinical cancer research.[3][7]
Mechanism of Action
This compound exerts its anti-tumor effects primarily by antagonizing PPARα. This leads to the modulation of several downstream signaling pathways critical for cancer cell growth and survival. One of the key mechanisms is the downregulation of the oncoprotein c-Myc, which is a master regulator of cell proliferation and metabolism.[3][7] By inhibiting PPARα, this compound can lead to decreased c-Myc expression, resulting in cell cycle arrest and apoptosis.[3][8] Furthermore, PPARα inhibition by this compound has been shown to interfere with the metabolic reprogramming of cancer cells, including the attenuation of fatty acid oxidation and glycolysis.[7]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound as a PPARα antagonist.
Experimental Protocols
This section provides a detailed protocol for an in vivo xenograft study using this compound. The following methodology is based on a study investigating the effects of this compound on a renal cell carcinoma xenograft model.[4]
Materials
-
This compound (Tocris Bioscience, or other reputable supplier)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Caki-1 human renal cell carcinoma cells (or other suitable cancer cell line)[9][10]
-
Athymic nude mice (Nu/Nu), 6-8 weeks old[4]
-
Matrigel (optional, to improve tumor take rate)[11]
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Experimental Workflow Diagram
Caption: A typical workflow for a xenograft study with this compound.
Detailed Methodology
1. Preparation of this compound Solution:
-
Dissolve this compound in DMSO to create a stock solution.
-
For administration, dilute the stock solution in sterile PBS to a final concentration where the vehicle is 4% DMSO in PBS. The final injection volume should be approximately 100-200 µL per mouse. Prepare fresh dilutions for each injection day.
2. Animal Model and Tumor Cell Implantation:
-
Acclimate 6-8 week old male athymic Nu/Nu mice for at least one week before the experiment.[4]
-
Culture Caki-1 cells (or another cell line of interest) under standard conditions. Harvest cells during the logarithmic growth phase.[11]
-
Resuspend the cells in sterile PBS at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL. For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor establishment.[11]
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[12]
3. Tumor Growth Monitoring and Treatment:
-
Monitor the mice regularly for tumor formation. Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.[1]
-
Calculate tumor volume using the formula: (Width^2 x Length) / 2.[1]
-
Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.
-
Administer this compound intraperitoneally (IP) at a dose of 20 mg/kg body weight every other day.[4]
-
The control group should receive the vehicle (4% DMSO in PBS) following the same schedule and route of administration.[4]
-
Continue treatment for a predetermined period, typically 3-4 weeks, while monitoring tumor growth and the overall health of the animals (body weight, behavior, etc.).
4. Endpoint and Data Analysis:
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors, measure their final weight and volume.
-
A portion of the tumor tissue can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blot for c-Myc) or fixed in formalin for histological examination.
-
Compare the tumor growth curves, final tumor volumes, and weights between the this compound-treated and control groups using appropriate statistical methods.
Data Presentation
The following tables summarize the typical experimental parameters and expected outcomes for a xenograft study using this compound.
Table 1: Experimental Parameters for this compound Xenograft Study
| Parameter | Description | Reference |
| Drug | This compound (PPARα antagonist) | [6] |
| Animal Model | Athymic Nude Mice (Nu/Nu), 6-8 weeks old | [4] |
| Cell Line | Caki-1 (Human Renal Cell Carcinoma) | [4][9] |
| Cell Inoculum | 5 x 10^6 - 1 x 10^7 cells in PBS (Matrigel optional) | [11][12] |
| Route of Injection | Subcutaneous | [12] |
| Dosage | 20 mg/kg body weight | [4] |
| Vehicle | 4% DMSO in PBS | [4] |
| Administration Route | Intraperitoneal (IP) | [4] |
| Treatment Schedule | Every other day | [4] |
| Treatment Duration | 3-4 weeks | [4] |
Table 2: Summary of Expected Quantitative Outcomes
| Outcome Measure | Expected Result with this compound Treatment | Reference |
| Tumor Growth | Significant inhibition of tumor growth compared to vehicle control. | [3][4][7] |
| Final Tumor Volume | Significantly smaller tumor volumes at the end of the study. | [4] |
| Final Tumor Weight | Significantly lower tumor weights at the end of the study. | [4] |
| c-Myc Expression | Downregulation of c-Myc protein levels in tumor tissue. | [3][7] |
| Animal Body Weight | No significant adverse effects on body weight. | [4] |
Conclusion
This compound is a valuable pharmacological tool for investigating the role of PPARα in cancer biology using xenograft models. The protocols and data presented here provide a solid foundation for designing and executing in vivo studies to evaluate the anti-tumor efficacy of PPARα antagonism. Researchers should always adhere to institutional guidelines for animal care and use when conducting such experiments.
References
- 1. Nude mouse xenograft model [bio-protocol.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Downregulation of c-Myc is involved in TLR3-mediated tumor death of neuroblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caki-1 Xenograft Model | Xenograft Services [xenograft.net]
- 10. Caki-1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. yeasenbio.com [yeasenbio.com]
- 12. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GW6471 solubility in DMSO and other solvents.
This guide provides researchers, scientists, and drug development professionals with technical information, frequently asked questions, and troubleshooting advice for the use of GW6471, a selective PPARα antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective antagonist of the peroxisome proliferator-activated receptor α (PPARα), with an IC50 of 0.24 μM.[1][2] It functions by enhancing the binding affinity of the PPARα ligand-binding domain to co-repressor proteins such as SMRT and NCoR, thereby inhibiting the transcription of PPARα target genes.[1] Due to its role in modulating metabolic pathways, this compound is utilized in research to study lipid metabolism, cancer, and other processes regulated by PPARα.[3][4][5]
Q2: What is the solubility of this compound in common laboratory solvents?
This compound is a crystalline solid that is soluble in several organic solvents but is sparingly soluble in aqueous buffers.[6] The table below summarizes its solubility in various solvents. For optimal results, it is recommended to use fresh, anhydrous DMSO, as moisture can reduce solubility.[7]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 11 - 100 | 17.7 - 161.37 | Sonication, warming, and using fresh, hygroscopic DMSO is recommended for higher concentrations.[1][2][7] |
| Dimethyl Formamide (DMF) | 20 | 32.3 | - |
| Ethanol | 6.2 - 10 | 10 - 16.1 | - |
| 10% DMSO + 90% Saline | 0.25 | 0.4 | A possible formulation for in vivo use.[1] |
| 1:2 DMF:PBS (pH 7.2) | 0.33 | 0.53 | Prepared by first dissolving in DMF, then diluting with PBS.[6] |
Data compiled from multiple sources.[1][2][6][7] Molecular weight used for conversion: 619.67 g/mol .[1]
Q3: How should I prepare a stock solution of this compound?
Preparing a concentrated stock solution in an appropriate organic solvent is the first step for most experiments.
Experimental Protocol: Stock Solution Preparation
-
Weighing: Accurately weigh the required amount of this compound crystalline solid in a suitable vial.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to the vial. For example, to prepare a 10 mM stock solution, add 1.61 mL of DMSO to 10 mg of this compound.
-
Dissolution: To ensure complete dissolution, cap the vial tightly and vortex thoroughly. If the compound does not dissolve completely, sonication is recommended.[1] Gentle warming (e.g., to 60°C) can also aid dissolution in DMSO.[2]
-
Inert Gas (Optional but Recommended): For long-term stability, it is advisable to purge the vial with an inert gas like nitrogen or argon before sealing.[6]
-
Storage: Store the stock solution at -20°C or -80°C in tightly sealed aliquots to prevent degradation from repeated freeze-thaw cycles.[1][2] Stock solutions in DMSO are stable for at least one year at -80°C.[1]
Q4: How can I prepare a working solution for aqueous/cell culture experiments?
This compound has poor solubility in aqueous buffers.[6] A two-step dilution method is required to prepare a working solution for cell-based assays.
Experimental Protocol: Aqueous Working Solution Preparation
-
Initial Dilution: First, dissolve this compound in an organic solvent like DMSO or DMF to create a concentrated stock solution as described in Q3.[6]
-
Serial Dilution: Dilute the stock solution with your aqueous buffer of choice (e.g., PBS, cell culture medium). It is crucial to add the stock solution to the aqueous buffer while vortexing to prevent precipitation.
-
Example: To achieve a final concentration of 0.33 mg/mL in a 1:2 DMF:PBS solution, first dissolve this compound in DMF and then dilute this solution with PBS (pH 7.2).[6]
-
Stability: Aqueous solutions of this compound are not stable for long-term storage. It is strongly recommended to prepare fresh aqueous solutions for each experiment and not to store them for more than one day.[6]
Troubleshooting Guide
Problem: The this compound powder is not fully dissolving in the solvent.
If you encounter difficulty dissolving this compound, follow this troubleshooting workflow.
References
- 1. This compound | PPARα antagonist | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
potential off-target effects of GW6471.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of GW6471. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent antagonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] It functions by disrupting the interaction between PPARα and its coactivators, while promoting the binding of corepressors.[2] This leads to the inhibition of PPARα-mediated gene transcription.
Q2: Is this compound selective for PPARα?
A2: No, this compound is not entirely selective for PPARα. It has been identified as a potent dual antagonist of both PPARα and PPARγ, with no significant activity on PPARδ.[3][4] This lack of selectivity is a critical consideration in experimental design and data interpretation.
Q3: What are the known off-target effects of this compound?
A3: The most well-documented off-target effect of this compound is its antagonistic activity on PPARγ.[3][4] Additionally, studies have shown that some of the in vitro anti-proliferative effects of this compound are independent of both PPARα and PPARγ, suggesting the existence of other, currently unidentified, off-target interactions.[3][4]
Q4: Can the on-target effects of this compound be confirmed in my experiments?
A4: Yes, the on-target effects of this compound can be validated using molecular biology techniques. The most common approach is to use small interfering RNA (siRNA) to specifically silence the expression of PPARα. If the cellular or molecular effects observed with this compound treatment are recapitulated by PPARα siRNA, it provides strong evidence for an on-target mechanism.[5]
Q5: What are the potential consequences of this compound's off-target effects in my experiments?
A5: The off-target effects of this compound can lead to misinterpretation of experimental results. For example, an observed biological effect might be incorrectly attributed to PPARα inhibition when it is, in fact, mediated by PPARγ antagonism or another off-target interaction. This is particularly important in studies where the roles of different PPAR isoforms are being investigated.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected or contradictory results compared to published PPARα literature. | The observed effect may be due to the off-target antagonism of PPARγ or other unidentified targets.[3][4] | 1. Validate on-target effect: Use PPARα siRNA to confirm if the phenotype is replicated. 2. Test for PPARγ involvement: Use a selective PPARγ antagonist (e.g., GW9662) to see if it produces a similar effect. 3. Consider alternative hypotheses: The observed effect may be independent of PPAR signaling. |
| Cell viability is affected in a manner inconsistent with PPARα's known function in the cell type under study. | The anti-proliferative effects of this compound have been shown to be off-target in some cancer cell lines.[3][4] | 1. Perform control experiments: Test the effect of this compound in PPARα and PPARγ knockout/knockdown cell lines.[3] 2. Titrate the concentration: Use the lowest effective concentration of this compound to minimize off-target effects. |
| Changes in signaling pathways not typically associated with PPARα activation. | This compound may be interacting with other cellular proteins, such as kinases or other nuclear receptors. | 1. Conduct pathway analysis: Use phosphoproteomics or other systems biology approaches to identify affected pathways. 2. Review literature for similar off-target profiles: Investigate if other compounds with a similar chemical structure have known off-target interactions. |
Quantitative Data Summary
| Target | Reported Activity | IC50 | Reference |
| PPARα | Antagonist | 0.24 µM | [1][2] |
| PPARγ | Antagonist | High affinity binding observed, specific IC50 for antagonism not consistently reported but identified as a potent antagonist. | [3][4] |
| PPARδ | No significant effect | - | [3] |
Key Experimental Protocols
1. siRNA-Mediated Silencing of PPARα to Validate On-Target Effects
-
Objective: To confirm that the biological effects of this compound are mediated through the inhibition of PPARα.
-
Methodology:
-
Culture cells to 50-60% confluency.
-
Transfect cells with either a validated PPARα-specific siRNA or a non-targeting scramble control siRNA using a suitable transfection reagent.
-
After 24-48 hours, confirm PPARα knockdown by Western blot or qRT-PCR.
-
Treat the transfected cells with this compound or vehicle control.
-
Assess the biological endpoint of interest (e.g., cell viability, gene expression, protein phosphorylation).
-
Interpretation: If the effect of this compound is absent or significantly reduced in the PPARα siRNA-treated cells compared to the scramble control, it indicates an on-target effect.
-
2. Cell Viability Assay (MTT Assay)
-
Objective: To assess the effect of this compound on cell proliferation and viability.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound or vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.
-
Visualizations
Caption: On-target mechanism of this compound action on PPARα.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. PPARα and PPARγ activation is associated with pleural mesothelioma invasion but therapeutic inhibition is ineffective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
GW6471 Stability in Cell Culture Media: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and use of GW6471 in cell culture experiments. The information is presented in a question-and-answer format to directly address common issues and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in DMSO and ethanol.[1][2] For cell culture applications, DMSO is the most common solvent. It is recommended to prepare a concentrated stock solution (e.g., 10-50 mM) in high-purity, sterile DMSO.[3][4]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[2][4] The solid compound is stable for at least four years when stored at -20°C.[2] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.
Q3: What is the stability of this compound in cell culture media?
A3: Currently, there is limited publicly available data on the specific half-life and degradation kinetics of this compound in common cell culture media such as DMEM or RPMI at 37°C. The stability of a compound in media can be influenced by various factors including media composition, pH, and the presence of serum. Therefore, it is highly recommended to empirically determine the stability of this compound under your specific experimental conditions. A detailed protocol for assessing stability is provided in the "Experimental Protocols" section of this guide.
Q4: Can I pre-mix this compound into my cell culture medium for long-term storage?
A4: It is not recommended to store this compound in cell culture medium for extended periods. Cell culture media are complex mixtures, and components like L-glutamine can degrade over time, affecting the overall quality of the medium.[5] It is best practice to add this compound to the medium immediately before use.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in cell culture medium. | - The final concentration of this compound exceeds its solubility in the aqueous medium.[6] - The DMSO concentration in the final working solution is too high. - The compound was added to cold medium. | - Lower the final working concentration of this compound. - Ensure the final DMSO concentration is non-toxic and does not exceed 0.5% (ideally ≤ 0.1%). - Use pre-warmed (37°C) cell culture medium when preparing the final working solution. - Perform a serial dilution of the stock solution in pre-warmed medium rather than adding the concentrated stock directly. |
| Inconsistent or no observable effect of this compound. | - Degradation of this compound in the cell culture medium during the experiment. - The concentration of active compound is lower than expected due to precipitation or adsorption to plasticware. - The target pathway (PPARα) is not active or expressed in the cell model being used. | - Determine the stability of this compound under your experimental conditions (see protocol below). If degradation is rapid, consider replenishing the medium with fresh compound at appropriate intervals. - Visually inspect the culture for any signs of precipitation. - Confirm the expression and activity of PPARα in your cell line using methods like Western blotting or qPCR. |
| High variability between experimental replicates. | - Inconsistent cell seeding density. - Pipetting errors during the preparation of working solutions. - Edge effects in multi-well plates. | - Ensure a homogeneous cell suspension before seeding. - Use calibrated pipettes and ensure thorough mixing at each dilution step. - Avoid using the outer wells of multi-well plates for treatment groups, or fill them with sterile PBS to maintain humidity. |
| Cell death or signs of toxicity. | - The concentration of this compound is too high. - The concentration of the solvent (DMSO) is toxic to the cells. - The compound itself is cytotoxic to the specific cell line at the tested concentrations. | - Perform a dose-response experiment to determine the optimal, non-toxic working concentration of this compound. - Ensure the final DMSO concentration is below 0.5% (ideally ≤ 0.1%). - Include a vehicle control (medium with the same concentration of DMSO) in all experiments. |
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Solubility in DMSO | 50-75 mM | [1][4] |
| Solubility in Ethanol | 10 mM | [1] |
| Storage of Solid | -20°C | [2][4] |
| Stability of Solid | ≥ 4 years at -20°C | [2] |
| Storage of Stock Solution | -20°C or -80°C | [2][4] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Materials:
-
This compound
-
High-purity DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI), with all supplements (e.g., FBS, antibiotics)
-
Sterile, low-protein-binding microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
2. Procedure:
-
Preparation of this compound-spiked medium:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Warm your complete cell culture medium to 37°C.
-
Spike the pre-warmed medium with the this compound stock solution to a final concentration relevant to your experiments (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
Prepare a sufficient volume for all time points.
-
-
Sample Collection:
-
Aliquot the this compound-spiked medium into sterile microcentrifuge tubes or wells of a plate.
-
Immediately collect the first sample (T=0).
-
Place the remaining samples in a 37°C, 5% CO₂ incubator.
-
Collect samples at subsequent time points (e.g., 2, 4, 8, 24, 48, and 72 hours).
-
-
Sample Processing:
-
For each time point, transfer an aliquot of the medium to a new tube.
-
To precipitate proteins and stop degradation, add three volumes of cold acetonitrile (B52724) containing an internal standard.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to HPLC vials for analysis.
-
-
Analysis:
-
Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
-
-
Data Calculation:
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at T=0.
-
Plot the percentage of this compound remaining against time to determine its stability profile and half-life.
-
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: this compound antagonism of the PPARα signaling pathway.
Caption: Experimental workflow for assessing this compound stability.
References
Technical Support Center: Optimizing GW6471 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively optimize GW6471 concentration for cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? this compound is a potent and specific antagonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2][3] Its mechanism involves blocking the activity of PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism and energy homeostasis.[4][5][6] As an antagonist, this compound enhances the recruitment of co-repressor proteins (like NCoR and SMRT) to PPARα, which in turn inhibits the transcription of its target genes.[2]
Q2: How does this compound impact cell viability? In various cancer cell lines, inhibition of PPARα by this compound has been shown to reduce cell viability by inducing apoptosis (programmed cell death) and causing cell cycle arrest, typically at the G0/G1 phase.[7][8][9][10] This effect is associated with the downregulation of key cell cycle regulatory proteins such as c-Myc, Cyclin D1, and CDK4.[8][9] Notably, some studies suggest that this compound's cytotoxic effects are specific to tumor cells, with minimal impact on healthy cells.[7]
Q3: What is a recommended starting concentration range for this compound in cell viability assays? The optimal concentration of this compound is highly dependent on the cell line and the duration of the experiment. For initial range-finding experiments, a broad range with 10-fold serial dilutions (e.g., 1 nM to 100 µM) is recommended.[11] Based on published studies, a narrower range for dose-response experiments could be between 1 µM and 100 µM. For example, studies on renal cell carcinoma have used concentrations from 12.5 µM to 100 µM for 72-hour assays, while research on breast cancer stem cells used a range of 4 µM to 16 µM.[1][7]
Q4: What should I use to dissolve this compound and prepare stock solutions? this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[1][8] This stock solution is then serially diluted in cell culture medium to achieve the desired final concentrations for the assay. It is critical to ensure that the final DMSO concentration in all wells (including vehicle controls) is consistent and non-toxic to the cells (typically ≤ 0.5%).
Q5: Are there any known off-target effects or alternative mechanisms for this compound? While this compound is widely used as a specific PPARα antagonist, researchers should be aware of potential off-target effects. One study reported that the anti-tumor effects of this compound in mesothelioma cell lines were likely off-target.[12][13] Another investigation found that this compound can also act as an antagonist for PPARγ, suggesting it may be a dual PPARα/γ antagonist.[13] These findings highlight the importance of including appropriate controls, such as siRNA-mediated knockdown of PPARα, to confirm that the observed effects are indeed on-target.[8][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicate Wells | 1. Inconsistent cell seeding.2. Pipetting errors during compound addition.3. Edge effects in the microplate.4. Cell contamination. | 1. Ensure a single-cell suspension before seeding. Mix cells thoroughly but gently.2. Use calibrated pipettes and change tips for each concentration. Add compounds to the medium, not directly onto cells.3. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.4. Regularly check cell cultures for any signs of contamination. |
| No Significant Effect on Cell Viability | 1. This compound concentration is too low.2. Incubation time is too short.3. The cell line is resistant to PPARα antagonism.4. Compound degradation. | 1. Perform a broader dose-response experiment with higher concentrations (e.g., up to 100 µM).[1]2. Increase the incubation period (e.g., from 24h to 48h or 72h).[1][7]3. Verify PPARα expression in your cell line. Consider testing other cell lines known to be sensitive.4. Prepare fresh stock solutions and dilutions for each experiment. Store stock solutions properly (-20°C or -80°C). |
| Unexpectedly High Cytotoxicity at Low Concentrations | 1. Error in stock solution concentration or dilution calculation.2. High sensitivity of the cell line.3. Solvent (DMSO) toxicity. | 1. Double-check all calculations. Re-measure the compound and prepare a fresh stock solution.2. Perform the assay with a lower concentration range (e.g., nanomolar to low micromolar).3. Ensure the final DMSO concentration is below the toxic threshold for your specific cell line (typically <0.5%). Run a vehicle control with the highest DMSO concentration used. |
| Inconsistent Results Across Experiments | 1. Variation in cell passage number or health.2. Inconsistent incubation conditions (CO₂, temperature, humidity).3. Reagent variability (e.g., lot-to-lot differences in serum or assay kits). | 1. Use cells within a consistent, low passage number range. Do not use cells that are over-confluent.2. Ensure incubators are properly calibrated and maintained.3. Record lot numbers for all reagents. If a new lot is introduced, consider running a validation experiment to ensure consistency. |
Data Presentation
Table 1: Recommended Starting Concentration Ranges of this compound for Various Cancer Cell Lines
| Cell Line Type | Example Cell Lines | Concentration Range (72h) | Reference(s) |
| Renal Cell Carcinoma | 786-O, Caki-1 | 12.5 - 100 µM | [1] |
| Breast Cancer (Stem Cells) | MDA-MB-231 (mammospheres) | 4 - 16 µM | [7][14] |
| Head and Neck Paraganglioma | PTJ64i, PTJ86i | 5 - 25 µM | [10] |
| Intestinal Adenocarcinoma | HT-29, Caco-2 | ~10 µM |
Table 2: Example IC50 Values of this compound in Different Contexts
| Assay Type / Cell Line | IC50 Value | Notes | Reference(s) |
| PPARα Activation Reporter Assay | 0.24 µM (240 nM) | Inhibition of agonist-induced PPARα activation. | [1][2] |
| Head and Neck Paraganglioma (PTJ64i) | 10 µM | Cell viability after 72h treatment. | [10] |
| Head and Neck Paraganglioma (PTJ86i) | 16 µM | Cell viability after 72h treatment. | [10] |
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
Objective: To find the cell number that ensures cells are in the exponential growth phase throughout the experiment and the assay signal is within the linear range.
-
Preparation: Create a single-cell suspension of the desired cell line in a complete culture medium.
-
Serial Dilution: Prepare a series of cell dilutions to test a range of seeding densities (e.g., 500, 1,000, 2,000, 5,000, 10,000 cells/well in a 96-well plate).[15]
-
Seeding: Plate 100 µL of each cell dilution into multiple wells of a 96-well plate. Include wells with medium only as a background control.
-
Incubation: Incubate the plate under standard conditions (37°C, 5% CO₂).
-
Daily Measurement: At various time points (e.g., 24, 48, 72, and 96 hours), measure cell viability in a set of wells for each density using your chosen assay (e.g., MTT, MTS).
-
Analysis: Plot the viability signal against time for each seeding density. Select the density that remains in a logarithmic growth phase for the intended duration of your drug treatment experiment (e.g., 72 hours) without reaching over-confluence.
Protocol 2: this compound Dose-Response and IC50 Determination (MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
-
Cell Seeding: Seed cells in a 96-well plate at the optimal density determined in Protocol 1 and incubate overnight to allow for attachment.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium from your DMSO stock. A common approach is to use an 8-point curve with 3-fold or 4-fold dilutions. Include a vehicle control (medium with the same final DMSO concentration) and an untreated control (medium only).
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2X this compound dilutions and controls to the corresponding wells. This will result in a 1X final concentration.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours).
-
MTT Addition: Prepare a 5 mg/mL MTT solution in sterile PBS. Add 20 µL of this solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[11]
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[11] Mix gently by pipetting or on an orbital shaker.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells (background) from all other values.
-
Normalize the data by setting the average absorbance of the vehicle control wells to 100% viability.
-
Plot the normalized viability (%) against the log of the this compound concentration.
-
Use non-linear regression (log[inhibitor] vs. normalized response -- variable slope) to fit the curve and calculate the IC50 value.[11]
-
Visualizations
Caption: The PPARα signaling pathway and the inhibitory mechanism of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | PPARα antagonist | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of PPARα Induces Cell Cycle Arrest and Apoptosis, and Synergizes with Glycolysis Inhibition in Kidney Cancer Cells | PLOS One [journals.plos.org]
- 9. Inhibition of PPARα Induces Cell Cycle Arrest and Apoptosis, and Synergizes with Glycolysis Inhibition in Kidney Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of PPARα inhibition in head and neck paraganglioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. PPARα and PPARγ activation is associated with pleural mesothelioma invasion but therapeutic inhibition is ineffective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Metabolic Stability of GW6471 In Vivo
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor metabolic stability of GW6471, a potent PPARα antagonist that also exhibits activity against PPARγ. Our goal is to equip researchers with the knowledge to effectively use this compound in in vivo experiments and to guide the development of more stable and effective analogs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2][3] It functions by competitively binding to the ligand-binding domain of PPARα, which prevents the recruitment of coactivator proteins and instead promotes the binding of corepressors like SMRT and NCoR.[3] This inhibition of PPARα activation leads to the downregulation of target genes involved in various metabolic processes, including fatty acid oxidation and lipid metabolism.[1][4] Notably, some studies have also demonstrated that this compound can act as an antagonist for PPARγ.
Q2: Why is the in vivo use of this compound challenging?
A2: The primary challenge for the in vivo application of this compound is its poor metabolic stability . It is rapidly metabolized by cytochrome P450 (CYP) enzymes in the liver, leading to a very short half-life and low systemic exposure when administered alone. This rapid clearance can make it difficult to achieve and maintain therapeutic concentrations in animal models.
Q3: Which metabolic pathways are responsible for the instability of this compound?
A3: The primary route of metabolism for this compound is through oxidation by hepatic cytochrome P450 (CYP) enzymes. While the specific CYP isozymes responsible have not been definitively identified in publicly available literature, this class of enzymes is well-known for metabolizing a wide range of xenobiotics.
Q4: How does this compound-mediated PPARα antagonism affect cellular metabolism?
A4: By antagonizing PPARα, this compound can induce significant changes in cellular metabolism. In cancer cells, for example, it has been shown to inhibit fatty acid oxidation (FAO), a key energy source for some tumors.[1][5] This can lead to an energy imbalance, metabolic stress, and ultimately, apoptosis and reduced cell proliferation.[1] Furthermore, studies have shown that PPARα inhibition by this compound can decrease the expression of the oncogene c-Myc, which plays a crucial role in regulating cancer cell metabolism.[5][6]
Troubleshooting Guide: Strategies to Overcome Poor Metabolic Stability
Researchers encountering difficulties with in vivo experiments using this compound due to its rapid metabolism can consider the following troubleshooting strategies.
Issue 1: Low or undetectable plasma concentrations of this compound in vivo
-
Strategy 1: Co-administration with a Pan-CYP Inhibitor. A common and effective strategy is to co-administer this compound with a pan-CYP inhibitor, such as 1-aminobenzotriazole (B112013) (ABT). ABT is a mechanism-based inactivator of a broad range of CYP enzymes and can significantly reduce the metabolic clearance of co-administered drugs. This approach increases the systemic exposure and prolongs the half-life of this compound, allowing for the maintenance of effective concentrations in vivo.
-
Strategy 2: Increase Dosing and/or Frequency. While less ideal due to potential off-target effects and increased cost, increasing the dose and/or the frequency of administration can help to maintain a therapeutic window. However, this approach should be used with caution and careful monitoring for any signs of toxicity.
Issue 2: Designing this compound analogs with improved metabolic stability
For researchers in drug development aiming to create more stable analogs of this compound, the following strategies, based on established medicinal chemistry principles, can be employed. The key is to identify and modify the "metabolic hotspots" on the molecule that are most susceptible to CYP-mediated oxidation.
-
Strategy 1: Bioisosteric Replacement. This strategy involves replacing a metabolically liable functional group with another group that has similar physical or chemical properties but is more resistant to metabolism. For example, if a specific phenyl ring is identified as a site of hydroxylation, it could be replaced with a pyridine (B92270) or other heterocyclic ring to alter its susceptibility to CYP enzymes.
-
Strategy 2: Introduction of Steric Hindrance. Introducing bulky groups near a metabolic hotspot can sterically hinder the approach of CYP enzymes, thereby reducing the rate of metabolism. For instance, adding a methyl or other alkyl group to a position adjacent to a site of oxidation can improve stability.
-
Strategy 3: Introduction of Electron-Withdrawing Groups. Adding electron-withdrawing groups (e.g., fluorine, chlorine, trifluoromethyl) to aromatic rings can deactivate them towards oxidative metabolism by CYP enzymes.
-
Strategy 4: Deuteration. Replacing hydrogen atoms at a metabolic hotspot with deuterium (B1214612) can sometimes slow down the rate of metabolism due to the kinetic isotope effect, where the heavier deuterium atom forms a stronger bond with carbon, making it more difficult to break by metabolic enzymes.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of this compound or its analogs.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound (this compound or analog)
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (B52724) (or other suitable organic solvent) for reaction termination
-
Positive control compounds with known metabolic stability (e.g., midazolam for high clearance, verapamil (B1683045) for moderate clearance)
-
Incubator/water bath (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test compound and positive controls in the incubation buffer. The final concentration of the organic solvent should be low (typically <1%) to avoid inhibiting enzyme activity.
-
Thaw the liver microsomes on ice.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of the liver microsomes and the test compound in phosphate buffer at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction.
-
Include a control incubation without the NADPH regenerating system to assess non-CYP mediated degradation.
-
-
Sample Processing and Analysis:
-
Centrifuge the terminated reaction samples to pellet the precipitated proteins.
-
Analyze the supernatant for the remaining concentration of the test compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining test compound against time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
Quantitative Data Summary
| Compound | Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | Human | Data not available | Data not available |
| Rat | Data not available | Data not available | |
| Mouse | Data not available | Data not available | |
| Analog A | Human | User-generated data | User-generated data |
| Analog B | Human | User-generated data | User-generated data |
Visualizations
Signaling Pathway of PPARα Antagonism by this compound
Caption: Mechanism of PPARα antagonism by this compound.
Experimental Workflow for Assessing and Overcoming Metabolic Instability
Caption: Workflow for addressing the metabolic instability of this compound.
References
- 1. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Intestinal peroxisome proliferator‐activated receptor α‐fatty acid‐binding protein 1 axis modulates nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
GW6471 toxicity and side effects in animal models.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity and side effects of the PPARα antagonist, GW6471, in animal models. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the expected toxicities or side effects of this compound in animal models?
A1: Based on current research, this compound is generally well-tolerated in animal models, particularly in xenograft mouse models of cancer, with minimal obvious toxicity and no significant adverse effects reported at therapeutic doses.[1][2][3] Studies have shown that administration of this compound did not adversely affect animal body weight, and kidney and liver function tests remained within normal limits.[1]
Q2: Has this compound shown any organ-specific toxicity?
A2: In studies involving xenograft mouse models for renal cell carcinoma, no adverse effects on kidney or liver function were observed.[1] Furthermore, a study in a rabbit model showed no gross changes in the kidney or alterations in urine output following a bolus intravenous injection.[4]
Q3: What is the mechanism of action of this compound that could be related to potential side effects?
A3: this compound is a competitive antagonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2] Its primary mechanism in a therapeutic context involves the inhibition of cancer cell growth by inducing cell cycle arrest and apoptosis.[4][5] This is achieved through the modulation of signaling pathways that control cell proliferation and survival, such as the PI3K/GSK3β/β-catenin pathway.[5]
Q4: Are there any known effects of this compound on hematological parameters?
A4: The available literature from preclinical cancer studies does not indicate any significant adverse hematological effects. Standard laboratory values, including those related to blood, were not adversely affected in xenograft mouse models.[1]
Troubleshooting Guides
Issue: Unexpected signs of toxicity (e.g., significant weight loss, lethargy) are observed in treated animals.
-
Possible Cause 1: Vehicle Toxicity. The vehicle used to dissolve and administer this compound may be causing the adverse effects.
-
Troubleshooting Step: Run a vehicle-only control group to assess the toxicity of the vehicle itself. Common vehicles include DMSO, PBS, and vegetable oil.[6] Ensure the final concentration of solvents like DMSO is at a non-toxic level.
-
-
Possible Cause 2: Off-Target Effects at High Doses. While therapeutic doses appear safe, excessively high concentrations might lead to unforeseen off-target effects.
-
Troubleshooting Step: Review the dosage and administration frequency. Compare it with published studies (see Table 1). Consider performing a dose-response study to determine the maximum tolerated dose in your specific animal model.
-
-
Possible Cause 3: Interaction with the Animal Model. The specific strain or health status of the animal model might have an unpredicted sensitivity to PPARα antagonism.
-
Troubleshooting Step: Review the health and genetic background of your animal model. If using a unique or immunocompromised strain, consider a pilot study with a small number of animals to establish a safety profile.
-
Quantitative Data Summary
Table 1: Summary of In Vivo Studies with this compound Showing No Adverse Effects
| Animal Model | Dosage | Administration Route | Duration | Observed Effects on Toxicity | Reference |
| Xenograft Mouse (Caki-1 RCC) | 20 mg/kg | Intraperitoneal | Every other day for 4 weeks | No adverse effects on animal weight; kidney and liver function tests were not adversely affected. | [1] |
| Xenograft Mouse (RCC) | Not specified | Not specified | Not specified | Minimal obvious toxicity. | [3] |
| Xenograft Mouse | Not specified | Not specified | Not specified | Minimal toxicity and no adverse reactions. | [2] |
Experimental Protocols
Protocol 1: In Vivo Treatment of a Xenograft Mouse Model with this compound
-
Animal Model: Male athymic Nu/Nu mice.[1]
-
Cell Line: Caki-1 human renal cell carcinoma cells.[1]
-
Tumor Induction: Subcutaneous implantation of Caki-1 cells.[1]
-
Treatment Initiation: Treatment begins when tumor masses reach approximately 5 mm in diameter.[1]
-
Drug Preparation: this compound is dissolved in a vehicle, for example, 4% DMSO in PBS.[6]
-
Dosage and Administration: 20 mg/kg of this compound administered intraperitoneally every other day for 4 weeks.[1]
-
Control Group: A vehicle control group (e.g., 4% DMSO in PBS) should be run in parallel.[6]
-
Monitoring: Animal weights and tumor growth are monitored regularly. At the end of the study, blood can be collected for kidney and liver function tests.[1]
Visualizations
Caption: Mechanism of this compound in attenuating tumor growth.
Caption: Troubleshooting workflow for unexpected toxicity.
References
- 1. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of PPARα Induces Cell Cycle Arrest and Apoptosis, and Synergizes with Glycolysis Inhibition in Kidney Cancer Cells | PLOS One [journals.plos.org]
- 5. Effects of PPARα inhibition in head and neck paraganglioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results with GW6471
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results encountered during experiments with GW6471, a commonly used PPARα antagonist.
Frequently Asked Questions (FAQs)
Q1: My in vitro anti-cancer effects with this compound do not translate to my in vivo model. What could be the reason?
A1: This is a documented phenomenon. Research has shown that the in vitro anti-tumor effects of this compound can be off-target and not related to its PPARα antagonism.[1] For instance, in pleural mesothelioma studies, this compound demonstrated anti-invasive and anti-proliferative activity in cell cultures. However, these effects were not observed in mouse models even at doses that achieved sustained plasma levels sufficient for PPARα/γ inhibition.[1] This suggests that the in vitro efficacy may be due to mechanisms independent of PPARα/γ antagonism. When translating in vitro findings to in vivo systems, it is crucial to verify the on-target effects of this compound in the specific tumor microenvironment.
Q2: I am observing similar effects on cell proliferation and differentiation with both a PPARα agonist and this compound. Is this expected?
A2: This paradoxical effect has been observed in certain cell lines, such as the human colon adenocarcinoma cell line HT-29. In these cells, both PPARα activators (like fenofibrate (B1672516) and WY-14643) and the antagonist this compound were found to decrease cell proliferation and increase the expression of the differentiation marker villin.[2] This suggests that the observed effects may be independent of PPARα activation and could be mediated through alternative signaling pathways. It is important to investigate downstream targets and consider PPARα-independent mechanisms when such results are encountered.[2]
Q3: this compound is inducing apoptosis and cell cycle arrest in my cancer cell line. Is this a confirmed on-target effect of PPARα inhibition?
A3: this compound has been shown to induce apoptosis and cell cycle arrest at the G0/G1 phase in various cancer cell lines, including renal cell carcinoma (RCC) and head and neck paraganglioma cells.[3][4][5] These effects are often associated with the attenuation of cell cycle regulatory proteins like c-Myc, Cyclin D1, and CDK4.[3] While these effects are frequently attributed to PPARα antagonism, it is essential to confirm this in your specific experimental system. The use of techniques like siRNA-mediated knockdown of PPARα can help to verify if the observed apoptosis and cell cycle arrest are indeed on-target effects.[3] Some studies have successfully used siRNA to confirm that the effects of this compound are due to PPARα inhibition.[3]
Q4: I am seeing unexpected changes in cellular metabolism after this compound treatment. What could be the underlying mechanism?
A4: this compound can significantly impact cellular metabolism, particularly in cancer cells. In renal cell carcinoma, PPARα inhibition by this compound has been shown to attenuate fatty acid oxidation and oxidative phosphorylation, especially when glycolysis is inhibited.[6][7] Furthermore, this compound can block the enhanced glycolysis often observed in cancer cells, an effect that may not be present in normal cells.[6][7] These metabolic shifts are often linked to the downregulation of the oncogene c-Myc.[6][7] Therefore, unexpected metabolic results could be due to the intricate interplay between PPARα, c-Myc, and the metabolic reprogramming characteristic of cancer cells.
Q5: Are there any known off-target effects of this compound that I should be aware of?
A5: Yes, there is evidence suggesting that some of the in vitro effects of this compound may be off-target.[1] A study on pleural mesothelioma concluded that the in vitro anti-tumor effect of this compound is off-target.[1] Another study using HAP1 cell lines (including PPARA and PPARG knockouts) showed that this compound inhibited cellular proliferation at micromolar concentrations irrespective of the presence of PPARα or PPARγ, indicating off-target effects.[8] When interpreting your results, especially at higher concentrations, the possibility of off-target effects should be considered.
Troubleshooting Guides
Issue 1: Inconsistent results between different cancer cell lines.
-
Possible Cause: Cell line-specific differences in the expression and activity of PPARα and other nuclear receptors.
-
Troubleshooting Steps:
-
Characterize PPARα expression: Quantify PPARα mRNA and protein levels in your cell lines.
-
Assess PPARα activity: Use a reporter assay to determine the functional activity of PPARα in each cell line.
-
Consider other PPAR isoforms: this compound has been reported to be a dual PPARα/γ antagonist.[1][8] Evaluate the expression of PPARγ and PPARδ in your cell lines.
-
Titrate this compound concentration: Perform dose-response experiments to determine the optimal concentration for on-target effects in each cell line.
-
Issue 2: Unexpected upregulation of a gene typically suppressed by PPARα.
-
Possible Cause: Indirect or off-target effects of this compound.
-
Troubleshooting Steps:
-
Confirm with siRNA: Use PPARα-specific siRNA to confirm if the gene regulation is truly PPARα-dependent.
-
Investigate alternative pathways: Consider that this compound might be influencing other signaling pathways that converge on your gene of interest.
-
Consult the literature for known off-target effects: Review studies that have investigated the specificity of this compound.
-
Data Presentation
Table 1: Effects of this compound on Cell Viability in Different Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration | Effect on Cell Viability | Citation |
| Caki-1, 786-O | Renal Cell Carcinoma | 25 µM | Significant decrease | [3] |
| PTJ64i, PTJ86i | Head and Neck Paraganglioma | 10-16 µM (IC50) | Significant inhibition | [5] |
| MDA-MB-231 (mammospheres) | Triple-Negative Breast Cancer | 4-16 µM | Significant reduction | [9] |
| VGE62, AB1, AE17 | Mesothelioma | 0.391-100 µM | Inhibition at micromolar concentrations | [8] |
| HT-29 | Colon Adenocarcinoma | 1-10 µM | Concentration-dependent decrease | [2] |
| Caco2 | Colorectal Adenocarcinoma | 10 µM | Significant decrease | [2] |
Table 2: Effects of this compound on Cell Cycle and Apoptosis
| Cell Line | Effect | Key Molecular Changes | Citation |
| Caki-1, 786-O | G0/G1 arrest, Apoptosis | Attenuation of c-Myc, Cyclin D1, CDK4 | [3] |
| PTJ64i, PTJ86i | G0/G1 arrest, Apoptosis | Decreased CDK4, Cyclin D3, Cyclin B1; Increased p21 | [5] |
| MDA-MB-231 (mammospheres) | G1 arrest, Apoptosis | Reduction of Cyclin D1 and B1; Increase in p21 and p27 | [9] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium (B1200493) Iodide Staining
-
Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control for the specified duration (e.g., 24 hours).
-
Cell Harvest: Harvest the cells by trypsinization and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in 70% ethanol (B145695) at 4°C for at least 30 minutes.
-
Staining: Wash the fixed cells twice with ice-cold PBS and then stain with a solution containing 50 µg/mL propidium iodide, 0.1% Igepal (or Triton X-100), and RNase A (e.g., 6 µ g/1x10 ^6 cells) for 30 minutes in the dark at 4°C.
-
Flow Cytometry: Analyze the cell cycle phase distribution using a flow cytometer.
Protocol 2: In Vivo Xenograft Mouse Model for Tumor Growth Assessment
-
Cell Implantation: Subcutaneously implant cancer cells (e.g., Caki-1) into nude mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., ~5 mm in diameter).
-
Treatment Administration: Administer this compound (e.g., 20 mg/kg body weight) or vehicle control intraperitoneally every other day for a specified period (e.g., 4 weeks).[6]
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Toxicity Monitoring: Monitor animal weight and overall health for any signs of toxicity.[6][10]
-
On-target Effect Verification: At the end of the study, excise tumors and analyze for on-target effects, such as a decrease in c-Myc levels.[6]
Mandatory Visualization
Caption: Signaling pathways of this compound, including on-target, off-target, and paradoxical effects.
References
- 1. researchgate.net [researchgate.net]
- 2. When Activator and Inhibitor of PPARα Do the Same: Consequence for Differentiation of Human Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of PPARα Induces Cell Cycle Arrest and Apoptosis, and Synergizes with Glycolysis Inhibition in Kidney Cancer Cells | PLOS One [journals.plos.org]
- 4. Effects of PPARα inhibition in head and neck paraganglioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PPARα and PPARγ activation is associated with pleural mesothelioma invasion but therapeutic inhibition is ineffective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
GW6471 Technical Support Center: Quality Control & Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of GW6471, a potent PPARα antagonist.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the handling and experimental use of this compound.
Question 1: What is the expected purity of this compound and how is it determined?
Answer: Commercially available this compound should have a purity of ≥98%.[1] The most common method for determining purity is High-Performance Liquid Chromatography (HPLC).[1] A Certificate of Analysis (CoA) provided by the supplier should detail the batch-specific purity determined by HPLC, as well as data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the compound's identity and structure.[2]
Question 2: My this compound is not dissolving properly in DMSO. What could be the issue and how can I fix it?
Answer: There are several potential reasons for solubility issues:
-
Moisture Absorption: DMSO is hygroscopic (readily absorbs moisture from the air). "Wet" DMSO will have reduced solvating power for compounds like this compound.[2] Always use fresh, anhydrous DMSO from a newly opened bottle or a properly stored container.
-
Incorrect Solvent Concentration: While highly soluble in DMSO (up to 100 mg/mL or 161.37 mM)[2], lower concentrations are often used for stock solutions. Ensure you are using the correct volume of solvent for the mass of the compound.
-
Low-Quality Reagent: The compound itself may have impurities affecting its solubility.
-
Temperature: Gentle warming (up to 60°C) and sonication can aid dissolution, especially for higher concentrations.[3][4]
Troubleshooting Steps:
-
Use fresh, anhydrous DMSO.
-
Confirm your calculations for the desired concentration.
-
Try sonicating the solution for a few minutes.
-
If safe for your experimental setup, warm the solution gently.
-
If issues persist, consider the purity of your this compound lot (see Question 1).
Question 3: How should I store this compound powder and its stock solutions to ensure stability?
Answer: Proper storage is critical to prevent degradation.
-
Powder: Store the solid compound at -20°C for long-term stability (up to 3-4 years).[3][4][5] Some suppliers also indicate storage at +4°C is acceptable for shorter periods.
-
Stock Solutions (in solvent): Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2][4] Store these aliquots at -80°C for maximum stability (up to 1-2 years).[2][3][4] For shorter-term storage, -20°C for up to 1 year is also acceptable.[4]
Question 4: I am seeing unexpected or inconsistent results in my cell-based assays. Could the quality of this compound be the cause?
Answer: Yes, inconsistent results can be a sign of compound degradation or impurity. This compound acts as a PPARα antagonist by preventing the recruitment of coactivators and promoting the binding of co-repressors.[2][5] If the compound has degraded or contains impurities, its effective concentration and activity will be altered, leading to variability in experimental outcomes such as cell viability, apoptosis, or gene expression.[4][6] It is recommended to perform a quality check on your compound if you suspect it is the source of inconsistency.
Question 5: What are the key features to look for in the analytical data (HPLC, MS, NMR) for this compound?
Answer:
-
HPLC: The chromatogram should show a single major peak, representing this compound, with the area of this peak being ≥98% of the total peak area.[1] Any other peaks are considered impurities.
-
Mass Spectrometry (MS): The mass spectrum should show a prominent ion corresponding to the molecular weight of this compound (619.67 g/mol ) or its protonated form ([M+H]⁺). This confirms the identity and integrity of the molecule.
-
NMR (¹H-NMR): The proton NMR spectrum provides a fingerprint of the molecule's structure. The observed chemical shifts and peak integrations should match the known structure of this compound. Suppliers often provide reference spectra on their datasheets.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₅H₃₆F₃N₃O₄ | [5] |
| Molecular Weight | 619.67 g/mol | [2] |
| CAS Number | 880635-03-0 | [5] |
Table 2: Purity and Quality Control Specifications
| Parameter | Specification | Analytical Method | Reference |
| Purity | ≥98% | HPLC | [1] |
| Identity | Conforms to structure | ¹H-NMR | [2] |
| Identity | Conforms to mass | Mass Spectrometry | [2] |
Table 3: Solubility Data
| Solvent | Concentration | Reference |
| DMSO | Up to 100 mg/mL (161.37 mM) | [2] |
| Ethanol | Up to 10 mg/mL | [5] |
| DMF | Up to 20 mg/mL | [5] |
Table 4: Recommended Storage and Stability
| Form | Temperature | Duration | Reference |
| Powder | -20°C | ≥ 3 years | [2][3][5] |
| Powder | +4°C | 2 years | [4] |
| In Solvent | -80°C | 1-2 years | [2][3][4] |
| In Solvent | -20°C | 1 month - 1 year | [2][4] |
Experimental Protocols
Detailed methodologies for key quality control experiments.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of a this compound sample. Specific parameters may need to be optimized based on the available instrumentation and column.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound powder.
-
Dissolve in a suitable solvent (e.g., Acetonitrile or a DMSO/Acetonitrile mixture) to a final concentration of 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm and 278 nm.[5]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by dividing the area of the main this compound peak by the total area of all peaks and multiplying by 100.
-
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
This protocol confirms the molecular weight of this compound.
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approx. 10 µg/mL) in a solvent compatible with mass spectrometry, such as Acetonitrile or Methanol.
-
-
Instrumentation (Example):
-
Data Analysis:
-
Examine the mass spectrum for a peak corresponding to the expected mass of the protonated molecule ([M+H]⁺) at approximately m/z 620.7.
-
Protocol 3: Structural Confirmation by ¹H-NMR Spectroscopy
This protocol confirms the chemical structure of this compound.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
Instrumentation:
-
Instrument: NMR Spectrometer (400 MHz or higher is recommended).
-
Experiment: Standard ¹H (proton) NMR acquisition.
-
-
Data Analysis:
-
Process the resulting spectrum (Fourier transform, phase correction, baseline correction).
-
Compare the chemical shifts, peak multiplicity, and integration values to a reference spectrum for this compound to confirm that the structure is correct.
-
Visualizations
Diagrams of Workflows and Pathways
References
- 1. GW 6471 | PPARα | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | PPARα antagonist | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS characterization and purity assessment of a prototype bispecific antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kbibiopharma.com [kbibiopharma.com]
Technical Support Center: Troubleshooting GW6471 in Reporter Gene Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GW6471, a potent PPARα antagonist, in reporter gene assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in a reporter gene assay?
A1: this compound is a selective antagonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates gene expression. In a reporter gene assay, cells are engineered to express a reporter gene (like luciferase) under the control of a PPARα-responsive promoter. When a PPARα agonist is introduced, it activates PPARα, leading to the expression of the reporter gene and a measurable signal (e.g., light output). This compound works by binding to PPARα and preventing the agonist from activating it, thus reducing or completely inhibiting the reporter gene signal.[1]
Q2: What is the typical IC50 of this compound in a PPARα reporter gene assay?
A2: The half-maximal inhibitory concentration (IC50) of this compound for PPARα activation is approximately 0.24 µM in cell-based reporter assays.[1] This value can, however, vary depending on the cell line, agonist concentration, and other experimental conditions.
Q3: What concentration of this compound should I use in my experiment?
A3: The optimal concentration of this compound depends on your specific experimental setup. For complete inhibition of a PPARα agonist, a concentration of 10 µM is often used.[1] However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and agonist concentration. In some cell viability studies, concentrations ranging from 12.5 to 100 µM have been utilized.[1]
Q4: How long should I pre-incubate my cells with this compound?
A4: A pre-incubation period of 1 hour with this compound before the addition of the PPARα agonist is a common practice in reporter gene assays.[2] This allows sufficient time for this compound to enter the cells and bind to PPARα.
Q5: Are there any known off-target effects of this compound?
A5: Some studies suggest that at higher concentrations (in the micromolar range), this compound may have off-target effects that are independent of its PPARα antagonist activity.[3][4] These off-target effects could potentially influence cell viability and other cellular processes.[3][5][6] It is crucial to include appropriate controls in your experiments to account for any potential off-target effects.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in reporter gene assays.
| Problem | Potential Cause | Recommended Solution |
| No or weak inhibition by this compound | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively antagonize the agonist. | Perform a dose-response curve with a range of this compound concentrations to determine the optimal inhibitory concentration for your specific agonist concentration and cell type. |
| 2. Inactive this compound: The compound may have degraded due to improper storage or handling. | Ensure this compound is stored correctly (as per the manufacturer's instructions) and prepare fresh stock solutions. | |
| 3. High Agonist Concentration: The concentration of the PPARα agonist may be too high, outcompeting this compound for binding to the receptor. | Reduce the concentration of the PPARα agonist to a level that is still within the dynamic range of the assay but can be effectively inhibited by this compound. | |
| 4. Low Transfection Efficiency: If using a transient transfection system, low efficiency will result in a weak overall signal, making it difficult to detect inhibition. | Optimize your transfection protocol to achieve higher efficiency. Consider using a positive control for transfection.[7] | |
| High background signal | 1. Endogenous PPARα Activity: The cell line used may have high endogenous PPARα activity, leading to a baseline signal even without an agonist. | Use a cell line with low endogenous PPARα expression or consider using a serum-free or charcoal-stripped serum medium to reduce the presence of endogenous ligands. |
| 2. Luciferase Inhibitors in Media: Components in the cell culture media may be inhibiting the luciferase enzyme. | Test for media interference by adding it to a reaction with purified luciferase. If inhibition is observed, consider changing the media or using a different type of luciferase. | |
| 3. Plate Crosstalk: Signal from adjacent wells with high expression can bleed into neighboring wells. | Use opaque, white-walled plates to minimize crosstalk.[8] | |
| High variability between replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable reporter expression. | Ensure a homogenous cell suspension and use a multichannel pipette for accurate and consistent cell seeding. |
| 2. Pipetting Errors: Inaccurate pipetting of agonist, antagonist, or lysis buffer can introduce significant variability. | Calibrate your pipettes regularly and use a consistent pipetting technique. Prepare master mixes for reagents where possible. | |
| 3. Edge Effects: Wells on the outer edges of the plate are more prone to evaporation, leading to altered cell growth and reporter expression. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile water or media to maintain humidity. | |
| Unexpected increase in signal with this compound | 1. Off-Target Effects: At high concentrations, this compound might have off-target effects that paradoxically increase the reporter signal.[3][4] | Perform a dose-response curve to see if the effect is concentration-dependent. Test this compound in a reporter assay with a different promoter to check for non-specific effects. |
| 2. Compound Interference with Luciferase: Some compounds can directly interact with and stabilize the luciferase enzyme, leading to an apparent increase in signal. | Test this compound in a cell-free luciferase assay to see if it directly affects enzyme activity. |
Quantitative Data Summary
The following tables provide key quantitative data for the use of this compound in reporter gene assays.
Table 1: this compound Inhibitory Concentration
| Parameter | Value | Cell Line | Agonist | Reference |
| IC50 | 0.24 µM | Not specified | GW409544 | [1] |
Table 2: Example Concentrations of this compound Used in Cellular Assays
| Concentration | Cell Line | Assay Type | Duration | Reference |
| 10 µM | HepG2 | Reporter Gene Assay | 24 hours | [1] |
| 12.5 - 100 µM | Caki-1, 786-O | Cell Viability Assay | 72 hours | [1] |
| 4 - 16 µM | MDA-MB-231 | Cell Viability Assay | 72 hours | [5] |
Experimental Protocols
Detailed Protocol for a PPARα Antagonist Reporter Gene Assay using this compound
This protocol outlines the steps for a typical dual-luciferase reporter assay to measure the antagonist activity of this compound against a PPARα agonist.
Materials:
-
HEK293T cells (or other suitable cell line with low endogenous PPARα activity)
-
DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine 2000)
-
pGL4.26[luc2/minP/Hygro] vector containing a PPAR response element (PPRE) upstream of the firefly luciferase gene
-
pRL-TK vector (for expressing Renilla luciferase as an internal control)
-
Expression vector for human PPARα
-
This compound (PPARα antagonist)
-
PPARα agonist (e.g., GW7647)
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding:
-
The day before transfection, seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Transfection:
-
On the day of transfection, prepare the transfection complexes in Opti-MEM I. For each well, mix:
-
100 ng of PPRE-luciferase reporter plasmid
-
10 ng of pRL-TK control plasmid
-
50 ng of PPARα expression plasmid
-
-
Add the transfection reagent according to the manufacturer's protocol.
-
Incubate for 20 minutes at room temperature.
-
Add 20 µL of the transfection complex to each well.
-
Incubate for 4-6 hours at 37°C.
-
After incubation, replace the transfection medium with 100 µL of fresh, complete growth medium.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the PPARα agonist in complete growth medium.
-
Remove the medium from the cells.
-
Add 50 µL of medium containing the desired concentration of this compound to the appropriate wells.
-
Incubate for 1 hour at 37°C.
-
Add 50 µL of medium containing the desired concentration of the PPARα agonist to the wells. The final volume in each well should be 100 µL.
-
Include the following controls:
-
Vehicle control (e.g., DMSO)
-
Agonist only
-
This compound only
-
-
Incubate for 24 hours at 37°C.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Prepare the Dual-Luciferase® reagents according to the manufacturer's instructions.
-
Remove the medium from the wells.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on a shaker.
-
Add 100 µL of Luciferase Assay Reagent II (firefly luciferase substrate) to each well.
-
Measure the firefly luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent (Renilla luciferase substrate) to each well.
-
Measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well (Firefly RLU / Renilla RLU).
-
Calculate the fold induction of the agonist-treated samples relative to the vehicle control.
-
Determine the percent inhibition by this compound at each concentration.
-
Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
PPARα Signaling Pathway
Caption: PPARα signaling pathway and the mechanism of action of this compound.
Experimental Workflow for a Reporter Gene Assay
Caption: A typical experimental workflow for a this compound antagonist reporter gene assay.
Logical Relationship for Troubleshooting Unexpected Results
Caption: A decision-making flowchart for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPARα and PPARγ activation is associated with pleural mesothelioma invasion but therapeutic inhibition is ineffective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. goldbio.com [goldbio.com]
- 8. bitesizebio.com [bitesizebio.com]
minimizing GW6471 variability in experimental replicates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the PPARα antagonist, GW6471.
Troubleshooting Guide
Variability in experimental replicates can arise from multiple factors, from reagent handling to experimental design. This guide addresses common issues encountered when using this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in cell viability/cytotoxicity assays between replicates. | Inconsistent cell seeding density: Even minor differences in cell numbers per well can significantly alter the apparent IC50 value.[1] Edge effects in multi-well plates: Wells on the periphery of the plate are prone to evaporation, leading to increased compound concentration and altered cell growth. Incomplete dissolution of this compound: Precipitated compound will lead to inaccurate dosing.[1][2] Variability in incubation time: Inconsistent exposure times will lead to different biological responses. | Standardize cell seeding: Use a precise cell counting method and ensure a homogenous cell suspension before plating.[3] Minimize edge effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. Ensure complete dissolution: Prepare fresh stock solutions in an appropriate solvent like DMSO.[1][2] Visually inspect for any precipitate before diluting into culture media. Sonication may aid dissolution.[4] Strictly adhere to incubation times: Use a calibrated timer and process all plates consistently. |
| Inconsistent or unexpected downstream signaling effects. | Off-target effects: this compound has been reported to exhibit dual antagonism against both PPARα and PPARγ.[2] This can lead to confounding results if the experimental system expresses both receptors. Cell line heterogeneity: Different cell lines have varying expression levels of PPARα and other interacting proteins, leading to different responses.[5] Serum protein binding: Components in fetal bovine serum (FBS) can bind to this compound, reducing its effective concentration.[6] | Characterize your cell model: Confirm the expression levels of PPARα and PPARγ in your cell line. Consider using siRNA or knockout models to confirm the specificity of the observed effects.[7] Use well-characterized cell lines: Whenever possible, use cell lines with known and consistent expression of the target receptor. Optimize serum concentration: If possible, perform experiments in low-serum or serum-free media. If serum is required, maintain a consistent lot and concentration across all experiments. |
| Poor reproducibility of in vivo study results. | Inconsistent drug formulation and administration: Improper dissolution or suspension of this compound for in vivo use can lead to variable dosing.[2] Variations in animal handling and housing: Stress and other environmental factors can influence physiological responses. | Standardize in vivo formulation: Follow a consistent protocol for preparing this compound for injection, ensuring it is fully dissolved or homogenously suspended. Prepare fresh on the day of use.[2] Maintain consistent animal husbandry: Ensure all animals are housed under the same conditions (light/dark cycle, temperature, diet) and handled similarly. |
| Compound precipitation in aqueous media. | Low aqueous solubility: this compound has limited solubility in aqueous buffers.[6] | Use a suitable solvent for stock solutions: Dissolve this compound in DMSO or ethanol (B145695) to create a concentrated stock solution. Dilute stock solution carefully: When preparing working solutions, add the stock solution to the aqueous media while vortexing to ensure rapid and even dispersion. Do not store aqueous solutions for more than a day.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent antagonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) with a reported IC50 of approximately 0.24 µM.[2] It works by binding to the ligand-binding domain of PPARα, which prevents the recruitment of coactivators and promotes the binding of co-repressors like SMRT and NCoR, thereby inhibiting the transcription of PPARα target genes.[8]
Q2: Are there any known off-target effects for this compound?
A2: Yes, some studies have shown that this compound can also act as an antagonist for PPARγ, exhibiting dual activity.[2] This is a critical consideration when interpreting data, as the observed effects may not be solely due to PPARα inhibition, especially in systems where PPARγ is expressed.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO (up to 75 mM) and ethanol (up to 10 mM). For long-term storage, it is recommended to store the solid compound at +4°C. Stock solutions in DMSO can be stored at -20°C or -80°C.[2][4] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] Aqueous solutions are not recommended for storage beyond one day.[6]
Q4: How does cell density affect the experimental outcome with this compound?
A4: Cell density can significantly impact the apparent potency (IC50) of a compound in cell-based assays.[1] Higher cell densities can sometimes lead to increased resistance. Therefore, it is crucial to maintain a consistent cell seeding density across all experiments and replicates to ensure data reproducibility.[9]
Q5: What are the key signaling pathways modulated by this compound?
A5: By antagonizing PPARα, this compound can influence several downstream pathways. Notably, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.[10] Some studies suggest its effects may be mediated through the PI3K/Akt/mTOR and Wnt/β-catenin signaling pathways.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published literature.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference(s) |
| IC50 (PPARα antagonism) | 0.24 µM | Cell-based reporter assay | [2] |
| IC50 (Cell Viability) | 12.5 - 100 µM (dose-dependent inhibition) | Caki-1 and 786-O (Renal Cell Carcinoma) | [2] |
| Effective Concentration (Cell Viability) | 4 - 16 µM | MDA-MB-231 mammospheres (Breast Cancer) | [3][11] |
| EC50 (SARS-CoV-2 infection blockage) | 2.1 µM | Airway organoids |
Table 2: Solubility and Storage of this compound
| Parameter | Details | Reference(s) |
| Molecular Weight | 619.67 g/mol | |
| Solubility in DMSO | Up to 75 mM | |
| Solubility in Ethanol | Up to 10 mM | |
| Storage of Solid | +4°C | |
| Storage of Stock Solution | -20°C or -80°C | [2][4] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution.[4]
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[2]
-
Protocol 2: Cell Viability Assay (MTT/MTS)
-
Materials: 96-well cell culture plates, appropriate cell culture medium, this compound stock solution, MTT or MTS reagent, plate reader.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[2]
-
Add the MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
-
Protocol 3: Western Blot Analysis for Downstream Signaling
-
Materials: 6-well cell culture plates, this compound, cell lysis buffer, protease and phosphatase inhibitors, protein quantification assay (e.g., BCA), SDS-PAGE gels, transfer apparatus, primary and secondary antibodies, ECL substrate, imaging system.
-
Procedure:
-
Seed cells in 6-well plates and grow to the desired confluency.
-
Treat the cells with the desired concentration of this compound or vehicle control for the specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer supplemented with inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the protein of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: Mechanism of this compound as a PPARα antagonist.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | PPARα antagonist | TargetMol [targetmol.com]
- 5. Frontiers | In Vitro Research Reproducibility: Keeping Up High Standards [frontiersin.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are PPAR antagonists and how do they work? [synapse.patsnap.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. PPARα and PPARγ activation is associated with pleural mesothelioma invasion but therapeutic inhibition is ineffective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
GW6471 versus other PPAR alpha antagonists
A Comparative Guide to GW6471 and Other PPARα Antagonists
This guide provides an objective comparison of the peroxisome proliferator-activated receptor alpha (PPARα) antagonist this compound with other notable alternatives. The information is tailored for researchers, scientists, and drug development professionals, with a focus on performance supported by experimental data.
Introduction to PPARα Antagonism
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptor proteins that function as ligand-activated transcription factors, playing crucial roles in lipid and glucose metabolism, cellular differentiation, and inflammation.[1][2][3] The PPARα isoform is a key regulator of lipid homeostasis and is highly expressed in metabolically active tissues like the liver, heart, and kidneys.[4][5] PPARα antagonists are molecules that bind to the receptor but inhibit its activation, preventing the transcription of target genes.[3] This mechanism of action is being explored for therapeutic potential in various diseases, including cancer and inflammatory conditions.[3][4] Antagonists like this compound function by disrupting the interaction between PPARα and its coactivators while promoting the binding of co-repressors.[6][7][8]
Quantitative Comparison of PPARα Antagonists
The following table summarizes the in vitro potency and selectivity of this compound compared to other known PPARα antagonists. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Target | IC50 (Human) | Selectivity Profile (IC50) | Reference(s) |
| This compound | PPARα | 0.24 µM (240 nM) | Data on selectivity against other PPAR isoforms is limited in the provided results. | [6][7][8][9][10] |
| NXT629 | PPARα | 0.077 µM (77 nM) | hPPARδ: 6.0 µM (~78-fold selective)hPPARγ: 15 µM (~195-fold selective) | [11][12] |
| MK886 | PPARα | Inhibits by ~80% at 10-20 µM | Non-competitive inhibitor with minimal effects on PPARβ and PPARγ. | [13] |
| Sulfonimide Derivative (Compound 10e) | PPARα | 0.24 µM (240 nM) | Selective for PPARα over PPARγ. | [14] |
| Sulfonimide Derivative (Compound 3e) | PPARα | 0.17 µM (170 nM) | Selective for PPARα over PPARγ. | [14] |
Mechanism of Action: PPARα Signaling
PPARα regulates gene expression by forming a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. The binding of an agonist (like a fatty acid or fibrate drug) induces a conformational change that facilitates the recruitment of coactivator proteins, initiating gene transcription. Antagonists like this compound bind to the ligand-binding domain but prevent this conformational change, blocking coactivator recruitment and stabilizing the binding of corepressor proteins (like SMRT and N-CoR), thereby silencing gene expression.[6][8][15]
Experimental Protocols
The characterization of PPARα antagonists involves several key in vitro and in vivo assays.
Cell-Based Transactivation Assay
This assay is fundamental for determining the functional potency (IC50) of an antagonist.
-
Principle: To measure the ability of a compound to inhibit the transcriptional activity of PPARα induced by a known agonist.
-
Methodology:
-
Plasmids: A chimeric receptor expression plasmid is used, containing the DNA-binding domain of the yeast transcription factor GAL4 fused to the ligand-binding domain (LBD) of human PPARα. A second plasmid is a reporter, containing multiple copies of the GAL4 Upstream Activation Sequence (UAS) driving the expression of a luciferase gene.[16]
-
Transfection: Cell lines such as HEK293T or CV-1 are co-transfected with both the chimeric receptor and the reporter plasmids.[13][16]
-
Treatment: Transfected cells are incubated with a fixed concentration of a PPARα agonist (e.g., WY-14643) to induce a response, along with varying concentrations of the antagonist compound being tested.[13]
-
Measurement: After an incubation period (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.
-
Analysis: The percentage of inhibition is calculated relative to the agonist-only control. The IC50 value is determined from the dose-response curve.[17]
-
In Vitro Binding Assays
These assays confirm direct interaction with the PPARα protein.
-
Principle: To measure the ability of a compound to compete with a fluorescent ligand for binding to the PPARα LBD or to modulate the interaction between the LBD and co-regulator peptides.
-
Methodology (Time-Resolved FRET - TR-FRET):
-
Competitive Binding: A fluorescently-labeled PPARα ligand (probe) and the purified PPARα LBD are incubated with the test compound. The antagonist competes with the probe, causing a decrease in the FRET signal. This confirms the compound binds to the LBD.[18]
-
Co-regulator Interaction: The PPARα LBD is incubated with a fluorescently-labeled peptide containing a coactivator (or corepressor) motif in the presence of an agonist and the test antagonist. The antagonist's ability to disrupt the agonist-induced LBD-coactivator interaction is measured by a change in the FRET signal.[6]
-
In Vivo Efficacy Models
Animal models are used to assess the antagonist's therapeutic potential.
-
Principle: To evaluate the anti-tumor or anti-inflammatory effects of the antagonist in a living organism.
-
Methodology (Cancer Xenograft Model):
-
Cell Implantation: Human cancer cells (e.g., Caki-1 renal cell carcinoma) are implanted subcutaneously into immunocompromised mice (e.g., Nude mice).[17]
-
Tumor Growth: Tumors are allowed to grow to a specified size (e.g., ~5 mm in diameter).[17]
-
Treatment: Mice are treated with the antagonist (e.g., this compound at 20 mg/kg via intraperitoneal injection) or a vehicle control on a regular schedule.[17]
-
Monitoring: Tumor volume and the general health of the animals are monitored throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, and tissues can be analyzed for biomarkers to confirm on-target effects.[17]
-
Summary and Conclusion
This compound is a well-characterized and potent PPARα antagonist with an IC50 of 240 nM.[6][7][9] It serves as a valuable research tool and a benchmark for the development of new antagonists. However, other compounds like NXT629 demonstrate higher potency (IC50 = 77 nM) and have a well-defined selectivity profile against other human PPAR isoforms, making them attractive candidates for further investigation.[11] Newer generations of antagonists, such as specific sulfonimide derivatives, also show promising submicromolar potency and antiproliferative effects in cancer models.[14] The choice of antagonist will depend on the specific research question, with considerations for potency, selectivity, and the desired experimental system (in vitro vs. in vivo). The experimental protocols outlined provide a standardized framework for the evaluation and comparison of these and future PPARα antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. PPAR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. What are PPAR antagonists and how do they work? [synapse.patsnap.com]
- 4. In vitro and in vivo pharmacology of NXT629, a novel and selective PPARα antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. GW 6471 | PPARα | Tocris Bioscience [tocris.com]
- 8. This compound | PPARα antagonist | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Inhibition of peroxisome-proliferator-activated receptor (PPAR)alpha by MK886 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to the Effects of GW6471 and WY-14643 on PPARα Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GW6471, a selective peroxisome proliferator-activated receptor alpha (PPARα) antagonist, and WY-14643, a potent PPARα agonist. By examining their opposing mechanisms of action and downstream effects, this document serves as a valuable resource for researchers investigating lipid metabolism, inflammation, and cellular proliferation. The information presented is supported by experimental data, detailed protocols for key assays, and visualizations of the underlying signaling pathways.
Core Mechanisms of Action: An Overview
This compound and WY-14643 are instrumental chemical probes used to elucidate the physiological and pathological roles of PPARα, a nuclear receptor that functions as a ligand-activated transcription factor. Their contrasting effects on PPARα activity make them invaluable tools for dissecting the receptor's involvement in various biological processes.
-
WY-14643 (Pirinixic Acid): The Agonist. As a potent PPARα agonist, WY-14643 mimics the action of endogenous ligands, such as fatty acids. Upon binding, it induces a conformational change in the PPARα protein, leading to its activation. This allows the receptor to form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding event recruits coactivator proteins, initiating the transcription of genes primarily involved in fatty acid catabolism and transport.
-
This compound: The Antagonist. In contrast, this compound acts as a competitive antagonist of PPARα. It binds to the ligand-binding domain of the receptor but fails to induce the conformational change necessary for activation. Instead, its binding promotes the recruitment of corepressor proteins, such as SMRT and NCoR, to the PPARα/RXR heterodimer.[1] This action actively represses the transcription of PPARα target genes, effectively blocking the signaling pathway.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the key quantitative parameters that define the potency and efficacy of this compound and WY-14643 in various in vitro assay systems.
| Parameter | This compound | WY-14643 | Reference |
| Mechanism of Action | PPARα Antagonist | PPARα Agonist | [1] |
| IC50 (PPARα) | 0.24 µM | - | [2] |
| EC50 (murine PPARα) | - | 0.63 µM | |
| EC50 (human PPARα) | - | 5.0 µM | |
| Effect on Cell Viability (Cancer Cells) | Decreases viability | Generally no effect or slight increase | [3] |
| Effect on PPARα Target Gene Expression | Downregulates | Upregulates | [4] |
Impact on Cellular Processes: A Head-to-Head Comparison
The opposing actions of this compound and WY-14643 on PPARα translate into distinct and often opposite effects on various cellular functions. The following tables provide a comparative summary of their effects on gene expression, cell viability, and inflammation, based on published experimental data.
Gene Expression
The activation of PPARα by WY-14643 leads to the upregulation of genes involved in lipid metabolism, while the antagonistic action of this compound results in their downregulation.
| Gene | Effect of WY-14643 | Effect of this compound | Primary Function | Reference |
| CPT1A | Upregulation | Downregulation | Carnitine palmitoyltransferase 1A, key enzyme in fatty acid oxidation | [5][6] |
| ACOX1 | Upregulation | Downregulation | Acyl-CoA oxidase 1, first enzyme of the fatty acid beta-oxidation pathway | [2] |
| FABP1 | Upregulation | Downregulation | Fatty acid binding protein 1, involved in fatty acid uptake and transport | [4] |
| Villin | Increased Expression | Increased Expression | A marker of intestinal cell differentiation | [7] |
| Intestinal Alkaline Phosphatase (IAP) | Increased Expression | Increased Expression | A marker of intestinal cell differentiation | [7] |
Note: Interestingly, in some contexts, such as intestinal cell differentiation, both the agonist and antagonist have been observed to produce similar effects, suggesting PPARα-independent mechanisms may also be at play.[7]
Cell Viability and Proliferation
The effects of this compound and WY-14643 on cell viability are particularly relevant in the context of cancer research, where PPARα has been implicated in tumor progression.
| Cell Line | Treatment | Effect on Viability | Quantitative Data | Reference |
| HT-29 (Colon Cancer) | WY-14643 (200 µM) | Decrease | ~18% decrease in proliferation | [7] |
| HT-29 (Colon Cancer) | This compound (10 µM) | Decrease | ~33% decrease in proliferation | [7] |
| Caco2 (Colon Cancer) | WY-14643 (200 µM) | Decrease | ~13% decrease in proliferation | [7] |
| Caco2 (Colon Cancer) | This compound (10 µM) | Decrease | ~20% decrease in proliferation | [7] |
| HNPGL (Head and Neck Paraganglioma) | WY-14643 | No effect | - | [3] |
| HNPGL (Head and Neck Paraganglioma) | This compound | Decrease | IC50 of 10-16 µM | [3] |
| Breast Cancer Stem Cells | This compound (4-16 µM) | Significant Reduction | - | [8] |
Inflammation
PPARα is a known negative regulator of inflammation. The agonist WY-14643 has demonstrated anti-inflammatory properties, while the effects of the antagonist this compound in inflammatory contexts are less well-characterized and can be context-dependent.
| Condition | Treatment | Effect on Inflammatory Markers | Quantitative Data | Reference |
| LPS-induced ALI in mice | WY-14643 | Decreased pro-inflammatory cytokines | - | [1] |
| Experimental Periodontitis in rats | WY-14643 | Decreased markers of inflammation | - | [9] |
| LPS-induced depressive-like behavior in mice | WY-14643 | Inhibited pro-inflammatory cytokine production (IL-6, IL-1β, TNF-α) | - |
Visualizing the Molecular Mechanisms
To better understand the divergent roles of this compound and WY-14643, the following diagrams, generated using the DOT language, illustrate their impact on the PPARα signaling pathway and a typical experimental workflow.
Signaling Pathways
Caption: WY-14643 activates PPARα signaling.
Caption: this compound inhibits PPARα signaling.
Experimental Workflow: Cell Viability (MTT) Assay
Caption: Workflow for a cell viability MTT assay.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from methodologies used in studies comparing the effects of this compound and WY-14643 on cancer cell viability.[3][10]
Materials:
-
96-well cell culture plates
-
Appropriate cell line (e.g., HT-29, Caco2, HNPGL)
-
Complete cell culture medium
-
This compound and WY-14643 stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and WY-14643 in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Luciferase Reporter Assay for PPARα Activity
This protocol is a generalized procedure based on common practices for assessing PPARα activation and inhibition.[11][12]
Materials:
-
HEK293T or other suitable host cells
-
PPARα expression vector
-
PPRE-luciferase reporter vector (containing PPREs upstream of a luciferase gene)
-
A control vector for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
96-well white, clear-bottom cell culture plates
-
Cell culture medium
-
This compound and WY-14643 stock solutions (in DMSO)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: Seed HEK293T cells into a 96-well plate. Co-transfect the cells with the PPARα expression vector, the PPRE-luciferase reporter vector, and the control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours to allow for gene expression.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound, WY-14643, or a combination of both. Include a vehicle control.
-
Incubation: Incubate for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse the cells using the lysis buffer provided in the dual-luciferase reporter assay kit.
-
Luciferase Activity Measurement: Transfer the cell lysate to a white 96-well plate suitable for luminescence readings. Add the firefly luciferase substrate and measure the luminescence. Then, add the Renilla luciferase substrate and measure the luminescence.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. For WY-14643, plot the normalized luciferase activity against the log of the concentration to determine the EC50. For this compound, perform the assay in the presence of a fixed concentration of WY-14643 and plot the inhibition of luciferase activity against the log of the this compound concentration to determine the IC50.
Conclusion
This compound and WY-14643 serve as indispensable tools for investigating the multifaceted roles of PPARα. Their opposing effects on gene expression, cell viability, and inflammation provide a clear framework for understanding the consequences of PPARα inhibition and activation. The experimental protocols and signaling pathway diagrams provided in this guide offer a practical resource for researchers aiming to design and interpret experiments utilizing these critical compounds. As research into the therapeutic potential of modulating PPARα continues, a thorough understanding of the actions of its specific antagonists and agonists will be paramount.
References
- 1. Activation of PPARα by Wy-14643 ameliorates systemic lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. WY-14643 attenuates lipid deposition via activation of the PPARα/CPT1A axis by targeting Gly335 to inhibit cell proliferation and migration in ccRCC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of PPARα activation on whole genome gene expression in human precision cut liver slices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WY-14643, a Potent Peroxisome Proliferator Activator Receptor-α PPAR-α Agonist Ameliorates the Inflammatory Process Associated to Experimental Periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. assaygenie.com [assaygenie.com]
A Head-to-Head Battle for Metabolic Regulation: GW6471 vs. Fenofibrate
For researchers, scientists, and drug development professionals navigating the complex landscape of metabolic disease, the choice of chemical tools is paramount. This guide provides an objective, data-driven comparison of two key modulators of Peroxisome Proliferator-Activated Receptor Alpha (PPARα): the antagonist GW6471 and the agonist fenofibrate (B1672516). By examining their opposing mechanisms of action and resultant metabolic effects, this document serves as a critical resource for designing and interpreting metabolic studies.
At the heart of this comparison lies the PPARα nuclear receptor, a master regulator of lipid and glucose homeostasis. Fenofibrate, a widely used therapeutic agent, activates PPARα, thereby stimulating the transcription of genes involved in fatty acid oxidation and lipoprotein metabolism. In contrast, this compound acts as a potent antagonist, blocking the receptor and inhibiting these downstream effects. Understanding the divergent consequences of PPARα activation and inhibition is crucial for dissecting metabolic pathways and developing novel therapeutic strategies.
Quantitative Comparison of Metabolic Effects
The following tables summarize the quantitative effects of this compound and fenofibrate on key metabolic parameters as reported in various preclinical studies. It is important to note that the experimental conditions, including animal models, dosages, and treatment durations, may vary between studies.
Table 1: Effects on Lipid Profile
| Parameter | This compound | Fenofibrate | Animal Model | Study Details |
| Triglycerides (TG) | No significant change reported in available metabolic studies. | ↓ 21.0%[1] | ob/ob mice | 20 mg/kg/day for 13 weeks by oral gavage.[1] |
| ↓ plasma TG[2] | C57Bl/6 mice | Fenofibrate in diet.[2] | ||
| Total Cholesterol (TC) | ↓ in HFD-fed PPARA-humanized mice[3] | No significant change in ob/ob mice[1] | PPARA-humanized mice; ob/ob mice | This compound: 10 mg/kg/day for 8 weeks in HFD-fed mice. Fenofibrate: 20 mg/kg/day for 13 weeks.[1][3] |
| Hepatic Triglycerides | ↓ in HFD-fed PPARA-humanized mice[3] | ↑ 52.1% in ob/ob mice[1] | PPARA-humanized mice; ob/ob mice | This compound: 10 mg/kg/day for 8 weeks in HFD-fed mice. Fenofibrate: 20 mg/kg/day for 13 weeks.[1][3] |
| Free Fatty Acids (FFA) | Unchanged in steatohepatitic rats[4] | ↑ serum FFA in steatohepatitic rats[4] | Steatohepatitic rats | Comparative study of PPARα/γ agonists and antagonists.[4] |
Table 2: Effects on Glucose Metabolism and Body Weight
| Parameter | This compound | Fenofibrate | Animal Model | Study Details |
| Blood Glucose | No significant change reported in available metabolic studies. | ↓ in ob/ob mice[5] | ob/ob mice | 100 mg/kg/day Fenofibrate IP injection for 13 days.[5] |
| Insulin (B600854) Resistance | ↓ in HFD-fed PPARA-humanized mice[3] | Improved insulin sensitivity[6] | PPARA-humanized mice; Diet-induced obese C57BL/6J mice | This compound: 10 mg/kg/day for 8 weeks in HFD-fed mice. Fenofibrate: 50 mg/kg/day for 2 weeks.[3][6] |
| Body Weight | ↓ in HFD-fed PPARA-humanized mice[3] | Prevented HFD-induced weight gain[7] | PPARA-humanized mice; C57BL/6J mice | This compound: 10 mg/kg/day for 12 weeks in HFD-fed mice. Fenofibrate: 50 mg/kg/day for 12 weeks.[3][7] |
| ↓ in ob/ob mice[5] | ob/ob mice | 100 mg/kg/day Fenofibrate IP injection for 13 days.[5] |
Table 3: Effects on Hepatic Gene Expression
| Gene | This compound | Fenofibrate | Animal Model/Cell Line |
| CPT1A (Carnitine Palmitoyltransferase 1A) | No direct data available. | ↑[8] | C57BL/6J mice |
| ACOX1 (Acyl-CoA Oxidase 1) | No direct data available. | ↑[8] | C57BL/6J mice |
| PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) | No direct data available. | ↑ 2.1-fold (protein)[1] | ob/ob mice |
| SREBP-1c (Sterol Regulatory Element-Binding Protein 1c) | No direct data available. | ↑ 0.9-fold (protein)[1] | ob/ob mice |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.
Caption: Opposing effects of Fenofibrate and this compound on PPARα signaling.
Caption: General experimental workflow for in vivo metabolic studies.
Detailed Experimental Protocols
The following are representative protocols for in vivo and in vitro studies involving this compound and fenofibrate, compiled from multiple sources.
In Vivo Administration Protocols
1. Fenofibrate Administration in Mice
-
Objective: To assess the in vivo metabolic effects of fenofibrate.
-
Housing: Temperature-controlled room with a 12-hour light-dark cycle.[7]
-
Diet: High-Fat Diet (HFD; 60% fat) for 12 weeks to induce obesity.[7]
-
Treatment Groups:
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose (B213188) (CMC) in water).[7]
-
-
Administration:
-
Monitoring and Sample Collection:
-
Body weight and food intake are monitored regularly.
-
At the end of the treatment period, mice are sacrificed, and blood and liver tissues are collected for analysis.[7]
-
2. This compound Administration in Mice
-
Objective: To evaluate the in vivo effects of PPARα antagonism on metabolic parameters.
-
Animal Model: 6-8 week-old male PPARA-humanized mice or wild-type C57BL/6J mice.[10]
-
Diet: High-Fat Diet (HFD) to induce metabolic dysfunction.
-
Treatment Groups:
-
Administration:
-
Oral Gavage: this compound is administered once daily via gavage for the specified duration (e.g., 8-12 weeks).[10]
-
-
Metabolic Assessments:
-
Glucose Tolerance Test (GTT): Mice are fasted overnight (12-16 hours) and administered glucose (2 g/kg) via intraperitoneal (i.p.) injection. Blood glucose is measured at 0, 15, 30, 60, and 90 minutes post-injection.[10]
-
Insulin Tolerance Test (ITT): Mice are fasted for 6 hours and injected i.p. with insulin (0.9 U/kg). Blood glucose is measured at the same time points as the GTT.[10]
-
Postprandial Triglyceride Absorption: After an overnight fast, mice are given an oral gavage of olive oil (10 mL/kg). Blood is collected at 0, 1, 2, 4, and 6 hours to measure plasma triglyceride levels.[10]
-
In Vitro Assay Protocol
1. Fatty Acid Oxidation Assay in Primary Hepatocytes
-
Objective: To measure the rate of fatty acid oxidation in response to PPARα modulation.
-
Cell Model: Freshly isolated primary mouse hepatocytes.[11]
-
Treatment:
-
Vehicle (e.g., DMSO).
-
Fenofibric acid (the active metabolite of fenofibrate).
-
This compound.
-
-
Assay Principle: This assay measures the conversion of radiolabeled fatty acids (e.g., [1-14C]palmitic acid) to acid-soluble metabolites (ASMs), which are products of β-oxidation.[11]
-
Procedure:
-
Isolate primary hepatocytes from mice.
-
Incubate the suspended hepatocytes with [1-14C]palmitic acid in the presence of the test compounds (fenofibric acid or this compound) or vehicle.
-
After the incubation period, stop the reaction by adding perchloric acid to precipitate proteins and lipids.
-
Centrifuge the samples to separate the supernatant containing the ASMs from the pellet.
-
Measure the radioactivity in the supernatant using a scintillation counter. The amount of radioactivity is proportional to the rate of fatty acid oxidation.[11]
-
Gene Expression Analysis Protocol
1. Quantitative Real-Time PCR (qRT-PCR) for Metabolic Genes in Liver Tissue
-
Objective: To quantify the expression of PPARα target genes and other key metabolic genes.
-
Sample: Total RNA extracted from liver tissue of treated and control animals.[8]
-
Procedure:
-
RNA Extraction: Isolate total RNA from liver tissue using a suitable method (e.g., TRIzol reagent).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[8]
-
qRT-PCR: Perform real-time PCR using gene-specific primers for target genes (e.g., Acox1, Cpt1a, Ppara) and a reference gene (e.g., Actb, Gapdh). The reaction is typically performed in a real-time PCR system using a fluorescent dye (e.g., SYBR Green) to monitor DNA amplification.[8]
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the reference gene expression.[8]
-
Conclusion
The distinct and opposing actions of this compound and fenofibrate on PPARα make them invaluable tools for metabolic research. Fenofibrate, as a PPARα agonist, robustly stimulates fatty acid catabolism and improves dyslipidemia, providing a model for understanding the therapeutic benefits of PPARα activation. Conversely, this compound, by antagonizing PPARα, allows for the investigation of the consequences of inhibiting this pathway, which can be crucial for understanding its role in various physiological and pathological states.
The data and protocols presented in this guide offer a solid foundation for researchers to design rigorous experiments aimed at dissecting the intricate roles of PPARα in metabolic health and disease. By carefully selecting the appropriate tool and experimental design, the scientific community can continue to unravel the complexities of metabolic regulation and pave the way for novel therapeutic interventions.
References
- 1. Fenofibrate enhances lipid deposition via modulating PPARγ, SREBP-1c, and gut microbiota in ob/ob mice fed a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fenofibrate Simultaneously Induces Hepatic Fatty Acid Oxidation, Synthesis, and Elongation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intestinal peroxisome proliferator‐activated receptor α‐fatty acid‐binding protein 1 axis modulates nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPARα/γ agonists and antagonists differently affect hepatic lipid metabolism, oxidative stress and inflammatory cytokine production in steatohepatitic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fenofibrate prevents Rosiglitazone-induced body weight gain in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fenofibrate reverses changes induced by high-fat diet on metabolism in mice muscle and visceral adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peroxisomal Fitness: A Potential Protective Mechanism of Fenofibrate against High Fat Diet-Induced Non-Alcoholic Fatty Liver Disease in Mice [e-dmj.org]
- 8. Fenofibrate-promoted hepatomegaly and liver regeneration are PPARα-dependent and partially related to the YAP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cdn-links.lww.com [cdn-links.lww.com]
- 11. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GW6471, NXT629, and MK886 for Researchers
In the landscape of pharmacological research, particularly in the fields of inflammation, metabolic diseases, and oncology, the modulation of the peroxisome proliferator-activated receptor alpha (PPARα) and the leukotriene biosynthesis pathway are of significant interest. This guide provides a detailed, objective comparison of three widely used small molecule inhibitors: GW6471, NXT629, and MK886. We present their mechanisms of action, quantitative performance data, and the experimental protocols utilized to characterize them.
At a Glance: Key Differences
This compound and NXT629 are both potent and selective antagonists of PPARα, a nuclear receptor that plays a crucial role in lipid metabolism and inflammation. In contrast, MK886 is primarily a potent inhibitor of the 5-lipoxygenase-activating protein (FLAP), which is essential for the production of pro-inflammatory leukotrienes. Notably, MK886 also exhibits off-target activity as a non-competitive antagonist of PPARα.
Quantitative Performance Comparison
The following table summarizes the key quantitative data for this compound, NXT629, and MK886, providing a direct comparison of their potency and selectivity.
| Parameter | This compound | NXT629 | MK886 |
| Primary Target | Peroxisome Proliferator-Activated Receptor α (PPARα) | Peroxisome Proliferator-Activated Receptor α (PPARα) | 5-Lipoxygenase-Activating Protein (FLAP) |
| Mechanism of Action | Competitive Antagonist | Competitive Antagonist | Inhibitor |
| IC50 (PPARα) | 0.24 µM[1][2][3][4][5] | 77 nM (human)[6][7], 2.3 µM (mouse)[6][8] | 0.5 - 1 µM[9] |
| IC50 (FLAP) | Not Applicable | Not Applicable | 30 nM[10] |
| IC50 (Leukotriene Biosynthesis) | Not Applicable | Not Applicable | 3 nM (intact leukocytes)[10], 1.1 µM (human whole blood)[10] |
| Selectivity (NXT629 vs. other receptors) | --- | PPARα vs PPARδ: ~78-fold, PPARα vs PPARγ: ~195-fold, High selectivity over ERβ, GR, and TRβ[6][7] | --- |
| Off-Target Activity | --- | --- | Non-competitive PPARα antagonist[10], COX-1 inhibitor (IC50 = 8 µM), COX-2 inhibitor (IC50 = 58 µM) |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of these three compounds are visualized in the following diagrams.
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound, NXT629, and MK886.
PPARα Antagonist Activity Assessment (Luciferase Reporter Assay)
This assay is used to determine the ability of a compound to inhibit PPARα-mediated gene transcription.
Objective: To quantify the antagonist activity of compounds like this compound and NXT629 against PPARα.
Methodology:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293, CHO) is cultured. The cells are co-transfected with two plasmids: one expressing the human PPARα protein and another containing a luciferase reporter gene under the control of a PPARα-responsive promoter element (PPRE).
-
Compound Treatment: The transfected cells are seeded in a 96-well plate. For antagonist mode, the cells are treated with a known PPARα agonist (e.g., GW7647) to induce a sub-maximal response, along with varying concentrations of the test compound (e.g., this compound, NXT629).
-
Incubation: The plate is incubated for 22-24 hours to allow for gene transcription and luciferase protein expression.
-
Lysis and Luminescence Reading: After incubation, the cells are lysed, and a luciferase detection reagent containing the substrate (luciferin) is added. The luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer.
-
Data Analysis: The reduction in luciferase activity in the presence of the test compound compared to the agonist-only control is used to determine the IC50 value, representing the concentration at which the compound inhibits 50% of the PPARα activity.
FLAP Inhibitor Activity Assessment (Radioligand Binding Assay)
This assay directly measures the binding affinity of a compound to the FLAP protein.
Objective: To determine the binding affinity (IC50 or Ki) of a compound like MK886 to FLAP.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells that express FLAP, such as human neutrophils or engineered cell lines overexpressing the protein.
-
Radioligand Binding: The membranes are incubated with a radiolabeled FLAP inhibitor (e.g., [3H]MK-886) and varying concentrations of the test compound (e.g., unlabeled MK886).
-
Separation: The reaction is incubated to allow binding to reach equilibrium. The membrane-bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Radioactivity Measurement: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
Leukotriene Biosynthesis Inhibition Assay
This assay measures the functional effect of a compound on the production of leukotrienes in intact cells.
Objective: To assess the functional inhibition of the 5-lipoxygenase pathway by a compound like MK886 in a cellular context.
Methodology:
-
Cell Preparation: A suitable cell type that produces leukotrienes, such as human polymorphonuclear leukocytes (PMNLs), is isolated.
-
Pre-incubation: The cells are pre-incubated with various concentrations of the test compound (e.g., MK886).
-
Stimulation: The cells are then stimulated with a calcium ionophore (e.g., A23187) to induce the release of arachidonic acid and initiate leukotriene synthesis.
-
Extraction and Quantification: The reaction is stopped, and the leukotrienes (e.g., LTB4, LTC4) are extracted from the cell suspension. The amount of each leukotriene is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The concentration of the test compound that inhibits 50% of the leukotriene production is determined as the IC50 value.
Concluding Remarks
The choice between this compound, NXT629, and MK886 depends on the specific research question. For studies focused on the direct and selective antagonism of PPARα, this compound and NXT629 are superior choices, with NXT629 demonstrating higher potency for the human receptor. For investigating the inhibition of the leukotriene biosynthesis pathway via FLAP, MK886 is the compound of choice. However, researchers using MK886 should be mindful of its off-target effects on PPARα and COX enzymes, and appropriate control experiments should be included to ensure that the observed effects are indeed due to FLAP inhibition. This guide provides the foundational data and methodologies to aid in the selection and application of these valuable research tools.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 4. scispace.com [scispace.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. korambiotech.com [korambiotech.com]
- 7. dovepress.com [dovepress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Transcellular biosynthesis contributes to the production of leukotrienes during inflammatory responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biosciencepharma.com [biosciencepharma.com]
Validating GW6471 On-Target Effects with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the on-target effects of GW6471, a selective antagonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). The primary method discussed is the use of small interfering RNA (siRNA) to confirm that the biological effects of this compound are directly mediated through the inhibition of PPARα. This guide includes detailed experimental protocols, comparative data, and visualizations to aid in the design and interpretation of target validation studies.
Introduction to this compound and On-Target Validation
This compound is a potent and specific antagonist of PPARα, a nuclear receptor that plays a crucial role in lipid metabolism and energy homeostasis. Upon activation by ligands, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. This compound inhibits this process by binding to PPARα and preventing its activation.
To ensure that the observed cellular or physiological effects of a compound like this compound are due to its intended interaction with its target (on-target effects) and not due to unintended interactions with other molecules (off-target effects), robust validation is essential. The use of siRNA to knockdown the expression of the target protein is a powerful and widely accepted method for such validation. If the effects of this compound are diminished or abolished in cells with reduced PPARα levels, it provides strong evidence that the compound's mechanism of action is indeed on-target.
Comparative Analysis of PPARα Antagonists
While this compound is a widely used tool compound, other antagonists with different mechanisms of action can be employed in comparative studies to further elucidate the role of PPARα.
| Antagonist | Mechanism of Action | Selectivity | Reported IC50 |
| This compound | Competitive antagonist of PPARα. | Selective for PPARα. Some studies suggest dual antagonism for PPARα and PPARγ at higher concentrations.[1][2] | ~0.24 µM for PPARα[3] |
| MK-886 | Originally identified as a FLAP inhibitor, it also acts as a non-competitive antagonist of PPARα. | Shows preference for PPARα over PPARβ and PPARγ.[1][4] | Not applicable (non-competitive) |
| GSK0660 | Potent antagonist of PPARβ/δ. | Highly selective for PPARβ/δ over PPARα and PPARγ.[5][6][7] | ~155 nM for PPARβ/δ |
| T0070907 | Potent and selective irreversible antagonist of PPARγ. | Over 800-fold selectivity for PPARγ over PPARα and PPARδ.[2][8] | ~1 nM for PPARγ |
Validating this compound's On-Target Effect Using siRNA
The core principle of this validation is to compare the effect of this compound on the expression of PPARα target genes in the presence and absence of PPARα. A successful on-target validation would demonstrate that the inhibitory effect of this compound is significantly reduced when PPARα expression is knocked down by siRNA.
Hypothetical Quantitative Data Summary
The following table illustrates the expected results from an experiment designed to validate the on-target effects of this compound. In this hypothetical experiment, a suitable cell line (e.g., HepG2 human hepatoma cells) is treated with a PPARα agonist (e.g., WY-14643) to induce the expression of target genes. The cells are co-treated with this compound and/or PPARα siRNA. The expression of a known PPARα target gene, Carnitine Palmitoyltransferase 1A (CPT1A), is then quantified using RT-qPCR.
| Treatment Group | PPARα Expression (relative to control) | CPT1A mRNA Expression (relative to control) | Interpretation |
| Vehicle Control | 1.0 | 1.0 | Baseline expression. |
| PPARα Agonist (WY-14643) | 1.0 | 5.0 | Agonist induces target gene expression. |
| Agonist + this compound | 1.0 | 1.5 | This compound antagonizes the agonist effect. |
| PPARα siRNA | 0.2 | 1.2 | siRNA effectively knocks down PPARα expression. |
| PPARα siRNA + Agonist | 0.2 | 1.8 | Agonist effect is blunted due to low PPARα levels. |
| PPARα siRNA + Agonist + this compound | 0.2 | 1.7 | This compound has minimal additional effect in the absence of its target. |
| Scrambled siRNA + Agonist | 1.0 | 4.8 | Scrambled siRNA does not affect PPARα or agonist activity. |
Note: This is a hypothetical representation. Actual values will vary depending on the experimental conditions. Studies have shown that Ppara siRNA treatment in mice leads to a coordinated decrease in the expression of Ppara and its known target genes, including Cpt1a.[5]
Experimental Protocols
siRNA Transfection for PPARα Knockdown
This protocol outlines a general procedure for transiently knocking down PPARα expression in a mammalian cell line.
Materials:
-
Mammalian cell line expressing PPARα (e.g., HepG2)
-
Complete growth medium
-
Antibiotic-free growth medium
-
siRNA targeting PPARα (validated sequences recommended)
-
Non-targeting (scrambled) siRNA control
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection. Use antibiotic-free complete growth medium.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-30 pmol of PPARα siRNA or scrambled siRNA into 100 µL of Opti-MEM™.
-
In a separate tube, dilute 5-7 µL of transfection reagent into 100 µL of Opti-MEM™.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.
-
-
Transfection:
-
Aspirate the media from the cells and wash once with sterile PBS.
-
Add the siRNA-lipid complex mixture to the cells.
-
Add 800 µL of antibiotic-free complete growth medium to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal time for knockdown should be determined empirically.
-
-
Post-Transfection Treatment: After the desired incubation period for knockdown, the cells can be treated with the PPARα agonist and/or this compound for the desired duration before harvesting for analysis.
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
This protocol is for quantifying the mRNA levels of PPARα and its target genes (e.g., CPT1A, ACOX1).
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR™ Green)
-
Primers for PPARα, CPT1A, ACOX1, and a housekeeping gene (e.g., GAPDH, ACTB)
-
RT-qPCR instrument
Procedure:
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare a reaction mixture containing qPCR master mix, forward and reverse primers, and cDNA template.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the control group.
Western Blot for Protein Level Analysis
This protocol is for assessing the protein levels of PPARα to confirm knockdown efficiency.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PPARα
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against PPARα overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Visualizations
PPARα Signaling Pathway
Caption: Simplified PPARα signaling pathway and the inhibitory action of this compound.
Experimental Workflow for On-Target Validation
References
- 1. PPARα and PPARγ activation is associated with pleural mesothelioma invasion but therapeutic inhibition is ineffective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PPARα siRNA–Treated Expression Profiles Uncover the Causal Sufficiency Network for Compound-Induced Liver Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional and phenotypic comparisons of Ppara knockout and siRNA knockdown mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptional and phenotypic comparisons of Ppara knockout and siRNA knockdown mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo study of the pathogenic role of PPARα in experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
GW6471: A Comparative Analysis of its Specificity for PPARα over PPARγ and PPARδ
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of the compound GW6471 for the peroxisome proliferator-activated receptor alpha (PPARα) versus its other isoforms, PPARγ and PPARδ. While widely marketed as a selective PPARα antagonist, recent evidence challenges this claim, suggesting a more complex interaction with the PPAR family. This guide synthesizes available experimental data to offer a clear perspective on its true selectivity.
Quantitative Comparison of this compound Activity on PPAR Isoforms
The inhibitory activity of this compound on the three PPAR isoforms has been a subject of re-evaluation. Initially identified and marketed as a specific PPARα antagonist, recent studies demonstrate a potent dual antagonism for both PPARα and PPARγ, with no significant activity observed on PPARδ.[1][2][3][4]
| Compound | Target Isoform | IC50 (µM) | Assay Type | Reference |
| This compound | PPARα | 0.24 | Cell-based reporter assay | [5][6][7] |
| This compound | PPARα | Not specified | LanthaScreen™ TR-FRET binding assay | [3] |
| This compound | PPARγ | High affinity (IC50 not explicitly stated in abstract) | LanthaScreen™ TR-FRET binding assay | [3] |
| This compound | PPARδ | No effect | Not specified | [3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Methodologies
The determination of this compound's binding affinity and functional antagonism has been primarily achieved through competitive binding assays and cell-based reporter assays.
LanthaScreen™ TR-FRET Competitive Binding Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technique used to measure the binding of a ligand to a receptor in a high-throughput format.[8][9][10][11]
Principle: This assay measures the displacement of a fluorescently labeled tracer molecule from the ligand-binding domain (LBD) of a PPAR isoform by a competing compound (in this case, this compound). The PPAR-LBD is typically tagged (e.g., with GST), and a terbium-labeled antibody against the tag is used. When the fluorescent tracer is bound to the PPAR-LBD, excitation of the terbium donor results in energy transfer to the tracer acceptor, producing a FRET signal. A competing compound will displace the tracer, leading to a decrease in the FRET signal. The concentration of the competitor that causes a 50% reduction in the FRET signal is the IC50 value.[8][9][10][11]
Workflow Diagram:
References
- 1. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 2. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]
- 3. PPARα and PPARγ activation is associated with pleural mesothelioma invasion but therapeutic inhibition is ineffective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GW 6471 | PPAR alpha Receptor Antagonists: R&D Systems [rndsystems.com]
- 6. This compound | PPARα antagonist | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. LanthaScreen TR-FRET PPAR gamma Competitive Binding Assay Kit, rabbit | LabX.com [labx.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. iright.com [iright.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to PPARα Modulation: GW6471 versus GW7647
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used chemical probes, GW6471 and GW7647, in the context of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) activity assays. Understanding the distinct mechanisms and performance of these compounds is crucial for the accurate interpretation of experimental results and the development of novel therapeutics targeting PPARα.
Introduction to PPARα and its Modulators
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid metabolism, fatty acid oxidation, and inflammation. Its activity can be modulated by synthetic ligands, which are broadly classified as agonists (activators) and antagonists (inhibitors).
-
GW7647 is a potent and selective agonist of PPARα. Upon binding, it induces a conformational change in the receptor, leading to the recruitment of coactivators and the transcriptional activation of PPARα target genes.
-
This compound is a well-characterized antagonist of PPARα. It competes with agonists for binding to the receptor but fails to induce the conformational change necessary for coactivator recruitment. Instead, it can stabilize the receptor in a conformation that favors the binding of corepressors, thereby inhibiting PPARα-mediated gene transcription.[1]
Performance in PPARα Activity Assays: A Comparative Analysis
The efficacy and potency of this compound and GW7647 are typically assessed using a variety of in vitro assays. Here, we compare their performance in two common assay formats: cell-based reporter gene assays and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assays.
Data Presentation
| Compound | Assay Type | Organism/Cell Line | Key Parameter | Value | Reference |
| GW7647 | Reporter Gene Assay | Human (HEK293T) | EC50 | ~1 nM | [2] |
| GW7647 | TR-FRET Binding Assay | Human | IC50 | Not explicitly stated, used as a positive control | [1][3] |
| This compound | Reporter Gene Assay | Human | IC50 | Not explicitly stated, used as an antagonist | [1][4] |
| This compound | TR-FRET Binding Assay | Human | IC50 | Competes with probe, indicating binding | [1] |
Experimental Protocols
PPARα Luciferase Reporter Gene Assay
This assay measures the ability of a compound to activate or inhibit the transcriptional activity of PPARα.
Principle: Cells are engineered to express the PPARα receptor and a luciferase reporter gene linked to a PPARα-responsive promoter element (PPRE). Activation of PPARα leads to the expression of luciferase, which can be quantified by measuring light emission upon the addition of a substrate.
Methodology:
-
Cell Culture: Human embryonic kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Transfection: Cells are transiently transfected with a PPARα expression vector and a PPRE-driven luciferase reporter vector using a suitable transfection reagent. A constitutively expressed Renilla luciferase vector is often co-transfected for normalization of transfection efficiency.
-
Compound Treatment:
-
Agonist Mode (for GW7647): 24 hours post-transfection, cells are treated with serial dilutions of GW7647 or vehicle control (e.g., DMSO).
-
Antagonist Mode (for this compound): Cells are pre-incubated with serial dilutions of this compound for a defined period (e.g., 30 minutes) before the addition of a fixed, sub-maximal concentration of a PPARα agonist (like GW7647).
-
-
Incubation: Cells are incubated with the compounds for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luciferase Measurement: The culture medium is removed, and cells are lysed. The firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. For agonist activity, the data is plotted as fold activation over vehicle control. For antagonist activity, the percentage of inhibition of the agonist response is calculated. EC50 and IC50 values are determined by fitting the dose-response curves to a sigmoidal equation.
PPARα TR-FRET Competitive Binding Assay
This assay directly measures the binding of a compound to the PPARα ligand-binding domain (LBD).
Principle: The assay is based on the transfer of energy between a donor fluorophore (e.g., terbium-labeled anti-GST antibody) and an acceptor fluorophore (e.g., a fluorescently labeled PPARα ligand, or "tracer"). When the tracer is bound to the GST-tagged PPARα-LBD, excitation of the donor results in a FRET signal from the acceptor. A test compound that binds to the LBD will displace the tracer, leading to a decrease in the FRET signal.
Methodology:
-
Reagent Preparation: Prepare solutions of GST-tagged PPARα-LBD, terbium-labeled anti-GST antibody, a fluorescent tracer, and the test compounds (this compound or GW7647) in an appropriate assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the test compounds at various concentrations.
-
Reagent Addition:
-
Add the GST-PPARα-LBD to the wells containing the test compounds.
-
Add a mixture of the fluorescent tracer and the terbium-labeled anti-GST antibody.
-
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Signal Detection: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection, with excitation typically around 340 nm and emission at two wavelengths (e.g., 495 nm for the donor and 520 nm for the acceptor).
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The data is plotted as the FRET ratio against the log of the compound concentration. The IC50 value is determined from the resulting competitive binding curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PPARα Signaling Pathway Activation and Inhibition.
Caption: Luciferase Reporter Assay Experimental Workflow.
Conclusion
GW7647 and this compound are indispensable tools for studying PPARα biology. GW7647 serves as a potent activator, enabling the investigation of PPARα's downstream effects, while this compound acts as a specific inhibitor, crucial for confirming that an observed biological effect is indeed mediated by PPARα. The choice between these compounds depends entirely on the experimental objective: to stimulate or to block the PPARα signaling pathway. The provided experimental protocols offer a foundation for the robust and reliable assessment of these and other potential PPARα modulators.
References
- 1. mdpi.com [mdpi.com]
- 2. Differential responses of PPARalpha, PPARdelta, and PPARgamma reporter cell lines to selective PPAR synthetic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antagonistic Action of GW6471 on PPAR Alpha: A Comparative Guide for Researchers
For scientists and professionals in drug development, confirming the specific mechanism of action of a compound is paramount. This guide provides a comprehensive comparison of experimental data confirming GW6471 as a potent antagonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) across various cell lines. Detailed protocols and visual workflows are presented to aid in the design and execution of validation studies.
This compound is a well-established selective antagonist of PPARα, a nuclear receptor that plays a crucial role in lipid metabolism and energy homeostasis.[1] Its antagonistic activity has been demonstrated in numerous studies, making it a valuable tool for elucidating the physiological and pathological roles of PPARα. This guide summarizes key findings and methodologies to facilitate the confirmation of this compound's PPARα antagonism in new cell line models.
Comparative Efficacy of this compound Across Diverse Cell Lines
This compound consistently demonstrates its ability to inhibit PPARα activity across a range of cell types, including cancer and non-cancerous lines. Its potency is typically characterized by its half-maximal inhibitory concentration (IC50), which has been determined in various experimental settings.
| Cell Line | Cell Type | Agonist Used | Observed Effect of this compound | IC50 / Concentration | Reference |
| Not Specified | Cell-based reporter assay | GW409544 | Complete inhibition of PPARα activation | 0.24 µM | [2] |
| Caki-1 | Renal Cell Carcinoma | - | Dose-dependently inhibits cell viability | 12.5 - 100 µM | [2] |
| 786-O | Renal Cell Carcinoma | - | Dose-dependently inhibits cell viability | 12.5 - 100 µM | [2] |
| HepG2 | Hepatocellular Carcinoma | GINY and DQW | Reduces protein expression of PPARα and its target genes (CPT-1a, ACOX1) | Not Specified | [2] |
| H9c2 | Cardiomyoblast | Phenylephrine (PE) | Counteracts the antihypertrophic effects of zileuton | 10 µM | [2] |
| MDA-MB-231 (mammospheres) | Breast Cancer Stem Cells | - | Reduced cell viability, proliferation, and spheroid formation | 4 - 16 µM | [3] |
| Glioblastoma Stem Cells | Glioblastoma | - | Growth arrest, decreased expression of mevalonate (B85504) pathway enzymes | Not Specified | [3] |
| KAIMRC1 | Breast Cancer | Endogenous | Inhibits PPARE-Luciferase reporter activity | Not Specified | [4] |
Visualizing the Mechanism of Action and Experimental Confirmation
To understand how this compound exerts its effect and how this is experimentally verified, the following diagrams illustrate the key signaling pathway and a standard experimental workflow.
Caption: Mechanism of PPARα antagonism by this compound.
The above diagram illustrates the competitive nature of this compound. In the presence of an agonist, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the DNA to activate target gene transcription. This compound competes with the agonist for the ligand-binding domain of PPARα, preventing the conformational change required for co-activator recruitment and instead promoting the binding of co-repressors, which ultimately blocks gene transcription.[1]
Caption: Workflow for a luciferase reporter gene assay.
Detailed Experimental Protocols
To rigorously confirm the PPARα-dependent mechanism of this compound, a combination of in vitro assays is recommended. The following are detailed protocols for foundational experiments.
Luciferase Reporter Gene Assay
This assay is a cornerstone for quantifying the ability of an antagonist to inhibit agonist-induced PPARα transcriptional activity.[1]
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HepG2, HEK293T) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[1]
-
In a 24-well plate, co-transfect the cells with a PPARα expression vector, a luciferase reporter plasmid containing a PPRE, and a Renilla luciferase control vector for normalization.[1]
-
-
Treatment:
-
Lysis and Luciferase Assay:
-
Data Analysis:
Quantitative Real-Time PCR (qPCR)
qPCR is employed to measure the effect of this compound on the mRNA expression of known PPARα target genes.[1]
-
Cell Culture and Treatment:
-
RNA Extraction and cDNA Synthesis:
-
qPCR:
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for PPARα target genes (e.g., CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[1]
-
-
Data Analysis:
-
Compare the expression levels of target genes in cells treated with the agonist alone versus those co-treated with this compound.[1]
-
Western Blotting
This technique is used to assess the impact of this compound on the protein levels of PPARα itself and its downstream targets.[1]
-
Cell Culture and Treatment:
-
Treat cells as described for the qPCR protocol.[1]
-
-
Protein Extraction:
-
SDS-PAGE and Western Blotting:
-
Data Analysis:
-
Quantify the protein band intensities and normalize to the loading control to compare protein levels between treatment groups.
-
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of PPAR Alpha Lipid Pathway Modulators That Do Not Bind Directly to the Receptor as Potential Anti-Cancer Compounds | MDPI [mdpi.com]
Unveiling the True Impact of PPARα Antagonism: A Comparative Guide to GW6471 and Genetic Models
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a pharmacological agent is paramount. This guide provides a critical cross-validation of the effects of the potent PPARα antagonist, GW6471, with genetic models of PPARα deficiency. By juxtaposing the outcomes of chemical inhibition with those of genetic knockout, we offer a clearer, more objective picture of the on-target effects of this compound, supported by experimental data.
Peroxisome proliferator-activated receptor-alpha (PPARα) is a key nuclear receptor that governs the expression of a multitude of genes involved in lipid metabolism and energy homeostasis.[1][2][3] Its role in various pathological conditions, including metabolic disorders and cancer, has made it a significant therapeutic target.[4][5] this compound is a widely used and potent antagonist of PPARα, instrumental in elucidating its functions.[6][7][8] However, to rigorously validate that the observed effects of this compound are indeed mediated through PPARα, a comparison with genetic models, such as PPARα knockout (Ppara-/-) mice, is essential. This guide synthesizes findings from studies employing both approaches to provide a robust validation of this compound's mechanism of action.
Quantitative Comparison of Pharmacological Inhibition vs. Genetic Knockout
The following table summarizes the comparative effects of this compound treatment and PPARα genetic deletion on various physiological and molecular parameters. The data clearly demonstrate that this compound's effects are largely dependent on the presence of functional PPARα, as its administration in PPARα knockout models yields negligible effects.
| Parameter | Effect of this compound in Wild-Type/PPA RA-humanized Models | Effect in PPARα Knockout (Ppara-/-) Models | Key Findings & References |
| Body Weight | Decreased | No significant effect | This compound treatment for 12 weeks on a high-fat diet (HFD) reduced body weight in PPARA-humanized mice, but not in Ppara-/- mice.[9] |
| Liver Weight | Decreased | No significant effect | Following 12 weeks of this compound treatment on an HFD, liver weight was reduced in PPARA-humanized mice, an effect absent in Ppara-/- mice.[9] |
| Hepatic Triglyceride/Cholesterol | Decreased | No significant effect | This compound administration for 12 weeks on an HFD led to a decrease in hepatic triglycerides and cholesterol in PPARA-humanized mice, but not in Ppara-/- mice.[9] |
| Serum ALT/NEFA Levels | Decreased | No significant effect | Treatment with this compound for 12 weeks on an HFD resulted in lower serum ALT and non-esterified fatty acid (NEFA) levels in PPARA-humanized mice, with no change in Ppara-/- mice.[9] |
| Insulin (B600854) Resistance | Improved | No improvement | This compound treatment for 12 weeks on an HFD improved insulin resistance in PPARA-humanized mice, but not in Ppara-/- mice.[9] |
| Intestinal Fabp1 mRNA Expression | Decreased | No significant effect | This compound decreased the expression of the PPARα target gene Fabp1 in the small intestines of PPARA-humanized mice, an effect not seen in Ppara-/- mice.[9] |
| Tumor Growth (Xenograft) | Attenuated | Not directly compared, but tumor growth is suppressed in PPARα-deficient mice. | This compound treatment (20 mg/kg) significantly attenuated the growth of renal cell carcinoma xenografts in nude mice.[4] Other studies have shown that the growth of lung carcinoma and melanoma is suppressed in PPARα-deficient mice.[10] |
| Fatty Acid Oxidation | Attenuated | Reduced basal levels | This compound, as well as siRNA specific to PPARα, attenuates enhanced fatty acid oxidation.[11] Ppara-/- mice exhibit reduced levels of fatty acid oxidation enzymes.[12] |
Experimental Protocols
To ensure the reproducibility and clarity of the findings presented, detailed methodologies for key experiments are provided below.
In Vivo Cross-Validation of this compound in PPARA-Humanized and Ppara-/- Mice
This protocol is based on studies investigating the role of intestinal PPARα in nonalcoholic steatohepatitis.[9]
-
Animal Models: Use global PPARA-humanized and Ppara-/- mice on a C57BL/6N background. Age-matched male mice (6-8 weeks old) are ideal.
-
Diet: Induce metabolic stress by feeding a high-fat diet (HFD; 60 kcal% from fat).
-
This compound Administration:
-
Preventive Model: Feed mice an HFD and concurrently treat with this compound or vehicle for 12 weeks.
-
Therapeutic Model: Feed mice an HFD for 16 weeks. For the last 8 weeks, administer this compound.
-
Dosing: Administer this compound at a dose of 10 mg/kg body weight via oral gavage. The vehicle control can be a solution of DMSO diluted in an appropriate carrier.
-
-
Outcome Measures:
-
Monitor body weight and food intake regularly.
-
At the end of the treatment period, collect blood samples to measure serum levels of triglycerides (TG), total cholesterol (TC), alanine (B10760859) aminotransferase (ALT), and non-esterified fatty acids (NEFA).
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess insulin sensitivity.
-
Harvest liver and small intestine tissues. Measure liver weight and determine hepatic TG and TC content.
-
Analyze gene expression of PPARα targets, such as Fabp1, in the small intestine using quantitative real-time PCR (qRT-PCR).
-
Renal Cell Carcinoma (RCC) Xenograft Mouse Model
This protocol is adapted from studies evaluating the anti-tumor activity of this compound.[4]
-
Cell Culture: Culture human renal cell carcinoma (RCC) cells, such as Caki-1, in appropriate media.
-
Animal Model: Use male athymic nude (Nu/Nu) mice, typically 8 weeks old.
-
Tumor Implantation: Subcutaneously implant RCC cells (e.g., Caki-1) into the flank of the nude mice.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., ~5 mm in diameter), randomize the mice into treatment and control groups.
-
This compound Administration:
-
Administer this compound intraperitoneally at a dose of 20 mg/kg body weight.
-
The treatment frequency is typically every other day for a duration of 4 weeks.
-
The vehicle control group should receive the same volume of the vehicle used to dissolve this compound (e.g., 4% DMSO in PBS).
-
-
Tumor Growth Monitoring: Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunoblotting for target proteins like c-Myc).
Visualizing the Molecular Mechanism
To contextualize the comparative data, it is crucial to understand the underlying signaling pathway.
PPARα Signaling Pathway
The following diagram illustrates the canonical signaling pathway of PPARα. Ligands, such as fatty acids, or antagonists, like this compound, modulate the activity of the PPARα/RXR heterodimer, thereby influencing the transcription of target genes involved in lipid metabolism.
Caption: Canonical PPARα signaling pathway.
Experimental Workflow: Cross-Validation
The logical flow of a cross-validation study is depicted below, outlining the parallel investigation of a pharmacological inhibitor and a genetic knockout model to ascertain on-target effects.
Caption: Cross-validation experimental design.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PPARα and PPARγ activation is associated with pleural mesothelioma invasion but therapeutic inhibition is ineffective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intestinal peroxisome proliferator‐activated receptor α‐fatty acid‐binding protein 1 axis modulates nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ppar-alpha knockout mouse: Topics by Science.gov [science.gov]
- 11. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A critical role for the peroxisome proliferator-activated receptor α (PPARα) in the cellular fasting response: The PPARα-null mouse as a model of fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of GW6471 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is increasingly moving towards combination strategies designed to enhance efficacy, overcome resistance, and minimize toxicity. In this context, the peroxisome proliferator-activated receptor α (PPARα) antagonist, GW6471, has emerged as a promising candidate for synergistic combination therapies. This guide provides an objective comparison of this compound's performance in combination with other agents, supported by experimental data, detailed protocols, and pathway visualizations to inform further research and development.
Synergistic Effects of this compound with Glycolysis Inhibition
A key area of investigation has been the combination of this compound with agents that target cancer cell metabolism, particularly glycolysis. Cancer cells often exhibit a heightened reliance on glycolysis for energy production, a phenomenon known as the Warburg effect. Research indicates that by blocking PPARα, this compound can induce a metabolic shift in cancer cells, making them more susceptible to glycolysis inhibitors.
A pivotal study has demonstrated a synergistic cytotoxic effect between this compound and the glycolysis inhibitor 2-deoxy-D-glucose (2-DG) in renal cell carcinoma (RCC) cells.[1][2][3][4] This synergy suggests that the inhibition of fatty acid oxidation by this compound renders cancer cells critically dependent on glycolysis for survival, thus amplifying the cytotoxic impact of 2-DG.[1][2][3][4]
Quantitative Data Summary
The following table summarizes the key quantitative findings from the study investigating the synergistic effects of this compound and 2-DG in renal cell carcinoma cell lines.
| Cell Line | Treatment | Endpoint | Result | Citation |
| 786-O (RCC) | This compound + 2-DG | Cell Viability | Synergistic attenuation of cell viability | [4] |
| Caki-1 (RCC) | This compound + 2-DG | Cell Viability | Synergistic attenuation of cell viability | [4] |
| 786-O (RCC) | This compound | Apoptosis | Induction of apoptosis | [1] |
| Caki-1 (RCC) | This compound | Apoptosis | Induction of apoptosis | [1] |
| 786-O (RCC) | This compound | Cell Cycle | Arrest at G0/G1 phase | [1] |
| Caki-1 (RCC) | This compound | Cell Cycle | Arrest at G0/G1 phase | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the key experimental protocols utilized in the evaluation of the synergistic effects of this compound and 2-DG.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate renal cell carcinoma cells (e.g., 786-O, Caki-1) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, 2-DG, or a combination of both for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Incubation: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group. Synergy can be quantitatively assessed using methods such as the combination index (CI), where CI < 1 indicates synergy.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Culture RCC cells and treat with this compound, 2-DG, or the combination for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
-
Quantification: Quantify the percentage of apoptotic cells in each treatment group.
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the complex biological processes and experimental procedures, the following diagrams were generated using Graphviz.
Conclusion
The available evidence strongly suggests that this compound, in combination with the glycolysis inhibitor 2-DG, exhibits a synergistic cytotoxic effect in renal cell carcinoma. This is attributed to the induction of a metabolic vulnerability in cancer cells. These findings provide a solid rationale for further preclinical and clinical investigations into combining PPARα antagonists with metabolic inhibitors. Future studies should aim to explore this synergistic relationship in a broader range of cancer types and with other glycolysis inhibitors, as well as to elucidate the intricate molecular mechanisms underpinning this promising therapeutic strategy. While the current data on synergy with conventional chemotherapeutics is limited, the potentiation of metabolic stress by this compound suggests it could be an effective adjuvant to a variety of anti-cancer agents.
References
- 1. Inhibition of PPARα Induces Cell Cycle Arrest and Apoptosis, and Synergizes with Glycolysis Inhibition in Kidney Cancer Cells | PLOS One [journals.plos.org]
- 2. liuc.primo.exlibrisgroup.com [liuc.primo.exlibrisgroup.com]
- 3. Inhibition of PPARα induces cell cycle arrest and apoptosis, and synergizes with glycolysis inhibition in kidney cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of GW6471: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of GW6471, a potent PPARα antagonist. Adherence to these procedures is critical for mitigating risks associated with this chemical and ensuring environmental protection.
Essential Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to standard laboratory safety protocols for handling potent chemical compounds.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as nitrile), and safety glasses with side shields.
Ventilation: Handle this compound, especially in its powdered form, in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.
Spill Management: In the event of a spill, immediately contain the area. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth), and place the contaminated material into a sealed, labeled container for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.
Quantitative Data Summary
A clear understanding of the physicochemical properties of this compound is essential for its safe handling and disposal.
| Property | Value | Reference |
| Molecular Formula | C₃₅H₃₆F₃N₃O₄ | [1] |
| Molecular Weight | 619.67 g/mol | |
| Appearance | Solid/Powder | N/A |
| Solubility | Soluble in DMSO (up to 75 mM) and ethanol (B145695) (up to 10 mM). | |
| Storage | Store at +4°C. | |
| CAS Number | 880635-03-0 | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be conducted in accordance with institutional, local, state, and federal regulations for hazardous chemical waste.[2][3][4][5] Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or down the sanitary sewer.[4][6][7][8]
Step 1: Waste Segregation
Proper segregation at the point of generation is the cornerstone of safe and compliant chemical waste disposal.[3] All materials that have come into contact with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This category includes, but is not limited to:
-
Unused or expired this compound powder.
-
Contaminated consumables such as pipette tips, tubes, vials, and gloves.
-
Contaminated lab paper and weighing boats.
-
-
Liquid Waste: This includes:
-
Unused or leftover solutions of this compound in solvents like DMSO or ethanol.
-
Contaminated buffers or other aqueous solutions.
-
-
Sharps Waste: Any contaminated sharp objects, such as needles, syringes, or broken glass, must be segregated into a designated, puncture-resistant sharps container.[3][6]
Step 2: Waste Collection and Containment
-
Solid Waste: Collect all solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.[6] The container should be made of a material compatible with the chemical.
-
Liquid Waste: Collect all liquid waste in a sealable, leak-proof container that is chemically resistant to the solvents used (e.g., a high-density polyethylene (B3416737) bottle).[3][6] Ensure the container is kept closed except when adding waste.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste.[2][4] The date of waste accumulation should also be clearly marked.
Step 3: Storage
Store all this compound waste in a designated and secure satellite accumulation area within the laboratory.[2][8] This area should be away from general laboratory traffic and incompatible chemicals. Ensure that incompatible waste types are not stored together.[3][8]
Step 4: Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][6] Do not attempt to treat or neutralize the chemical waste unless you are specifically trained and equipped to do so.
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. odu.edu [odu.edu]
- 3. clinicallab.com [clinicallab.com]
- 4. dornsife.usc.edu [dornsife.usc.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. benchchem.com [benchchem.com]
- 7. nems.nih.gov [nems.nih.gov]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Logistics for Handling GW6471
This guide provides crucial safety and logistical information for the handling and disposal of GW6471, a potent PPARα antagonist. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
I. Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, a comprehensive PPE strategy is essential to prevent inhalation, skin contact, and eye exposure. The recommended PPE is aligned with standard laboratory safety protocols for handling potent chemical compounds.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile, powder-free. Change gloves frequently and immediately if contaminated, torn, or punctured.[1] |
| Body Protection | Lab Coat | Fully buttoned, long-sleeved lab coat. A disposable gown is recommended for procedures with a high risk of splashing.[1][2] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where this compound is handled.[1][3] |
| Respiratory | Fume Hood or Ventilated Enclosure | All weighing and initial dilutions of powdered this compound must be performed in a certified chemical fume hood.[3] |
| Respirator | A NIOSH-approved respirator may be necessary for large-scale operations or in case of a spill.[3][4] |
II. Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of the compound.
Experimental Workflow for Handling this compound
Detailed Experimental Protocols
Preparation of Stock Solutions
-
Work Area Preparation : Ensure that the chemical fume hood is certified and functioning correctly. Cover the work surface with absorbent, disposable bench paper.
-
Pre-weighing : Tare a suitable container (e.g., a microcentrifuge tube) on an analytical balance inside the fume hood.
-
Weighing : Carefully add the desired amount of powdered this compound to the container. Keep the container closed as much as possible to avoid generating dust.
-
Dissolution : Add the appropriate volume of solvent (e.g., DMSO) to the container to achieve the desired stock concentration.[5][6] Cap the container securely and vortex until the solid is completely dissolved.
-
Labeling and Storage : Clearly label the container with the compound name, concentration, solvent, and date of preparation. Store the stock solution as recommended, typically at +4°C for short-term storage.[6]
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Stream Management
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste (contaminated gloves, tubes, paper) | Labeled hazardous chemical waste container (solid) | Collect in a designated, sealed bag or container within the lab. Arrange for pickup by the institution's hazardous waste management service. |
| Liquid Waste (unused solutions, rinsates) | Labeled hazardous chemical waste container (liquid) | Collect all liquid waste containing this compound. Do not pour down the drain. Arrange for pickup by the institution's hazardous waste management service. |
| Sharps (needles, scalpels) | Puncture-resistant sharps container | Dispose of any sharps used in procedures with this compound in a designated sharps container for hazardous chemical waste. |
Logical Flow for this compound Waste Disposal
Emergency Procedures
-
Spills : In the event of a spill, evacuate the immediate area and alert your supervisor. For a small spill within a fume hood, use a chemical spill kit to absorb the material. For larger spills, or any spill outside of a fume hood, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Exposure :
-
Skin : Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.
-
Eyes : Flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station.
-
Inhalation : Move to fresh air immediately.
-
In all cases of exposure, seek immediate medical attention and consult the Safety Data Sheet (SDS) for this compound.
-
References
- 1. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. Personal Protective Equipment - Chemical and Biological Terrorism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. rndsystems.com [rndsystems.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
